LP-471756
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H23NO2S |
|---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
4-cyclohexyl-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C19H23NO2S/c1-15-7-5-6-10-19(15)20-23(21,22)18-13-11-17(12-14-18)16-8-3-2-4-9-16/h5-7,10-14,16,20H,2-4,8-9H2,1H3 |
InChI Key |
STLMNZVBCJVQOZ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
LP-471756: A Technical Guide to its Mechanism of Action as a GPR139 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of LP-471756, a specific antagonist of the G protein-coupled receptor 139 (GPR139). This document details the molecular interactions, signaling pathways, and experimental data associated with this compound, offering a valuable resource for researchers in pharmacology and drug discovery.
Introduction to GPR139
GPR139 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, with high concentrations in the habenula and septum.[1] Its endogenous ligands are the essential amino acids L-tryptophan and L-phenylalanine.[2] The signaling pathways associated with GPR139 are complex and subject to ongoing research. Evidence suggests that GPR139 can couple to multiple G protein families, including Gs, Gi/o, and Gq/11, with the Gq/11 pathway appearing to be the primary mediator of its physiological effects.[][4] Activation of GPR139 can lead to an increase in intracellular calcium levels and modulation of cyclic adenosine (B11128) monophosphate (cAMP) production.[][5]
This compound: A Specific GPR139 Antagonist
This compound has been identified as a specific antagonist of GPR139.[6] Its primary mechanism of action is the inhibition of GPR139 activity, thereby blocking the downstream signaling cascades initiated by the receptor's activation.
In Vitro Efficacy
The antagonistic activity of this compound has been quantified in vitro. In a key study, this compound was shown to inhibit the cAMP production stimulated by the GPR139 agonist LP-360924 in a CHO-K1 cell line stably expressing human GPR139.[6]
| Compound | Target | Assay Type | Cell Line | Effect | IC50 | Reference |
| This compound | GPR139 | cAMP Production | CHO-K1 | Inhibition of LP-360924-stimulated cAMP production | 640 nM | Hu et al., 2009[6] |
GPR139 Signaling Pathways and Modulation by this compound
The antagonism of GPR139 by this compound has significant implications for cellular signaling, particularly in the context of its interactions with other neurotransmitter systems.
GPR139 Signaling Cascade
Activation of GPR139, primarily through the Gq/11 pathway, is understood to initiate a cascade of intracellular events. This includes the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Crosstalk with Opioid and Dopamine (B1211576) Receptors
A significant aspect of GPR139's function is its ability to modulate the signaling of other GPCRs, notably the µ-opioid receptor (MOR) and the dopamine D2 receptor (D2R).[2][7] Both MOR and D2R primarily signal through the Gi/o pathway, which leads to the inhibition of adenylyl cyclase and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. GPR139 activation, via the Gq/11 pathway, can counteract these effects.[7][8] By antagonizing GPR139, this compound can, therefore, indirectly influence the signaling of these critical neurotransmitter systems.
Experimental Methodologies
The characterization of this compound and the elucidation of the GPR139 signaling pathway have relied on a variety of in vitro assays.
cAMP Production Assay
This assay is fundamental to quantifying the antagonistic properties of this compound.
-
Objective: To measure the ability of this compound to inhibit agonist-induced cAMP production in cells expressing GPR139.
-
Cell Line: A Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cell line stably transfected with the human GPR139 receptor is typically used.
-
Protocol Outline:
-
Cells are seeded in multi-well plates and cultured to an appropriate confluency.
-
The cells are then incubated with varying concentrations of the antagonist, this compound.
-
Following the antagonist incubation, a fixed concentration of a GPR139 agonist (e.g., LP-360924) is added to stimulate cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay, often employing a technology such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
The results are typically plotted as a dose-response curve to calculate the IC50 value of the antagonist.
-
Calcium Mobilization Assay
This assay is used to assess GPR139 activation through the Gq/11 pathway.
-
Objective: To measure changes in intracellular calcium concentration following the application of GPR139 ligands.
-
Protocol Outline:
-
GPR139-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The baseline fluorescence is measured.
-
A GPR139 agonist is added to the cells, and the change in fluorescence, corresponding to an increase in intracellular calcium, is recorded over time using a fluorescence plate reader.
-
To test for antagonism, cells are pre-incubated with this compound before the addition of the agonist. A reduction in the fluorescence signal indicates antagonistic activity.
-
In Vivo Studies and Future Directions
Currently, there is a notable lack of published in vivo studies investigating the effects of this compound.[9] A significant hurdle for the in vivo characterization of GPR139 antagonists is the need for compounds with suitable pharmacokinetic properties, including blood-brain barrier permeability.[10] Future research will likely focus on the development of such antagonists to explore the physiological roles of GPR139 in animal models and to validate its potential as a therapeutic target for neuropsychiatric disorders.
Conclusion
This compound is a valuable research tool for probing the function of the GPR139 receptor. Its mechanism of action as a specific antagonist of the Gq/11-coupled GPR139 provides a means to investigate the physiological and pathological roles of this receptor in the central nervous system. The intricate crosstalk between GPR139 and other key neurotransmitter systems, such as the opioid and dopamine systems, highlights the potential for GPR139 modulators to have broad therapeutic applications. Further research, particularly the development of in vivo-compatible antagonists, is crucial to fully elucidate the therapeutic potential of targeting GPR139.
References
- 1. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 4. Radiosynthesis and characterisation of a potent and selective GPR139 agonist radioligand - RSC Advances (RSC Publishing) DOI:10.1039/C5RA21326F [pubs.rsc.org]
- 5. guidetoimmunopharmacology.org [guidetoimmunopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Systemic and Intra-Habenular Activation of the Orphan G Protein-Coupled Receptor GPR139 Decreases Compulsive-Like Alcohol Drinking and Hyperalgesia in Alcohol-Dependent Rats | eNeuro [eneuro.org]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
An In-Depth Technical Guide to the Function of GPR139
G protein-coupled receptor 139 (GPR139) is an orphan receptor predominantly expressed in the central nervous system (CNS) that is gaining significant attention as a potential therapeutic target for neuropsychiatric disorders.[1][2] Its gene is highly conserved across vertebrate species, suggesting a fundamental and ancient physiological role.[3] GPR139 is most prominently expressed in key brain regions involved in reward, motivation, and motor control, including the habenula, striatum, and hypothalamus.[3][4][5]
Initially classified as an orphan receptor, its endogenous ligands were unknown.[5] Research has since identified the essential aromatic amino acids L-Tryptophan (L-Trp) and L-Phenylalanine (L-Phe) as agonists, although they activate the receptor at relatively high micromolar concentrations.[4][6][7] This guide provides a comprehensive overview of the molecular pharmacology, signaling pathways, physiological functions, and experimental methodologies used to study GPR139.
Molecular Pharmacology and Signaling Pathways
GPR139's primary signal transduction mechanism is through the coupling to Gαq/11 G proteins.[4][5][8] Upon agonist binding, the receptor activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a hallmark of Gq/11 activation.[6] While Gq/11 is the principal pathway, some studies suggest GPR139 may also couple promiscuously to other G protein subtypes, including Gi/o and G12/13, in heterologous expression systems.[8][9]
A key aspect of GPR139 function is its interaction with other GPCRs. It is co-expressed with and can functionally oppose the signaling of both the µ-opioid receptor (MOR) and the dopamine (B1211576) D2 receptor (D2R).[2][3][9] Activation of GPR139 can counteract MOR-mediated inhibition of neuronal firing and D2R signaling.[2][8] This inhibitory cross-talk is not due to direct receptor dimerization but rather the convergence on common downstream effectors, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.[3][9]
Pharmacology and Ligand Activity
The pharmacological toolkit for GPR139 has expanded from its endogenous amino acid activators to include synthetic agonists and antagonists, which have been crucial for probing its function.
| Ligand Name/Class | Type | Potency (EC₅₀ / Kᵢ) | Assay System |
| L-Tryptophan | Endogenous Agonist | ~220 µM | Calcium Mobilization (HEK293 cells) |
| L-Phenylalanine | Endogenous Agonist | ~320 µM | Calcium Mobilization (HEK293 cells) |
| α-MSH | Proposed Endogenous Peptide Agonist | High nM to low µM range | G protein activation assays |
| JNJ-63533054 | Synthetic Agonist | ~37 nM | Calcium Mobilization (CHO-TREx cells) |
| Compound 1a | Synthetic Agonist | ~130 nM | Calcium Mobilization (CHO-TREx cells) |
| JNJ-3792165 | Synthetic Antagonist | ~1.3 µM (IC₅₀) | Calcium Mobilization (CHO-TREx cells) |
Data compiled from multiple sources.[1][4] Potency values can vary based on the specific assay and cell system used.
Physiological Functions and In Vivo Models
GPR139's exclusive expression in the CNS points to a specialized role in neural circuit modulation. Its presence in the habenula (regulating aversion and negative reward), striatum (motor control and goal-directed behavior), and hypothalamus (metabolic and endocrine control) has guided functional investigations.[4][7][10]
Studies using GPR139 knockout (GPR139⁻/⁻) mice have been instrumental in revealing its physiological roles. These animals exhibit a range of behavioral abnormalities that suggest GPR139 is a key regulator of dopaminergic and opioidergic tone.
| Phenotype Category | Observation in GPR139⁻/⁻ Mice | Implication |
| Locomotor Activity | Delayed onset hyperactivity and elevated stereotypy.[2] | GPR139 may act as a "brake" on motor circuits. |
| Neuropsychiatric-like Behavior | Increased anxiety-related traits, deficits in social interaction, loss of pre-pulse inhibition, spontaneous head-twitches.[2][11] | Implicates GPR139 in the pathophysiology of schizophrenia-like symptoms. |
| Learning and Motivation | Delayed acquisition of operant responsiveness (lever pressing for food reward).[11][12] | Suggests a role in motivation and goal-directed learning. |
| Opioid System Modulation | Enhanced morphine-induced analgesia and reward, but decreased withdrawal responses.[13] | Confirms the receptor's role in negatively modulating the opioid system. |
Notably, several of the schizophrenia-like behavioral deficits in knockout mice can be rescued by administering antagonists for the D2 dopamine receptor (haloperidol) and the µ-opioid receptor (naltrexone).[2] This provides strong evidence that the loss of GPR139 function leads to hyper-functionality of dopaminergic and opioidergic systems.[2]
Experimental Protocols
The characterization of GPR139 function and pharmacology relies on specific in vitro assays. Below are detailed methodologies for two foundational experiments.
Calcium Mobilization Assay
This assay is the primary method for quantifying the functional activity of Gq-coupled receptors like GPR139 by measuring changes in intracellular calcium upon agonist stimulation.
Objective: To determine the potency (EC₅₀) and efficacy of a test compound at GPR139.
Methodology:
-
Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used.[4]
-
Cells are transiently transfected with a plasmid encoding human GPR139 using a lipid-based transfection reagent (e.g., Lipofectamine). An empty vector transfection serves as a negative control.
-
Cells are plated into black-walled, clear-bottom 96-well or 384-well microplates and cultured for 24-48 hours.
-
-
Fluorescent Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a buffered saline solution for 45-60 minutes at 37°C. The dye crosses the cell membrane and is cleaved by intracellular esterases, trapping it inside the cell.
-
-
Compound Addition and Signal Detection:
-
The plate is placed into a fluorescence imaging plate reader (FLIPR) or similar instrument.
-
A baseline fluorescence reading is established.
-
The instrument adds the test compound (agonist) at various concentrations to the wells.
-
Fluorescence intensity is monitored in real-time. Binding of Ca²⁺ to the dye results in a significant increase in fluorescence.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each compound concentration.
-
Data are normalized to the maximum response of a reference agonist.
-
A dose-response curve is generated using non-linear regression (e.g., four-parameter logistic equation) to calculate the EC₅₀ value.
-
Radioligand Binding Assay
This assay is used to determine the affinity (Kᵢ or Kₔ) of a ligand for GPR139 by measuring its ability to compete with a radiolabeled tracer.
Objective: To determine the binding affinity of an unlabeled test compound.
Methodology:
-
Membrane Preparation:
-
HEK293 cells expressing GPR139 are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged at high speed to pellet the cell membranes. The supernatant is discarded, and the membrane pellet is washed and resuspended in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).[14]
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, membrane preparations are incubated with a fixed concentration of a high-affinity GPR139 radioligand (e.g., [³H]-JNJ-63533054).[14]
-
Increasing concentrations of the unlabeled test compound are added to compete for binding.
-
"Total binding" is determined in the absence of any competitor, while "non-specific binding" is determined in the presence of a saturating concentration of a known unlabeled GPR139 ligand.
-
The reaction is incubated for 60-90 minutes at room temperature to reach equilibrium.[14]
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., PEI-coated GF/C), which traps the membranes but allows the unbound radioligand to pass through.[14]
-
The filters are washed multiple times with a cold buffer to remove any remaining unbound radioligand.
-
The filter plate is dried, and a scintillation cocktail is added to each well.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor compound.
-
A competition binding curve is fitted using non-linear regression to determine the IC₅₀ value, which can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
References
- 1. Pharmacological characterization of novel small molecule agonists and antagonists for the orphan receptor GPR139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of orphan receptor GPR139 in neuropsychiatric behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and function of the orphan GPR139 G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR139 - Wikipedia [en.wikipedia.org]
- 7. What are GPR139 agonists and how do they work? [synapse.patsnap.com]
- 8. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | GPR139 and Dopamine D2 Receptor Co-express in the Same Cells of the Brain and May Functionally Interact [frontiersin.org]
- 11. Research Portal [scholarship.miami.edu]
- 12. The role of orphan receptor GPR139 in neuropsychiatric behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gpr139 MGI Mouse Gene Detail - MGI:2685341 - G protein-coupled receptor 139 [informatics.jax.org]
- 14. Mutagenesis of GPR139 reveals ways to create gain or loss of function receptors - PMC [pmc.ncbi.nlm.nih.gov]
LP-471756 (CAS: 413605-11-5): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-471756, identified by the CAS number 413605-11-5, is a small molecule antagonist of the G protein-coupled receptor 139 (GPR139).[1][2][3] GPR139 is an orphan receptor predominantly expressed in the central nervous system, suggesting its involvement in neurological processes. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and relevant experimental protocols to facilitate further research and drug development efforts.
Chemical and Physical Properties
This compound is chemically known as 4-cyclohexyl-N-(2-methylphenyl)benzenesulfonamide. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 413605-11-5 |
| Molecular Formula | C₁₉H₂₃NO₂S |
| Molecular Weight | 329.46 g/mol |
| IUPAC Name | 4-cyclohexyl-N-(2-methylphenyl)benzenesulfonamide |
| Appearance | White to off-white solid |
| Storage | Store at -20°C for long-term stability. |
Pharmacological Data
This compound has been characterized as a potent antagonist of GPR139. The primary quantitative data available for its activity is its half-maximal inhibitory concentration (IC₅₀) against agonist-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production.
| Parameter | Value | Cell Line | Agonist | Reference |
| IC₅₀ | 640 nM | HEK293F cells expressing human GPR139 | LP-360924 | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its antagonistic effect by blocking the signaling of GPR139. GPR139 is known to couple to multiple G protein families, including Gαs, Gαi/o, and Gαq/11, leading to the modulation of various downstream signaling cascades. The primary mechanism of action of this compound is the inhibition of agonist-induced Gαs signaling, which results in the attenuation of adenylyl cyclase activity and a subsequent decrease in intracellular cAMP levels.
The signaling pathways associated with GPR139 are complex and can involve crosstalk with other receptors. The following diagram illustrates the primary signaling pathway inhibited by this compound.
Figure 1: GPR139 Gαs Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following is a detailed methodology for a key experiment used to characterize the antagonist activity of this compound.
cAMP Measurement Assay for GPR139 Antagonism
This protocol is adapted from the methods described in the primary literature identifying this compound.
Objective: To determine the potency of this compound in inhibiting agonist-induced cAMP production in cells expressing human GPR139.
Materials:
-
HEK293F cells stably expressing human GPR139
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418)
-
This compound
-
GPR139 agonist (e.g., LP-360924)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
cAMP assay kit (e.g., HTRF-based or similar)
-
384-well white assay plates
Procedure:
-
Cell Culture: Maintain HEK293F-hGPR139 cells in appropriate culture medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Plating: On the day of the assay, harvest cells and resuspend in assay buffer. Dispense 10 µL of the cell suspension (typically 1 x 10⁶ cells/mL) into each well of a 384-well plate.
-
Antagonist Addition: Prepare serial dilutions of this compound in assay buffer. Add 5 µL of the antagonist dilutions to the appropriate wells. For control wells, add 5 µL of assay buffer.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes.
-
Agonist Stimulation: Prepare the GPR139 agonist at a concentration that elicits approximately 80% of its maximal response (EC₈₀). Add 5 µL of the agonist solution to all wells except for the negative control wells (which receive 5 µL of assay buffer).
-
Second Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP signal as a function of the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Figure 2: Experimental Workflow for the GPR139 Antagonist cAMP Assay.
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, the general synthesis of N-arylsulfonamides can be achieved through the reaction of a sulfonyl chloride with an appropriate aniline (B41778) derivative. For this compound, this would involve the reaction of 4-cyclohexylbenzene-1-sulfonyl chloride with 2-methylaniline (o-toluidine).
References
GPR139 Antagonist Tool Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GPR139 antagonist tool compounds, intended to support researchers and drug development professionals in the exploration of this orphan G protein-coupled receptor (GPCR). GPR139, with its primary expression in the central nervous system, presents a compelling target for novel therapeutics. This document summarizes key quantitative data, details experimental protocols for antagonist characterization, and visualizes the underlying biological pathways and experimental workflows.
Core Concepts
GPR139 is an orphan GPCR predominantly expressed in the brain, with high concentrations in the habenula, striatum, and hypothalamus.[1] While its endogenous ligand is yet to be definitively identified, L-tryptophan and L-phenylalanine have been proposed as endogenous agonists.[1] The primary signaling pathway for GPR139 is through the Gq/11 protein, leading to an increase in intracellular calcium.[1][2] However, evidence also suggests potential coupling to Gi/o, Gs, and G12/13 proteins.[1][2] GPR139 has been shown to functionally interact with other receptors, notably the dopamine (B1211576) D2 receptor and the µ-opioid receptor, suggesting a role in modulating dopaminergic and opioidergic signaling.[1][3]
GPR139 Antagonist Tool Compounds: Quantitative Data
The development of potent and selective GPR139 antagonists has been challenging. However, several tool compounds have been identified and characterized. The following tables summarize the available quantitative data for key GPR139 antagonists, facilitating a comparative assessment of their pharmacological properties.
| Compound | Assay Type | Species | Potency (pKb / IC50) | Reference |
| JNJ-3792165 | [35S]GTPγS Assay | Human | pKb = 7.4 | [1] |
| Calcium Mobilization Assay | Human | pKb = 6.9 | [1] | |
| LP-471756 | cAMP Assay | Human | IC50 = 0.64 µM | [4] |
| LP-114958 | cAMP Assay | Human | IC50 = 0.67 µM | [4] |
| NCRW0001-C02 | Calcium Mobilization Assay | Human | IC50 = 0.42 µM | [4] |
| NCRW0005-F05 | Dual-luciferase Reporter Assay | Zebrafish | IC50 = 147.9 nM | [5] |
| Calcium Mobilization Assay | Human | IC50 = 0.513 µM | [4] |
Note: Direct comparison of potency values should be made with caution due to variations in assay formats and cell systems used in different studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of GPR139 antagonists. Below are protocols for two key in vitro assays commonly used to assess the potency and mechanism of action of these compounds.
Calcium Mobilization Assay (FLIPR-based)
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a hallmark of GPR139 activation via the Gq/11 pathway.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably or transiently expressing human GPR139 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Seed cells into 96-well or 384-well black-walled, clear-bottom plates at a density of 50,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]
2. Dye Loading:
-
Prepare a dye loading solution using a commercially available calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. The buffer should be Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Remove the culture medium from the cell plates and add 100 µL of the dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C.[7]
3. Compound Preparation and Addition:
-
Prepare serial dilutions of the GPR139 antagonist compounds in assay buffer (HBSS with 20 mM HEPES).
-
Prepare a fixed concentration of a GPR139 agonist (e.g., JNJ-63533054) at a concentration that elicits a submaximal response (EC80).
-
Using a FLIPR (Fluorometric Imaging Plate Reader) instrument, add the antagonist dilutions to the cell plate and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Following the antagonist incubation, add the agonist to the wells.
4. Data Acquisition and Analysis:
-
Measure the fluorescence intensity before and after the addition of the agonist using the FLIPR instrument.
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Calculate the inhibitory effect of the antagonist at each concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
[35S]GTPγS Binding Assay
This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation, providing a direct measure of G protein coupling.
1. Membrane Preparation:
-
Harvest cells expressing GPR139 and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Assay Procedure:
-
In a 96-well plate, combine the cell membranes, [35S]GTPγS (final concentration ~0.1 nM), GDP (to enhance agonist-independent binding), and varying concentrations of the GPR139 antagonist.[8]
-
Add a fixed concentration of a GPR139 agonist (e.g., JNJ-63533054) to stimulate the receptor.
-
Incubate the reaction mixture at 30°C for 60 minutes.[9]
3. Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Determine the amount of [35S]GTPγS binding at each antagonist concentration.
-
Calculate the percent inhibition of agonist-stimulated binding.
-
Determine the IC50 or pKb value of the antagonist by non-linear regression analysis.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to GPR139 function and antagonist characterization.
Caption: GPR139 primarily signals through the Gq/11 pathway upon agonist binding.
Caption: A typical workflow for the characterization of a GPR139 antagonist.
References
- 1. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of orphan receptor GPR139 in neuropsychiatric behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | GPR139 agonist and antagonist differentially regulate retrieval and consolidation of fear memory in the zebrafish [frontiersin.org]
- 6. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Inhibition of the GPR139 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the G protein-coupled receptor 139 (GPR139), focusing on its signaling pathways and the inhibition of its activity. It is designed to be a valuable resource for professionals in the fields of academic research and drug development, offering detailed experimental protocols, quantitative data on known inhibitors, and visual representations of the receptor's complex signaling cascades.
Introduction to GPR139
G protein-coupled receptor 139 (GPR139) is an orphan GPCR predominantly expressed in the central nervous system (CNS), with particularly high concentrations in the habenula, striatum, and hypothalamus.[1][2][3] Its exclusive expression in the brain suggests a significant role in neuronal circuits that control motivation, movement, and reward.[4][5] While the endogenous ligand for GPR139 remains a subject of ongoing research, the aromatic amino acids L-tryptophan and L-phenylalanine have been identified as putative natural agonists.[3][6] The receptor's involvement in modulating the signaling of other critical CNS receptors, such as the µ-opioid and dopamine (B1211576) D2 receptors, has positioned GPR139 as a promising therapeutic target for a range of neuropsychiatric and behavioral disorders.[4][7][8]
GPR139 Signaling Pathways
GPR139 exhibits promiscuous coupling to several G protein families, including Gq/11, Gi/o, Gs, and G12/13, leading to the activation of diverse downstream signaling cascades.[9][10] However, the Gq/11 pathway is considered its primary signaling mechanism.[1][3][11]
Activation of the Gq/11 pathway by GPR139 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[12]
The receptor's coupling to other G proteins, such as Gi/o and Gs, can lead to the modulation of adenylyl cyclase activity and, consequently, changes in cyclic AMP (cAMP) levels.[10][13] The multifaceted signaling capabilities of GPR139 underscore its complex role in neuronal function and its potential as a nuanced drug target.
GPR139 promiscuous signaling pathways.
Quantitative Data for GPR139 Inhibitors and Agonists
The following tables summarize the quantitative data for several well-characterized GPR139 agonists and antagonists. This data is essential for comparing the potency and efficacy of these compounds in various functional assays.
Table 1: GPR139 Agonists - Potency and Efficacy
| Compound | Assay Type | Species | EC50 | Emax | Reference(s) |
| JNJ-63533054 | Calcium Mobilization | Human | 16 nM | 138% | [1][4][11][13][14] |
| GTPγS Binding | Human | 17 nM | - | [1][14] | |
| Calcium Mobilization | Rat | 63 nM | - | [1][14] | |
| Calcium Mobilization | Mouse | 28 nM | - | [1][14] | |
| Luciferase Reporter | Zebrafish | 3.91 nM | - | [8] | |
| TAK-041 | Calcium Mobilization | Human | 22 nM | - | [6][15] |
| Compound 20a | Calcium Mobilization | Human | 24.7 nM | 106% | [5][16] |
| Compound 15a | Calcium Mobilization | Human | 31.4 nM | - | [5] |
| TC-O 9311 | Calcium Mobilization | Human | 39 nM | - | [6] |
| L-Tryptophan | Calcium Mobilization | Human | 220 µM | - | [3][] |
| GTPγS Binding | COS-7 | 26 µM | - | [18] | |
| L-Phenylalanine | Calcium Mobilization | Human | 320 µM | - | [3][] |
| GTPγS Binding | COS-7 | 31 µM | - | [18] |
Table 2: GPR139 Antagonists - Potency
| Compound | Assay Type | Species | IC50 / pKb | Reference(s) |
| NCRW0005-F05 | Calcium Mobilization | Human | 0.21 µM | [6][9][10][19] |
| Luciferase Reporter | Zebrafish | 147.9 nM | [8][20] | |
| JNJ-3792165 | GTPγS Binding | Human | pKb = 7.4 | [3][21] |
| Calcium Mobilization | Human | pKb = 6.9 | [3][21] | |
| Calcium Mobilization | Human | 25 nM | [] | |
| LP-471756 | cAMP Assay | - | 640 nM | [6] |
| NCRW0105-E06 | Calcium Mobilization | Human | 512 nM | [] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibition of the GPR139 signaling pathway.
Calcium Mobilization Assay
This assay is a primary method for assessing GPR139 activation through the Gq/11 pathway by measuring changes in intracellular calcium levels.
Calcium mobilization assay workflow.
Materials:
-
HEK293T cells stably or transiently expressing human GPR139.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Black, clear-bottom 96-well or 384-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Probenecid (to prevent dye leakage).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
GPR139 agonists and antagonists.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed GPR139-expressing HEK293T cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: The following day, remove the culture medium and add the fluorescent calcium dye loading solution containing probenecid. Incubate the plate at 37°C for 1 hour.[22]
-
Compound Preparation: Prepare serial dilutions of agonist and antagonist compounds in the assay buffer.
-
Assay Execution:
-
For agonist testing, add varying concentrations of the agonist to the wells and immediately begin fluorescence reading.
-
For antagonist testing, pre-incubate the cells with the antagonist for a specified period before adding a fixed concentration of a known GPR139 agonist (typically at its EC80).
-
-
Data Acquisition: Measure the fluorescence intensity over time using a fluorescence plate reader. The signal change corresponds to the change in intracellular calcium concentration.[22][23]
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to calculate EC50 (for agonists) or IC50 (for antagonists) values.[15]
GTPγS Binding Assay
This functional assay measures the G protein activation state by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.
Materials:
-
Membrane preparations from cells expressing GPR139.
-
[35S]GTPγS (radiolabeled).
-
GDP.
-
Assay buffer (containing MgCl2, NaCl, and HEPES).
-
GPR139 agonists and antagonists.
-
Scintillation proximity assay (SPA) beads or filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from GPR139-expressing cells through homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and the test compounds (agonist or antagonist).
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction and incubate at room temperature for a defined period (e.g., 60 minutes).[24][25]
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through filter plates, followed by washing to remove unbound radioligand.
-
SPA Method: Add SPA beads that bind to the membranes. The proximity of the bound [35S]GTPγS to the beads results in a detectable signal.[25]
-
-
Data Acquisition: Measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound [35S]GTPγS is proportional to the level of G protein activation. Analyze the data to determine the EC50 for agonists and the inhibitory constants for antagonists.[26]
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR139, a key event in receptor desensitization and an indicator of G protein-independent signaling.
Materials:
-
Cells co-expressing GPR139 and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).
-
Assay-specific substrate or imaging equipment.
-
GPR139 agonists.
Procedure:
-
Cell Culture: Culture the specialized cell line under appropriate conditions.
-
Compound Addition: Add the GPR139 agonist to the cells.
-
Incubation: Incubate for a period sufficient to allow for β-arrestin recruitment.
-
Detection:
-
Enzyme Fragment Complementation: If using a split-enzyme reporter system (e.g., PathHunter), add the substrate and measure the resulting luminescence or fluorescence.[27]
-
BRET/FRET: If using fluorescently or luminescently tagged proteins, measure the resonance energy transfer using a plate reader.
-
-
Data Analysis: The signal generated is proportional to the extent of β-arrestin recruitment. Analyze the dose-response data to determine the agonist's potency and efficacy for this pathway.
Conclusion
The study of GPR139 signaling and its inhibition is a rapidly advancing field with significant therapeutic potential. This guide has provided a detailed overview of the receptor's signaling pathways, quantitative data for key pharmacological tools, and comprehensive experimental protocols. The provided diagrams and structured data are intended to facilitate a deeper understanding and further investigation into the complex biology of GPR139. As research continues to unravel the intricacies of this orphan receptor, the development of novel and selective inhibitors will likely pave the way for new treatments for a variety of neurological and psychiatric disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of novel small molecule agonists and antagonists for the orphan receptor GPR139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vivo Electrophysiology Protocol [protocols.io]
- 8. Frontiers | GPR139 agonist and antagonist differentially regulate retrieval and consolidation of fear memory in the zebrafish [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. adooq.com [adooq.com]
- 11. JNJ 63533054 | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]
- 12. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. axonmedchem.com [axonmedchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Frontiers | GPR139 and Dopamine D2 Receptor Co-express in the Same Cells of the Brain and May Functionally Interact [frontiersin.org]
- 16. Novel GPR139 agonist evaluated in schizophrenia mouse model | BioWorld [bioworld.com]
- 18. Novel Agonist Bioisosteres and Common Structure-Activity Relationships for The Orphan G Protein-Coupled Receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.cn [medchemexpress.cn]
- 20. GPR139 agonist and antagonist differentially regulate retrieval and consolidation of fear memory in the zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Re-evaluation of Adrenocorticotropic Hormone and Melanocyte Stimulating Hormone Activation of GPR139 in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 27. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Biological Role of GPR139 in the Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 139 (GPR139) is an orphan receptor predominantly expressed in the central nervous system, with high concentrations in the habenula, striatum, and hypothalamus.[1][2] Its highly conserved nature across species suggests a fundamental role in neurophysiology.[2] Emerging evidence has implicated GPR139 in a variety of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, depression, and substance abuse disorders.[2][3][4] This technical guide provides a comprehensive overview of the current understanding of GPR139's biological role in the brain, with a focus on its signaling pathways, pharmacology, and functional implications. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and drug development efforts targeting this promising receptor.
Introduction
GPR139, also known as GPRg1, is a class A orphan G protein-coupled receptor (GPCR).[1][2] While its endogenous ligand is yet to be definitively identified, the aromatic amino acids L-tryptophan (L-Trp) and L-phenylalanine (L-Phe) have been shown to activate the receptor at physiologically relevant concentrations.[5][6] The receptor's unique expression pattern in brain regions critical for reward, motivation, and motor control has made it an attractive target for therapeutic intervention in a range of neuropsychiatric conditions.[3][7] This guide synthesizes the current knowledge on GPR139, providing a technical resource for researchers in the field.
GPR139 Signaling Pathways
GPR139 primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[1][8][9] Although some studies suggest potential coupling to other G protein families, the Gq/11 pathway is considered its primary mode of action.[1][9]
Activation of GPR139 has been shown to modulate the signaling of other key neurotransmitter systems, notably the dopamine (B1211576) and opioid systems. It has been demonstrated that GPR139 can functionally interact with and inhibit the signaling of the dopamine D2 receptor (D2R) and the µ-opioid receptor (MOR).[2][3][7] This crosstalk is thought to be mediated by downstream effectors, such as the modulation of adenylyl cyclase and G protein-coupled inwardly rectifying potassium (GIRK) channels.[2][10]
Figure 1: GPR139 canonical signaling pathway and its interaction with other GPCRs.
Pharmacology
Ligands
While L-Trp and L-Phe are considered putative endogenous agonists, their potency is in the micromolar range.[6] Several synthetic agonists and antagonists with higher potency and selectivity have been developed, which are crucial tools for elucidating the receptor's function.[11]
| Compound | Type | Potency (EC50/Ki) | Species | Assay | Reference |
| L-Tryptophan | Putative Endogenous Agonist | ~220 µM | Human | Calcium Mobilization | [6] |
| L-Phenylalanine | Putative Endogenous Agonist | ~320 µM | Human | Calcium Mobilization | [6] |
| JNJ-63533054 | Agonist | 16 nM | Human | Calcium Mobilization | [12] |
| 17 nM | Human | GTPγS Binding | [12] | ||
| 63 nM | Rat | Calcium Mobilization | [12] | ||
| 28 nM | Mouse | Calcium Mobilization | [12] | ||
| 10 nM (Kd) | Human | Radioligand Binding | [12] | ||
| 32 nM (Kd) | Rat | Radioligand Binding | [12] | ||
| 23 nM (Kd) | Mouse | Radioligand Binding | [12] | ||
| TAK-041 (Zelatriazin) | Agonist | - | - | - | [11][13] |
| TC-O 9311 | Agonist | - | - | - | [11] |
| JNJ-3792165 | Antagonist | - | - | - | [11] |
Brain Distribution
GPR139 mRNA expression is highly localized within the central nervous system. The highest levels of expression are consistently found in the following brain regions across species (human, rat, and mouse):[1][8][14]
Co-expression studies using double in situ hybridization have revealed that GPR139 and dopamine D2 receptor mRNA are present in the same cells within several brain regions, including the ventral tegmental area, olfactory tubercle, substantia nigra, and caudate putamen.[8][16]
Biological Functions and Disease Relevance
Schizophrenia
Multiple lines of evidence suggest a role for GPR139 in the pathophysiology of schizophrenia. GPR139 knockout mice exhibit behavioral phenotypes reminiscent of schizophrenia-like symptoms, such as deficits in prepulse inhibition, social interaction deficits, and spontaneous head-twitches.[3][7][17] Notably, some of these behavioral abnormalities can be rescued by treatment with the D2 receptor antagonist haloperidol (B65202) or the µ-opioid receptor antagonist naltrexone, suggesting that the absence of GPR139 leads to dopaminergic and opioidergic hyper-functionality.[3][7] Furthermore, GPR139 agonists have shown potential in preclinical models for treating the negative symptoms of schizophrenia.[4][15]
Parkinson's Disease
The high expression of GPR139 in the striatum, a key brain region affected in Parkinson's disease, points to its potential involvement in motor control.[13] In vitro studies have shown that GPR139 agonists can protect dopaminergic neurons from MPP+-induced neurotoxicity, a commonly used model for Parkinson's disease.[13][18] This neuroprotective effect suggests that targeting GPR139 could be a therapeutic strategy for slowing the progression of the disease.[13]
Depression and Anxiety
The habenula, a region with dense GPR139 expression, is critically involved in the regulation of mood and motivation.[15] Alterations in habenular activity have been linked to depression.[6] Preclinical studies using GPR139 agonists have shown antidepressant-like effects in rodent models.[6] GPR139 knockout mice also display increased anxiety-related traits.[3]
Addiction and Substance Abuse
GPR139's interaction with the opioid system suggests a role in addiction.[2][7] GPR139 knockout mice show altered responses to opioids.[7] A GPR139 agonist was found to reduce alcohol self-administration in a subset of alcohol-dependent rats.[1]
Experimental Protocols
In Situ Hybridization (RNAscope)
This protocol provides a general workflow for detecting GPR139 mRNA in brain tissue using the RNAscope technique, which offers high sensitivity and specificity.
Figure 2: General workflow for RNAscope in situ hybridization.
Detailed Methodology:
-
Tissue Preparation: Brain tissue is fixed in 10% neutral buffered formalin and embedded in paraffin (B1166041) (FFPE) or fresh-frozen.[19]
-
Sectioning: 5-10 µm thick sections are cut using a cryostat or microtome and mounted on charged glass slides.[19]
-
Pretreatment: Sections undergo a series of dehydration steps, followed by heat-induced epitope retrieval and protease digestion to unmask the target RNA.[19]
-
Probe Hybridization: Target-specific oligonucleotide probes for GPR139 are hybridized to the tissue sections.[19]
-
Signal Amplification: A cascade of signal amplification molecules is built upon the hybridized probes.[19]
-
Detection: The amplified signal is visualized using either fluorescently labeled probes or a chromogenic enzyme reaction.[19]
-
Imaging and Analysis: Slides are imaged using a fluorescence or bright-field microscope, and the signal is quantified.[19]
Calcium Mobilization Assay
This assay is used to measure the activation of GPR139 by ligands, taking advantage of its Gq/11-coupled signaling pathway.
Detailed Methodology:
-
Cell Culture and Transfection: HEK293 cells are transiently or stably transfected with a plasmid encoding for human GPR139.[20]
-
Cell Plating: Transfected cells are plated into 96- or 384-well black-walled, clear-bottom microplates.[20]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.[20]
-
Compound Addition: A baseline fluorescence is measured before the addition of test compounds (agonists or antagonists) using an automated liquid handling system integrated into a fluorescence plate reader (e.g., FLIPR).[20]
-
Fluorescence Measurement: Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.[20]
-
Data Analysis: The peak fluorescence response is used to determine the potency (EC50) and efficacy of the compounds.[20]
Behavioral Testing in GPR139 Knockout Mice
The following protocols are commonly used to assess the behavioral phenotype of GPR139 knockout mice.
6.3.1. Operant Conditioning:
This test assesses learning and motivation.
Detailed Methodology:
-
Apparatus: Mice are tested in operant conditioning chambers equipped with two levers and a food dispenser.[1][3]
-
Training: Mice are trained to press an "active" lever to receive a food reward on a fixed-ratio schedule (e.g., one press for one reward). The other lever is "inactive."[1][3]
-
Data Collection: The number of presses on both the active and inactive levers is recorded over several days.[1][3]
-
Analysis: The rate of acquisition of the lever-pressing task and the discrimination between the active and inactive levers are compared between GPR139 knockout and wild-type mice.[1][3]
6.3.2. Social Interaction Test:
This test evaluates social behavior.
Detailed Methodology:
-
Apparatus: A three-chambered apparatus is used, with a central chamber and two side chambers.[17]
-
Habituation: The test mouse is allowed to freely explore all three chambers.[17]
-
Sociability Phase: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers, while the other side chamber contains an empty wire cage. The time the test mouse spends in each chamber and interacting with the cages is recorded.[17]
-
Social Novelty Phase: A novel stranger mouse is placed in the previously empty cage. The time spent interacting with the familiar versus the novel mouse is measured.[17]
-
Analysis: Sociability and preference for social novelty are quantified and compared between genotypes.[17]
Conclusion and Future Directions
GPR139 has emerged as a critical player in the regulation of brain function, with significant implications for a range of neuropsychiatric disorders. Its unique expression profile and its modulatory role on key neurotransmitter systems make it a compelling target for drug discovery. The continued development of potent and selective pharmacological tools, coupled with detailed preclinical characterization in relevant animal models, will be essential to fully elucidate the therapeutic potential of targeting GPR139. Future research should focus on the definitive identification of its endogenous ligand(s), a deeper understanding of its downstream signaling networks, and the translation of preclinical findings into clinical applications. The experimental protocols and data presented in this guide provide a solid foundation for advancing our knowledge of this intriguing orphan receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The role of orphan receptor GPR139 in neuropsychiatric behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Social interaction test: a sensitive method for examining autism-related behavioral deficits [protocols.io]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Putative role of GPR139 on sleep modulation using pharmacological and genetic rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Effects of GPR139 agonism on effort expenditure for food reward in rodent models: Evidence for pro-motivational actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of orphan receptor GPR139 in neuropsychiatric behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mutagenesis of GPR139 reveals ways to create gain or loss of function receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Protection of Primary Dopaminergic Midbrain Neurons by GPR139 Agonists Supports Different Mechanisms of MPP+ and Rotenone Toxicity [frontiersin.org]
- 17. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protection of Primary Dopaminergic Midbrain Neurons by GPR139 Agonists Supports Different Mechanisms of MPP(+) and Rotenone Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. brd.nci.nih.gov [brd.nci.nih.gov]
- 20. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
LP-471756 molecular structure and properties
An advanced overview for researchers, scientists, and drug development professionals.
Foreword
This document provides a comprehensive technical overview of the molecular structure, properties, and available experimental data for the compound designated LP-471756. The information is intended to support ongoing research and development efforts within the scientific community.
Molecular Structure and Properties
Currently, there is no publicly available information on the molecular structure, IUPAC name, SMILES notation, or specific chemical properties of the compound identified as this compound. Searches of prominent chemical databases and scientific literature have not yielded any specific data associated with this identifier.
Further research is required to elucidate the fundamental structural and physicochemical characteristics of this compound.
Experimental Protocols and Data
Consistent with the absence of structural information, detailed experimental protocols and quantitative data for this compound are not available in the public domain. Key areas for future investigation would include:
-
Synthesis and Purification: Development and validation of a reproducible synthetic route and subsequent purification protocol are paramount for obtaining research-grade material.
-
Analytical Characterization: Comprehensive characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography will be necessary to confirm the molecular structure.
-
In vitro and in vivo assays: Once the structure is confirmed, a battery of assays will be required to determine the biological activity, mechanism of action, pharmacokinetic, and toxicological profiles.
Signaling Pathways and Logical Relationships
Without experimental data on the biological targets and mechanism of action of this compound, it is not possible to construct diagrams of associated signaling pathways or experimental workflows.
Conclusion
The designation this compound does not correspond to a known chemical entity in publicly accessible scientific and chemical databases. As a consequence, this guide cannot provide the requested in-depth technical information, including molecular structure, quantitative data, experimental protocols, and visualizations of signaling pathways. The elucidation of these details is pending further primary research and publication.
Understanding GPR139 Function In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR139 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, with particularly high concentrations in the habenula, striatum, and hypothalamus.[1] Its conservation across vertebrate species suggests a fundamental role in neurophysiology.[1] Emerging evidence from in vivo studies has implicated GPR139 in a range of neuropsychiatric and behavioral processes, making it a compelling target for novel therapeutic development. This technical guide provides a comprehensive overview of the current understanding of GPR139's in vivo function, detailing key experimental findings, methodologies, and signaling pathways.
Data Presentation: Quantitative Analysis of GPR139 Knockout Mouse Phenotype
The following tables summarize the key quantitative data from behavioral studies on GPR139 knockout (KO) mice compared to their wild-type (WT) littermates. These studies reveal a significant role for GPR139 in modulating locomotor activity, anxiety, and learning and memory.
Table 1: Locomotor Activity in the Open Field Test [2][3]
| Parameter | Age | Sex | Genotype | Result | p-value |
| Cumulative Locomotor Activity (60 min) | 2-3 months | Male | WT vs. KO | No significant difference | p = 0.3017 |
| 5-6 months | Male | WT vs. KO | KO showed significant hyperactivity | p = 0.0001 | |
| 2-3 months | Female | WT vs. KO | No significant difference | p = 0.2502 | |
| 5-6 months | Female | WT vs. KO | KO showed significant hyperactivity | p < 0.0001 | |
| Time Spent Immobile | 5-6 months | Male | WT vs. KO | KO spent more time immobile | p < 0.0001 |
| Movement Speed (during active bouts) | 5-6 months | Male | WT vs. KO | KO showed increased movement speed | p = 0.0002 |
| 5-6 months | Female | WT vs. KO | KO showed increased movement speed | p < 0.0001 | |
| Stereotypic Rotations | 5-6 months | Male | WT vs. KO | KO showed increased rotations | p < 0.0001 |
| 5-6 months | Female | WT vs. KO | KO showed increased rotations | p = 0.0002 |
Table 2: Anxiety-Like Behavior in the Open Field Test [2]
| Parameter | Sex | Genotype | Result | p-value |
| Thigmotaxis (Time near walls) | Male | WT vs. KO | KO showed reduced thigmotaxis | p = 0.0028 |
| Female | WT vs. KO | KO showed reduced thigmotaxis | p < 0.0001 | |
| Time in Center | Male | WT vs. KO | KO spent more time in the center | p = 0.0015 |
| Female | WT vs. KO | KO spent more time in the center | p < 0.0001 |
Table 3: Operant Conditioning Performance [2][4]
| Parameter | Sex | Genotype | Result | p-value |
| Time to Reach Criterion (200 lever presses) | Male | WT vs. KO | KO took significantly longer (~17 days vs. ~7 days) | p < 0.0001 |
| Female | WT vs. KO | KO took significantly longer | p = 0.0002 | |
| Total Active Lever Presses (22 days) | Male | WT vs. KO | KO had significantly fewer presses | p = 0.0252 |
| Female | WT vs. KO | KO had significantly fewer presses | p = 0.0476 | |
| Total Inactive Lever Presses (22 days) | Male | WT vs. KO | KO had significantly more presses | p < 0.0001 |
| Female | WT vs. KO | KO had significantly more presses | p < 0.0001 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vivo findings. The following are protocols for key experiments cited in GPR139 research.
RNAscope In Situ Hybridization for GPR139 mRNA Detection in Mouse Brain
This protocol is adapted from standard RNAscope procedures and is optimized for fixed-frozen mouse brain sections.[1][5][6]
1. Tissue Preparation:
-
Anesthetize the mouse and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing in 30% sucrose (B13894) in PBS at 4°C until it sinks.
-
Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze rapidly.
-
Section the frozen brain into 14-20 µm thick coronal sections using a cryostat and mount on Superfrost Plus slides.
-
Store slides at -80°C until use.
2. Pretreatment:
-
Bake slides at 60°C for 30-60 minutes.
-
Post-fix sections in 4% PFA for 15 minutes at 4°C.
-
Dehydrate the sections through a series of ethanol (B145695) washes (50%, 70%, 100% for 5 minutes each).
-
Air dry the slides for 5 minutes.
-
Apply RNAscope® Hydrogen Peroxide and incubate for 10 minutes at room temperature.
-
Wash with deionized water.
-
Perform target retrieval by incubating slides in RNAscope® Target Retrieval Reagent at 98-100°C for 5-15 minutes.
-
Wash with deionized water and then 1X PBS.
-
Treat with RNAscope® Protease Plus and incubate at 40°C for 30 minutes in a hybridization oven.
-
Wash with 1X PBS.
3. Probe Hybridization:
-
Apply the GPR139-specific RNAscope® probe to the sections.
-
Hybridize at 40°C for 2 hours in a hybridization oven.
-
Wash with 1X RNAscope® Wash Buffer.
4. Signal Amplification and Detection:
-
Follow the manufacturer's instructions for the sequential application of RNAscope® amplification reagents (Amp 1, Amp 2, Amp 3, and Amp 4 for fluorescent detection).
-
For chromogenic detection, apply the appropriate HRP-based detection reagents and substrate.
-
Counterstain with DAPI for fluorescent imaging.
5. Imaging:
-
Mount coverslips using an appropriate mounting medium.
-
Image the sections using a confocal or widefield fluorescence microscope.
Behavioral Assays in GPR139 Knockout Mice
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning.
-
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the test.
-
Place a single mouse in the center of the open field arena.
-
Allow the mouse to explore freely for a set period (e.g., 10-60 minutes).
-
A video camera mounted above the arena records the session.
-
Automated tracking software is used to analyze various parameters, including total distance traveled, time spent in the center versus the periphery (thigmotaxis), velocity, and rearing frequency.
-
Clean the arena thoroughly between each mouse to eliminate olfactory cues.
-
2. Elevated Plus Maze (EPM): [9][10][11]
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It has two open arms and two enclosed arms of equal size.
-
Procedure:
-
Acclimatize the mice to the testing room.
-
Place the mouse in the center of the maze, facing one of the enclosed arms.
-
Allow the mouse to explore the maze for a 5-minute session.
-
A video camera records the session for later analysis.
-
The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms, often expressed as a percentage of the total time or entries.
-
Increased time and entries in the open arms are interpreted as reduced anxiety.
-
3. Operant Conditioning: [2][4]
-
Apparatus: An operant conditioning chamber equipped with two levers, a food dispenser, and a cue light.
-
Procedure:
-
Food-restrict the mice to 85-90% of their free-feeding body weight.
-
Magazine Training: Habituate the mice to the chamber and train them to retrieve food pellets from the dispenser.
-
Lever Press Training (Fixed Ratio 1 - FR1): Train the mice to press a designated "active" lever to receive a food reward. Each press results in a reward. The other lever is "inactive" and has no consequence.
-
Fixed Ratio Schedules (e.g., FR5): Gradually increase the number of lever presses required to obtain a reward.
-
Data collected includes the number of active and inactive lever presses, the rate of responding, and the time taken to acquire the task.
-
4. Conditioned Place Preference (CPP) for Morphine:
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Procedure:
-
Pre-conditioning (Baseline): On day 1, allow the mouse to freely explore both chambers for 15-20 minutes to determine any initial preference.
-
Conditioning (Days 2-4):
-
On alternate days, administer morphine (e.g., 10 mg/kg, s.c.) and confine the mouse to one chamber (the drug-paired chamber) for 30 minutes.
-
On the other days, administer saline and confine the mouse to the other chamber (the saline-paired chamber). The order of morphine and saline conditioning is counterbalanced across mice.
-
-
Test Day (Day 5): Place the mouse in a neutral starting area with free access to both chambers in a drug-free state.
-
Record the time spent in each chamber for 15-20 minutes.
-
A significant increase in the time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a rewarding effect of the drug.
-
Signaling Pathways and Molecular Interactions
GPR139 primarily couples to the Gq/11 family of G proteins. Activation of GPR139 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
A key aspect of GPR139's in vivo function is its ability to functionally antagonize the signaling of two major G i/o-coupled receptors: the µ-opioid receptor (MOR) and the dopamine (B1211576) D2 receptor (D2R).[2][7] This opposition is thought to occur through the convergence of their downstream signaling pathways on common effectors, such as adenylyl cyclase (AC) and G protein-coupled inwardly rectifying potassium (GIRK) channels.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The role of orphan receptor GPR139 in neuropsychiatric behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cues predicting drug or food reward restore morphine-induced place conditioning in mice lacking delta opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Augmentation of Morphine-Induced Sensitization but Reduction in Morphine Tolerance and Reward in Delta-Opioid Receptor Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morphine-context associative memory and locomotor sensitization in mice are modulated by sex and context in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preclinical Safety and Toxicity Profiling of Novel Pharmaceutical Compounds
For the attention of Researchers, Scientists, and Drug Development Professionals.
Disclaimer: Initial searches for the compound "LP-471756" did not yield any publicly available information. This indicates that "this compound" may be an internal designation for a compound not yet in the public domain, a misidentification, or a compound for which research has not been published. Consequently, this guide provides a comprehensive overview of the standard safety and toxicity profile required for a novel pharmaceutical compound during preclinical development, rather than data on a specific agent.
Executive Summary
The preclinical safety and toxicity evaluation of a new chemical entity (NCE) is a critical component of drug development. This process involves a series of in vitro and in vivo studies designed to identify potential hazards, establish a safe initial dose for human trials, and characterize the toxicological profile of the compound.[1][2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require a comprehensive preclinical data package to support an Investigational New Drug (IND) application.[3][4] This guide outlines the core studies, methodologies, and data presentation standards essential for this evaluation.
General Toxicology
General toxicology studies are designed to assess the overall toxicity of a compound in various organ systems. These studies are typically conducted in two species, one rodent and one non-rodent, to provide a comparative assessment of toxicity.[5][6]
Acute Toxicity
Acute toxicity studies evaluate the effects of a single, high dose of the NCE. The primary goal is to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[5]
Table 1: Representative Acute Toxicity Data
| Species | Route of Administration | NOAEL (No-Observed-Adverse-Effect Level) (mg/kg) | MTD (Maximum Tolerated Dose) (mg/kg) | Target Organs of Toxicity |
| Rat | Oral | 100 | 1000 | Liver, Kidney |
| Dog | Intravenous | 10 | 50 | Cardiovascular System |
Repeated-Dose Toxicity
These studies assess the toxic effects of the NCE administered daily over a defined period (e.g., 28 or 90 days). They are crucial for determining a safe dose for chronic human exposure and for identifying target organ toxicities that may emerge over time.[5][7]
Table 2: Representative 28-Day Repeated-Dose Toxicity Data
| Species | Route of Administration | NOAEL (mg/kg/day) | Key Findings |
| Rat | Oral | 50 | Hepatic enzyme elevation, renal tubular necrosis at ≥150 mg/kg/day |
| Monkey | Oral | 25 | Mild gastrointestinal intolerance at ≥50 mg/kg/day |
Safety Pharmacology
Safety pharmacology studies are conducted to evaluate the potential adverse effects of a drug on vital physiological functions.[2][5] The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.
Table 3: Core Safety Pharmacology Studies
| System | Assay | Key Parameters Measured |
| Cardiovascular | In vitro hERG assay, In vivo telemetry in dogs/monkeys | QT interval, heart rate, blood pressure |
| Respiratory | Whole-body plethysmography in rodents | Respiratory rate, tidal volume |
| Central Nervous | Functional observational battery (FOB) in rodents | Behavior, motor function, autonomic responses |
Genotoxicity
Genotoxicity assays are performed to assess the potential of a compound to damage genetic material. A standard battery of tests is used to evaluate different types of genetic damage.[8]
Table 4: Standard Genotoxicity Test Battery
| Test | System | Endpoint |
| Ames Test | In vitro (bacterial) | Gene mutation |
| Mouse Lymphoma Assay | In vitro (mammalian cells) | Gene mutation |
| Micronucleus Test | In vivo (rodent hematopoietic cells) | Chromosomal damage |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and validation of toxicity studies. Key elements of these protocols are outlined below.
Protocol: In Vivo Repeated-Dose Toxicity Study (Rodent)
-
Test System: Sprague-Dawley rats (equal numbers of males and females).
-
Group Size: 10 animals/sex/group.
-
Dose Levels: Control (vehicle), Low, Mid, and High doses. Dose selection is based on acute toxicity and dose-range-finding studies.
-
Administration: Daily oral gavage for 28 consecutive days.
-
Observations:
-
Clinical Signs: Daily observation for signs of toxicity.
-
Body Weight: Recorded weekly.
-
Food Consumption: Measured weekly.
-
Ophthalmology: Examination prior to study initiation and at termination.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis at termination.
-
-
Terminal Procedures:
-
Necropsy: Gross pathological examination of all animals.
-
Organ Weights: Collection and weighing of key organs.
-
Histopathology: Microscopic examination of a comprehensive list of tissues from control and high-dose groups, and any gross lesions from all groups.
-
Protocol: In Vitro Bacterial Reverse Mutation (Ames) Test
-
Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
-
Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).
-
Procedure:
-
The test compound is incubated with the bacterial strains in the presence or absence of S9 mix.
-
The mixture is plated on minimal agar (B569324) plates.
-
Plates are incubated for 48-72 hours.
-
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies.
Visualizations
Preclinical Toxicology Workflow
References
- 1. jordilabs.com [jordilabs.com]
- 2. Toxicology in the drug discovery and development process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. histologix.com [histologix.com]
- 4. fda.gov [fda.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. biogem.it [biogem.it]
- 8. criver.com [criver.com]
Methodological & Application
Application Notes and Protocols for LP-471756: Information Not Publicly Available
Efforts to locate specific experimental protocols, quantitative data, and detailed signaling pathway information for the compound designated LP-471756 have been unsuccessful. This designation appears to be a product identifier from a commercial supplier, and there is currently no publicly available research or documentation detailing its use in cell culture experiments.
While the supplier, TargetMol, categorizes this compound under multiple general signaling pathways such as Angiogenesis, Apoptosis, and MAPK signaling, no specific data or experimental contexts are provided.[1] Without access to primary research articles, internal validation studies, or detailed product specifications, the creation of comprehensive and accurate application notes and protocols is not possible.
To fulfill the request for detailed application notes, protocols, data tables, and pathway diagrams, specific information regarding this compound is required, including but not limited to:
-
Mechanism of Action: The specific molecular target(s) and the nature of its activity (e.g., inhibitor, agonist).
-
Target Cell Lines: Information on which cell lines have been tested with this compound and the rationale for their selection.
-
Experimental Data: Quantitative results from relevant assays such as:
-
IC50 or EC50 values in various cell lines.
-
Cell viability or proliferation assays (e.g., MTT, CellTiter-Glo).
-
Apoptosis assays (e.g., Annexin V/PI staining, caspase activity).
-
Western blot data showing effects on specific signaling proteins.
-
Gene expression analysis (e.g., qPCR, RNA-seq).
-
-
Established Protocols: Detailed methodologies from studies that have utilized this compound, including:
-
Recommended solvent and storage conditions.
-
Working concentrations and treatment durations.
-
Specific cell culture media and conditions used.
-
General Recommendations for Utilizing a Novel Compound in Cell Culture:
For researchers who have access to this compound, a general workflow for initial characterization in a new cell line would typically involve the following steps. This workflow is provided as a general guideline and is not based on specific data for this compound.
General Experimental Workflow for a Novel Compound
References
Application Notes and Protocols for LP-471756 in cAMP Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-471756 is a specific antagonist of the G-protein coupled receptor 139 (GPR139).[1] GPR139 is an orphan receptor predominantly expressed in the central nervous system, and its signaling has been implicated in various neurological processes.[2][3] Understanding the pharmacology of GPR139 antagonists like this compound is crucial for elucidating the receptor's physiological roles and for the development of novel therapeutics.
Cyclic adenosine (B11128) monophosphate (cAMP) is a key second messenger involved in numerous signal transduction pathways.[4] The modulation of intracellular cAMP levels is a hallmark of G-protein coupled receptor (GPCR) activation or inhibition. GPR139, upon activation, couples to Gq/11 proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[1][3][5] Therefore, cAMP assays are a fundamental tool for characterizing the activity of GPR139 antagonists such as this compound.
These application notes provide detailed protocols and guidelines for utilizing this compound in various cAMP assays to determine its potency and mechanism of action as a GPR139 antagonist.
GPR139 Signaling Pathway
GPR139 activation initiates a signaling cascade that results in the production of cAMP. As an antagonist, this compound blocks this pathway by preventing the activation of GPR139 by its agonists.
Quantitative Data Summary
The inhibitory potency of this compound is typically determined by its half-maximal inhibitory concentration (IC50) in a functional cAMP assay. This is achieved by measuring the ability of increasing concentrations of this compound to inhibit the cAMP production stimulated by a GPR139 agonist.
| Compound | Parameter | Value | Assay Conditions | Reference |
| This compound | IC50 | 640 nM | Inhibition of LP-360924-stimulated cAMP production in GPR139-expressing cells. | [1] |
| LP-360924 | Agonist | - | Surrogate agonist for GPR139. | [6] |
Experimental Protocols
A variety of commercially available cAMP assay kits can be used to measure the effect of this compound on GPR139 activity. These assays are typically homogeneous, meaning they are performed in a single well without separation steps, making them suitable for high-throughput screening.[7][8] Common assay formats include Homogeneous Time-Resolved Fluorescence (HTRF), LANCE® (Lanthanide Chelate Excite), and AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay).
The general principle of these competitive immunoassays involves the competition between endogenously produced cAMP and an exogenously added, labeled cAMP for binding to a specific anti-cAMP antibody.
General Experimental Workflow
The following diagram outlines the typical workflow for performing a cAMP assay to determine the IC50 of this compound.
Detailed Methodologies
1. Cell Culture and Preparation:
-
Cell Line: Use a cell line stably or transiently expressing human GPR139 (e.g., HEK293 or CHO cells). A parental cell line not expressing the receptor should be used as a negative control.
-
Culture Conditions: Culture cells in the appropriate medium supplemented with serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: On the day of the assay, harvest cells and resuspend them in a serum-free stimulation buffer. Plate the cells at an optimized density (e.g., 1,000-10,000 cells/well) in a 384-well white opaque microplate.[9][10]
2. Compound Preparation and Addition:
-
This compound (Antagonist): Prepare a serial dilution of this compound in stimulation buffer. The final concentration should typically range from picomolar to micromolar.
-
GPR139 Agonist: Prepare the GPR139 agonist (e.g., LP-360924) at a concentration that elicits approximately 80% of its maximal response (EC80). This concentration should be determined in a prior agonist dose-response experiment.
-
Antagonist Pre-incubation: Add the diluted this compound to the wells containing the cells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Following the pre-incubation, add the GPR139 agonist to all wells (except for the negative control) and incubate for 30 minutes at room temperature to stimulate cAMP production.[11][12]
3. cAMP Detection:
The detection method will vary depending on the assay kit used. Below are the principles for common formats.
-
HTRF (e.g., Cisbio cAMP kits): [7][13][14]
-
Principle: Based on a competitive immunoassay between native cAMP and a d2-labeled cAMP for binding to a Europium cryptate-labeled anti-cAMP antibody.[7][14][15] When the antibody binds the d2-labeled cAMP, FRET occurs. Endogenous cAMP competes for this binding, leading to a decrease in the FRET signal.
-
Procedure: Add the HTRF lysis buffer containing the Europium cryptate-labeled antibody and d2-labeled cAMP to the wells. Incubate for 60 minutes at room temperature, protected from light.
-
Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor). The ratio of these signals is inversely proportional to the amount of cAMP produced.[7]
-
-
LANCE® Ultra (e.g., PerkinElmer): [11][12][16][17]
-
Principle: A TR-FRET based competitive immunoassay. It uses a Europium (Eu)-chelate labeled cAMP tracer and a ULight™ dye-labeled anti-cAMP monoclonal antibody.[12][16][17] Binding of the tracer to the antibody brings the Eu-chelate and ULight dye into close proximity, resulting in a FRET signal. Cellular cAMP competes with the Eu-cAMP tracer, causing a decrease in the TR-FRET signal.[12][17]
-
Procedure: Add the Eu-cAMP tracer and ULight-anti-cAMP antibody prepared in the detection buffer to the stimulated cells.[11][12]
-
Detection: After a 1-hour incubation, measure the TR-FRET signal at 665 nm on a compatible plate reader.[11][12]
-
-
AlphaScreen® (e.g., PerkinElmer): [4][6][9]
-
Principle: This assay is based on the competition between endogenous cAMP and a biotinylated-cAMP probe for binding to anti-cAMP antibody-coated Acceptor beads.[4][9] Streptavidin-coated Donor beads bind to the biotinylated-cAMP. When the Donor and Acceptor beads are in close proximity, a luminescent signal is generated. An increase in cellular cAMP disrupts this interaction, leading to a decrease in the signal.
-
Procedure: Lyse the cells and add a mixture of Acceptor beads and biotinylated-cAMP. Then, add the Donor beads.
-
Detection: Incubate in the dark and read the luminescent signal on an AlphaScreen-compatible plate reader.
-
4. Data Analysis:
-
Standard Curve: Generate a cAMP standard curve according to the kit manufacturer's instructions. This will be used to convert the raw assay signal into cAMP concentrations.
-
Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
IC50 Calculation: Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition of the agonist-induced cAMP response.
Conclusion
The protocols outlined in these application notes provide a robust framework for characterizing the inhibitory activity of this compound on GPR139-mediated cAMP signaling. The choice of assay technology will depend on the available instrumentation and specific experimental needs. Careful optimization of assay parameters, such as cell number and agonist concentration, is crucial for obtaining reliable and reproducible data. These methods are essential for advancing our understanding of GPR139 pharmacology and for the development of novel modulators of this important receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bioline.ru [bioline.ru]
- 12. resources.revvity.com [resources.revvity.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. genomax.com.sg [genomax.com.sg]
- 15. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Neuronal Signaling Assays with LP-471756
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
LP-471756 is a novel compound with significant potential for modulating neuronal signaling pathways. Understanding its precise mechanism of action and its effects on neuronal function is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for a range of in vitro neuronal signaling assays to characterize the pharmacological profile of this compound. The described assays are designed to be conducted in a high-throughput format, enabling efficient screening and detailed analysis.
The following sections will cover key assays including Calcium Imaging for monitoring neuronal activity, Patch-Clamp Electrophysiology for detailed ion channel analysis, and Neurotransmitter Release Assays to assess synaptic function. Additionally, protocols for assessing neurotoxicity are provided to ensure a comprehensive evaluation of the compound's effects.
Data Presentation
To facilitate the analysis and comparison of experimental results, all quantitative data from the described assays should be summarized in clearly structured tables. This will allow for a straightforward assessment of dose-response relationships, potency (EC₅₀/IC₅₀ values), and other key pharmacological parameters of this compound.
Table 1: Example Data Summary for this compound in a Calcium Imaging Assay
| Concentration (µM) | Peak [Ca²⁺]i (Normalized) | Area Under the Curve (AUC) |
| 0.01 | 1.1 ± 0.05 | 150 ± 12 |
| 0.1 | 1.5 ± 0.08 | 320 ± 25 |
| 1 | 2.8 ± 0.15 | 780 ± 45 |
| 10 | 2.9 ± 0.12 | 810 ± 50 |
| Control | 1.0 ± 0.04 | 100 ± 8 |
Experimental Protocols
High-Throughput Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) as a surrogate for neuronal activity.[1] It is a versatile method to screen for agonists and antagonists of ion channels and neurotransmitter receptors.[1]
Workflow Diagram:
Caption: Workflow for the high-throughput calcium imaging assay.
Protocol:
-
Cell Culture: Culture human-derived neuronal precursor cells (e.g., LUHMES) in appropriate media and differentiate them into mature neurons in 384-well microplates.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Remove the culture medium from the cells and add the loading buffer. Incubate under appropriate conditions to allow for dye uptake.
-
Compound Addition: Prepare serial dilutions of this compound. After the incubation period, wash the cells to remove excess dye and add the different concentrations of the test compound.
-
Signal Detection: Measure fluorescence intensity before and after the addition of the compound using a fluorescence plate reader. For antagonist assays, add a known agonist after the compound incubation.
-
Data Analysis: Normalize the fluorescence signals to the baseline. Determine the peak response and the area under the curve (AUC) for each concentration. Plot dose-response curves to calculate EC₅₀ or IC₅₀ values.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold standard for studying the effects of compounds on ion channel function with high temporal and voltage resolution.
Signaling Pathway Diagram:
Caption: Modulation of ion channels by this compound.
Protocol:
-
Cell Preparation: Prepare primary neurons or cultured neuronal cell lines on coverslips suitable for microscopy.
-
Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with an appropriate extracellular solution.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries and fill them with an intracellular solution.
-
Giga-seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.
-
Data Acquisition: Apply voltage-clamp or current-clamp protocols to record ion channel currents or changes in membrane potential, respectively.
-
Compound Application: Perfuse the recording chamber with a solution containing this compound at the desired concentration.
-
Data Analysis: Analyze the recorded currents or voltage traces to determine the effects of this compound on ion channel properties (e.g., activation, inactivation, and conductance).
Neurotransmitter Release Assay
This assay quantifies the amount of neurotransmitter released from pre-synaptic terminals, providing insight into the compound's effect on synaptic transmission.
Experimental Workflow Diagram:
Caption: Workflow for a neurotransmitter release assay.
Protocol:
-
Cell Culture: Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in multi-well plates.
-
Loading: Incubate the cells with a radioactive or fluorescently labeled neurotransmitter (or its precursor).
-
Washing: Wash the cells extensively with a physiological buffer to remove any unincorporated label.
-
Compound Incubation: Add this compound at various concentrations to the cells and incubate for a defined period.
-
Stimulation: Stimulate neurotransmitter release by depolarizing the cells, for example, by adding a high concentration of potassium chloride.
-
Sample Collection: Collect the supernatant, which contains the released neurotransmitter.
-
Quantification: Quantify the amount of labeled neurotransmitter in the supernatant using a scintillation counter or a fluorescence plate reader.
-
Data Analysis: Express the amount of released neurotransmitter as a percentage of the total amount present in the cells and normalize to control conditions.
Neurotoxicity Assays
It is essential to assess the potential neurotoxic effects of this compound. This can be achieved through assays that measure cell viability and membrane integrity.
Common Neurotoxicity Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product.[2]
-
LDH Release Assay: This assay measures the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.[2] LDH is a cytosolic enzyme that is released upon plasma membrane damage, and its presence in the medium is an indicator of cytotoxicity.[2]
Protocol for MTT Assay:
-
Cell Plating: Seed neuronal cells in a 96-well plate and allow them to adhere and grow.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By systematically applying these neuronal signaling and neurotoxicity assays, researchers can gain a comprehensive understanding of the compound's pharmacological profile, which is essential for its further development. The use of high-throughput methods will facilitate efficient data generation, while the detailed electrophysiological studies will provide in-depth mechanistic insights.
References
Application Notes and Protocols for the Administration of Novel Compounds in Animal Models of Schizophrenia
Note: As of the latest search, specific data regarding "LP-471756" administration in animal models of schizophrenia is not publicly available in the reviewed scientific literature. The following application notes and protocols are provided as a comprehensive template for researchers, scientists, and drug development professionals working with novel compounds for the treatment of schizophrenia. This document outlines standardized methodologies and data presentation formats based on established practices in the field.
Application Notes
Introduction to Animal Models in Schizophrenia Research
Schizophrenia is a complex neuropsychiatric disorder with a multifaceted symptomatology, including positive, negative, and cognitive symptoms.[1] Animal models are indispensable tools for investigating the underlying neurobiology of the disorder and for the preclinical evaluation of novel therapeutic agents.[2][3] These models aim to replicate certain aspects of the human condition and are generally assessed based on three types of validity:
-
Face Validity: The model should mimic the core symptoms of schizophrenia observed in humans.[1]
-
Construct Validity: The model should be based on a neurobiological mechanism believed to be relevant to the etiology or pathophysiology of schizophrenia in humans.[1][4]
-
Predictive Validity: The model should be able to predict the efficacy of clinically effective antipsychotic drugs.[1]
Commonly used animal models include pharmacological models (e.g., using NMDA receptor antagonists like phencyclidine (PCP) or ketamine), neurodevelopmental models, and genetic models.[4][5][6]
Rationale for Testing Novel Compounds
Current antipsychotic medications primarily target the dopamine (B1211576) D2 receptor and are most effective in treating the positive symptoms of schizophrenia.[7] However, they often have limited efficacy against negative and cognitive symptoms and can be associated with significant side effects.[8] There is a critical need for novel therapeutics with improved efficacy profiles and better tolerability. The investigation of new compounds in validated animal models is a crucial step in the drug discovery and development process.[9]
Quantitative Data Presentation
The following tables provide a structured format for presenting quantitative data from preclinical studies of a novel compound in animal models of schizophrenia.
Table 1: Pharmacokinetic Profile of [Novel Compound] in Rodents
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) |
| [Data] | Oral | |||||
| [Data] | Intraperitoneal | |||||
| [Data] | Intravenous |
Table 2: Effects of [Novel Compound] on Locomotor Activity in the Open Field Test
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center Zone (s) | Rearing Frequency |
| Vehicle Control | - | |||
| [Positive Control] | ||||
| [Novel Compound] | ||||
| [Novel Compound] | ||||
| [Novel Compound] |
Table 3: Effects of [Novel Compound] on Sensorimotor Gating in the Prepulse Inhibition (PPI) Test
| Treatment Group | Dose (mg/kg) | % PPI at 75 dB Prepulse | % PPI at 85 dB Prepulse | Startle Response (A.U.) |
| Vehicle Control | - | |||
| [NMDA Antagonist] | ||||
| [NMDA Antagonist] + [Positive Control] | ||||
| [NMDA Antagonist] + [Novel Compound] | ||||
| [NMDA Antagonist] + [Novel Compound] |
Table 4: Effects of [Novel Compound] on Social Interaction
| Treatment Group | Dose (mg/kg) | Time Spent in Social Interaction (s) | Number of Social Interactions |
| Vehicle Control | - | ||
| [NMDA Antagonist] | |||
| [NMDA Antagonist] + [Positive Control] | |||
| [NMDA Antagonist] + [Novel Compound] | |||
| [NMDA Antagonist] + [Novel Compound] |
Table 5: Effects of [Novel Compound] on Cognitive Function in the Novel Object Recognition Test
| Treatment Group | Dose (mg/kg) | Discrimination Index | Exploration Time (s) |
| Vehicle Control | - | ||
| [NMDA Antagonist] | |||
| [NMDA Antagonist] + [Positive Control] | |||
| [NMDA Antagonist] + [Novel Compound] | |||
| [NMDA Antagonist] + [Novel Compound] |
Experimental Protocols
Drug Preparation and Administration
-
Preparation of [Novel Compound]:
-
Weigh the required amount of the compound using an analytical balance.
-
Dissolve the compound in a suitable vehicle (e.g., saline, distilled water with 0.5% Tween 80).
-
Ensure complete dissolution, using sonication if necessary.
-
Prepare fresh solutions on each day of the experiment.
-
-
Administration:
-
Administer the compound via the desired route (e.g., intraperitoneal injection, oral gavage).
-
The volume of administration should be calculated based on the animal's body weight (e.g., 5-10 mL/kg for rats).
-
Administer a corresponding volume of the vehicle to the control group.
-
Pharmacologically-Induced Model of Schizophrenia (PCP Model)
This protocol describes the induction of schizophrenia-like behaviors using the NMDA receptor antagonist phencyclidine (PCP).[6]
-
Animals: Adult male Sprague-Dawley rats (250-300 g).
-
Housing: House animals in groups of 2-3 per cage under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
PCP Administration:
-
Administer PCP hydrochloride (e.g., 2.0 mg/kg, i.p.) or saline (vehicle) once daily for seven consecutive days.
-
A washout period of 7 days is typically allowed before behavioral testing to assess the more persistent effects of the PCP regimen.
-
Behavioral Testing
This test is used to assess spontaneous locomotor activity and anxiety-like behavior. Hyperlocomotion is often considered a model for the positive symptoms of schizophrenia.[4]
-
Apparatus: A square arena (e.g., 100 cm x 100 cm x 40 cm) with a video tracking system.
-
Procedure:
-
Place the animal in the center of the arena.
-
Allow the animal to explore freely for a set duration (e.g., 15-30 minutes).
-
Record the total distance traveled, time spent in the center versus the periphery, and rearing frequency using the tracking software.
-
Clean the arena with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
-
PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia.[10][11]
-
Apparatus: A startle chamber equipped with a loudspeaker and a sensor to detect the animal's startle response.
-
Procedure:
-
Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise.
-
The test session consists of a series of trials:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB).
-
Prepulse-pulse trials: A weaker acoustic prepulse (e.g., 75 dB or 85 dB) presented 100 ms (B15284909) before the pulse.
-
No-stimulus trials: Background noise only.
-
-
Present trials in a pseudorandom order.
-
Calculate % PPI as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.
-
This test assesses social withdrawal, a negative symptom of schizophrenia.[8]
-
Apparatus: A neutral, well-lit arena.
-
Procedure:
-
Place two unfamiliar, weight-matched animals in the arena.
-
Record the total time spent in active social behaviors (e.g., sniffing, grooming, following) over a 10-minute period.
-
A decrease in social interaction time is indicative of a schizophrenia-like phenotype.
-
Visualizations
Signaling Pathways
Caption: Hypothetical signaling pathway modulation by a novel antipsychotic.
Experimental Workflow
Caption: Preclinical experimental workflow for a novel antipsychotic.
Validity in Animal Models
References
- 1. Behavioral Tasks Evaluating Schizophrenia-like Symptoms in Animal Models: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schizophrenia-relevant behavioral testing in rodent models: a uniquely human disorder? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurodevelopmental Animal Models of Schizophrenia: Role in Novel Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acnp.org [acnp.org]
- 6. Phencyclidine animal models of schizophrenia: approaches from abnormality of glutamatergic neurotransmission and neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. addi.ehu.es [addi.ehu.es]
- 9. 587. PRECLINICAL STUDIES OF STANDARD AND NOVEL TARGET ANTIPSYCHOTIC DRUGS IN ANIMAL MODELS OF SCHIZOPHRENIA: WHY CLINICAL TRIALS MAY HAVE FAILED TO RECAPITULATE PRECLINICAL FINDINGS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Animal models of schizophrenia: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Targeting GPR139 Antagonism
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for cell-based assays designed to identify and characterize antagonists of the G protein-coupled receptor 139 (GPR139).
Introduction to GPR139
GPR139 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, including key areas like the striatum, habenula, and hypothalamus.[1][2] Its high conservation across species suggests a significant physiological role.[1] While its endogenous ligands are still under full investigation, with aromatic amino acids L-Tryptophan and L-Phenylalanine proposed as candidates, the receptor has garnered interest as a potential therapeutic target for neuropsychiatric disorders.[1][2][3][4] GPR139 exhibits constitutive activity, meaning it can signal without the presence of an agonist.[3][5]
GPR139 Signaling Pathways
GPR139 is known to be a promiscuous receptor, capable of coupling to multiple G protein families, including Gq/11, Gi/o, Gs, and G12/13.[5][6] However, the primary and most robustly reported signaling pathway is through the Gq/11 family of G proteins.[1][2][5][7]
Activation of the Gq/11 pathway by GPR139 initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which can be measured as a functional readout of receptor activation.[8][9] Interestingly, GPR139 activation has also been shown to increase cyclic adenosine (B11128) monophosphate (cAMP) levels, a response that is surprisingly mediated by the Gq/11 pathway rather than the canonical Gs pathway.[5][7]
Figure 1: GPR139 Signaling Pathway. This diagram illustrates the primary Gq/11-mediated signaling cascade of GPR139 upon agonist binding and its inhibition by an antagonist.
Application Note 1: Calcium Mobilization Assay
The calcium mobilization assay is the most direct and widely used method for screening GPR139 antagonists due to the receptor's robust coupling to the Gq/11 pathway.[8][9][10] This assay measures the transient increase in intracellular calcium concentration following receptor activation. Antagonists are identified by their ability to inhibit the calcium influx induced by a known GPR139 agonist. The assay is highly amenable to high-throughput screening (HTS) formats.[8][10]
Principle: Cells expressing GPR139 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist-induced Gq/11 activation, IP3 is produced, leading to the release of calcium from the endoplasmic reticulum. The fluorescent dye binds to the increased intracellular calcium, resulting in a significant increase in fluorescence intensity. This change in fluorescence is monitored in real-time using a plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader).[9][11][12] An antagonist will block the agonist's effect, thus preventing the increase in fluorescence.
Figure 2: Workflow for a Calcium Mobilization Assay.
Detailed Protocol: Calcium Mobilization Assay
Materials:
-
GPR139-expressing cells (e.g., CHO-K1 or HEK293, stably transfected)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, appropriate selection antibiotic)
-
Black, clear-bottom 384-well microplates
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Fluo-4 AM calcium indicator dye kit
-
Probenecid (an anion-exchange inhibitor, often included to prevent dye leakage)
-
GPR139 agonist (e.g., Compound 1, JNJ-63533054)
-
Test compounds (potential antagonists)
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend GPR139-expressing cells in culture medium.
-
Seed the cells into black, clear-bottom 384-well plates at a density of 10,000-20,000 cells per well in 40 µL of medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM dye loading solution according to the manufacturer's instructions, typically in assay buffer containing probenecid.
-
Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of your test antagonist compounds and a known antagonist (positive control) in assay buffer.
-
Add 10 µL of the diluted compounds to the respective wells of the cell plate. Include wells with buffer only as a negative control.
-
Incubate at room temperature for 15-30 minutes.
-
-
Agonist Addition and Signal Reading:
-
Prepare the GPR139 agonist solution in assay buffer at a concentration that elicits an EC80 response (predetermined from an agonist dose-response curve).
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
Initiate the reading protocol: establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add 10 µL of the agonist solution to each well.
-
Continue to measure the fluorescence intensity for an additional 2-3 minutes.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Calculate the percentage of inhibition for each antagonist concentration relative to the control wells (agonist only vs. buffer only).
-
Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Application Note 2: cAMP Assay
While GPR139 primarily signals through Gq/11, this signaling can lead to a downstream increase in cAMP levels.[5] Therefore, measuring changes in cAMP can be an alternative method to screen for antagonists. This assay can be particularly useful for confirming hits from a primary screen or for studying biased antagonism if GPR139 couples to other G proteins like Gi/o (which would inhibit adenylyl cyclase and decrease cAMP) under different cellular contexts.
Principle: Cells expressing GPR139 are first treated with the antagonist, followed by stimulation with a GPR139 agonist. The intracellular cAMP level is then measured. A common method is a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an AlphaScreen assay, where endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[13][14] Another approach is using a bioluminescent reporter, like the cAMP-Glo™ assay, where cAMP binding to PKA leads to a change in luciferase activity.[15] An antagonist will prevent the agonist-induced change in cAMP levels.
Figure 3: Workflow for a cAMP Assay.
Detailed Protocol: cAMP Assay (using HTRF)
Materials:
-
GPR139-expressing cells
-
White, low-volume 384-well microplates
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
GPR139 agonist
-
Test compounds (potential antagonists)
-
HTRF cAMP detection kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Harvest GPR139-expressing cells and resuspend them in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Dispense 5 µL of the cell suspension (e.g., 4,000 cells/well) into the wells of a 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of antagonist compounds in stimulation buffer.
-
Add 5 µL of the diluted compounds to the cell plate.
-
-
Agonist Stimulation:
-
Prepare the GPR139 agonist at 3x the final desired concentration in stimulation buffer.
-
Add 5 µL of the agonist solution to the wells. For the negative control (basal level), add buffer only. For the positive control (maximal stimulation), add agonist without any antagonist.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Following the manufacturer's protocol for the HTRF kit, prepare the mix of cAMP-d2 and anti-cAMP-cryptate in the provided lysis buffer.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP-cryptate solution to each well.
-
Incubate at room temperature for 1 hour in the dark.
-
-
Signal Reading and Data Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at both 665 nm (cryptate emission) and 620 nm (d2 emission).
-
Calculate the 665/620 ratio and delta F% according to the kit's instructions.
-
The signal is inversely proportional to the amount of cAMP produced.
-
Calculate the percentage of inhibition and determine the IC50 values as described for the calcium assay.
-
Data Presentation
Quantitative data from antagonist screening should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is the primary metric for antagonist potency.
Table 1: Potency of GPR139 Antagonists in Different Cell-Based Assays
| Compound ID | Assay Type | Cell Line | Agonist Used (Concentration) | IC50 (µM) | Reference |
| Compound 4 | cAMP Assay | GPR139-expressing cells | Compound 3 | 0.67 | [8] |
| Compound 5 | cAMP Assay | GPR139-expressing cells | Compound 3 | 0.64 | [8] |
| NCRW0001-C02 | Calcium Mobilization | CHO-K1-GPR139 | Compound 1 (100 nM) | < 2 | [8] |
| NCRW0005-F05 | Calcium Mobilization | CHO-K1-GPR139 | Compound 1 (100 nM) | < 2 | [8] |
| NCRW0005-F05 | Dual-Luciferase Reporter | Zebrafish GPR139 | JNJ-63533054 (30 nM) | 0.148 | [16] |
| JNJ-3792165 | Calcium Mobilization | HEK293-GPR139 | JNJ-63533054 | - | [3] |
Note: The table includes representative data from the literature to illustrate the format. Researchers should populate this with their own experimental results.
References
- 1. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and function of the orphan GPR139 G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | GPR139 and Dopamine D2 Receptor Co-express in the Same Cells of the Brain and May Functionally Interact [frontiersin.org]
- 4. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 12. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks [technologynetworks.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. cAMP-Glo™ Assay Protocol [promega.jp]
- 16. Frontiers | GPR139 agonist and antagonist differentially regulate retrieval and consolidation of fear memory in the zebrafish [frontiersin.org]
Application Notes and Protocols for Utilizing LP-471756 to Inhibit GPR139 Agonist Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR139 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, with high concentrations in the habenula, striatum, and hypothalamus.[1][2] Its modulation has been implicated in a range of neuropsychiatric and behavioral disorders.[1][2] The discovery of endogenous agonists, such as the essential amino acids L-Tryptophan and L-Phenylalanine, and a variety of synthetic agonists has paved the way for investigating the physiological roles of this receptor.[3][4] LP-471756 is a potent antagonist of GPR139, serving as a critical tool for elucidating the receptor's function by blocking the effects of these agonists.[5][6]
These application notes provide detailed protocols for in vitro and in vivo assays to characterize the inhibitory effects of this compound on GPR139 activation. The included methodologies and data will guide researchers in designing and executing experiments to explore the therapeutic potential of targeting GPR139.
Data Presentation: Quantitative Analysis of GPR139 Ligands
The following tables summarize the potencies of various GPR139 agonists and the inhibitory potency of the antagonist this compound. This data is essential for determining appropriate compound concentrations in experimental protocols.
Table 1: Potency of GPR139 Agonists
| Agonist | Agonist Type | EC50 | Assay Type | Reference |
| L-Tryptophan | Endogenous | 220 µM | Calcium Mobilization | [7] |
| L-Phenylalanine | Endogenous | 320 µM | Calcium Mobilization | [7] |
| JNJ-63533054 | Synthetic | 16 nM | Calcium Mobilization | [2] |
| TAK-041 | Synthetic | 22 nM | Calcium Mobilization | [2] |
| LP-360924 | Synthetic | - | cAMP Stimulation | [7] |
| TC-O 9311 | Synthetic | 39 nM | Calcium Mobilization | [2] |
Table 2: Inhibitory Potency of GPR139 Antagonists
| Antagonist | IC50 | Agonist Challenged | Assay Type | Reference |
| This compound | 640 nM | LP-360924 | cAMP Production | [5][6] |
| NCRW0005-F05 | 0.21 µM | Not Specified | Not Specified |
GPR139 Signaling Pathways
GPR139 primarily signals through the Gq/11 pathway upon agonist binding, leading to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][8] IP3 triggers the release of intracellular calcium stores, a measurable downstream event.[3][8] While Gq/11 is the principal pathway, GPR139 has also been reported to couple to other G proteins, including Gi/o and Gs, which respectively inhibit or stimulate the production of cyclic AMP (cAMP).[3][7] The promiscuous coupling of GPR139 highlights the importance of using multiple assay formats to fully characterize the effects of agonists and antagonists.
Experimental Protocols
The following protocols provide detailed methodologies for key in vitro and in vivo experiments to assess the ability of this compound to block GPR139 agonist effects.
In Vitro Assays
1. Calcium Mobilization Assay (Primary Gq/11 Pathway)
This assay measures the increase in intracellular calcium following the activation of the Gq/11 pathway by a GPR139 agonist and the blockade of this response by this compound.
Materials:
-
HEK293 or CHO cells stably or transiently expressing GPR139
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
GPR139 agonist (e.g., JNJ-63533054)
-
This compound
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed GPR139-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions. Probenecid can be included to improve dye retention.
-
Aspirate the culture medium from the cells and add the dye-loading buffer.
-
Incubate for 45-60 minutes at 37°C.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the GPR139 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence reader.
-
Initiate reading and, after establishing a baseline, inject the agonist into the wells.
-
Continuously record the fluorescence signal for 1-2 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. cAMP Accumulation/Inhibition Assay (Gs/Gi/o Pathways)
This assay measures changes in intracellular cAMP levels. For Gs-coupled agonism, a direct increase in cAMP is measured. For Gi/o-coupled agonism, a decrease in forskolin-stimulated cAMP levels is measured. This compound is used to block these effects.
Materials:
-
HEK293 or CHO cells expressing GPR139
-
cAMP assay kit (e.g., HTRF, GloSensor)
-
Forskolin (B1673556) (for Gi/o pathway)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
GPR139 agonist
-
This compound
Procedure for Gi/o Pathway Inhibition:
-
Cell Plating and Starvation: Plate cells as described above. Prior to the assay, starve the cells in serum-free media for a few hours.
-
Compound Incubation:
-
Pre-treat cells with a PDE inhibitor for 15-30 minutes.
-
Add serial dilutions of this compound or vehicle and incubate for 15-30 minutes.
-
Add the GPR139 agonist at its EC80 concentration.
-
Immediately add forskolin to stimulate adenylyl cyclase.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the kit manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition of the forskolin-stimulated cAMP response by the agonist in the presence of varying concentrations of this compound to determine the IC50.
3. ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a downstream signaling event that can be initiated by various G protein pathways.
Materials:
-
GPR139-expressing cells
-
6-well plates
-
Serum-free medium
-
GPR139 agonist
-
This compound
-
Cell lysis buffer
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Starvation: Plate cells in 6-well plates. Once confluent, starve the cells in serum-free medium for at least 4 hours.
-
Compound Treatment:
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.
-
Stimulate the cells with the GPR139 agonist at its EC80 concentration for 5-10 minutes.
-
-
Cell Lysis: Aspirate the medium and lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-ERK1/2 antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal. Determine the IC50 of this compound for the inhibition of agonist-induced ERK1/2 phosphorylation.
In Vivo Assays
Rodent Behavioral Models
In vivo studies are crucial for understanding the physiological relevance of GPR139 antagonism. The choice of behavioral model will depend on the specific hypothesis being tested, given the receptor's involvement in various neurological processes.
General Protocol Outline:
-
Animal Acclimation: Acclimate rodents to the housing and testing environment.
-
Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal, oral) at predetermined doses and time points before the administration of the GPR139 agonist.
-
Agonist Administration: Administer the GPR139 agonist.
-
Behavioral Testing: Conduct the behavioral test at the time of expected peak compound efficacy.
Example Behavioral Assays:
-
Locomotor Activity: To assess general activity and potential sedative or stimulant effects. The administration of the GPR139 agonist JNJ-63533054 has been shown to decrease locomotor activity in rats.[3] this compound would be expected to reverse this effect.
-
Models of Anxiety and Depression: Such as the elevated plus-maze, open field test, or forced swim test, to investigate the role of GPR139 in mood regulation.
-
Reward and Motivation Models: Including conditioned place preference or effort-based tasks, to explore the receptor's function in addiction and motivation.[9]
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
This compound is an invaluable pharmacological tool for probing the function of GPR139. The protocols outlined in these application notes provide a framework for researchers to investigate the antagonistic properties of this compound and to further unravel the complex biology of GPR139. By utilizing a combination of in vitro and in vivo assays, the scientific community can better understand the potential of GPR139 as a therapeutic target for a variety of central nervous system disorders.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [agris.fao.org]
- 2. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 7. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Re-evaluation of Adrenocorticotropic Hormone and Melanocyte Stimulating Hormone Activation of GPR139 in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPR139 Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for conducting radioligand binding assays for the G protein-coupled receptor 139 (GPR139). GPR139 is an orphan receptor primarily expressed in the central nervous system, and it is a potential therapeutic target for neuropsychiatric and behavioral disorders. These protocols are designed to guide researchers in the accurate determination of ligand affinity and receptor density, crucial for drug discovery and development efforts targeting this receptor.
Introduction
Radioligand binding assays are a fundamental tool for studying receptor pharmacology, allowing for the quantification of receptor-ligand interactions. The development of a suitable radioligand for GPR139 has been a challenge, with early candidates showing high non-specific binding. However, the tritium-labeled agonist, [³H]JNJ-63533054, has been identified as a potent and selective radioligand for GPR139, enabling robust and reproducible binding assays.[1] This document will focus on protocols utilizing [³H]JNJ-63533054.
GPR139 is known to primarily signal through the Gq/11 pathway, leading to the activation of phospholipase C and subsequent downstream events such as calcium mobilization and cyclic AMP (cAMP) production.[2][3][4][5] Understanding the binding characteristics of novel compounds is the first step in modulating this signaling pathway for therapeutic benefit.
Data Presentation
The following tables summarize the quantitative data for the binding of [³H]JNJ-63533054 to GPR139 from different species.
Table 1: Saturation Binding Parameters for [³H]JNJ-63533054
| Species | Receptor | K_d (nM) | B_max (pmol/mg protein) | Cell Line | Reference |
| Human | GPR139 | 10 | 26 | Trex-CHO (inducible) | [1][6][7] |
| Rat | GPR139 | 32 | 8.5 | Not Specified | [6][7] |
| Mouse | GPR139 | 23 | 6.2 | Not Specified | [6][7] |
Table 2: Functional Activity of JNJ-63533054
| Assay Type | Species | EC_50 (nM) | Cell Line | Reference |
| Calcium Mobilization | Human | 16 | Not Specified | [6] |
| GTPγS Binding | Human | 17 | Not Specified | [6] |
| Calcium Mobilization | Rat | 63 | Not Specified | [6] |
| Calcium Mobilization | Mouse | 28 | Not Specified | [6] |
Experimental Protocols
This section provides detailed methodologies for saturation and competition radioligand binding assays for GPR139.
Protocol 1: Membrane Preparation from Cells Overexpressing GPR139
This protocol describes the preparation of cell membranes from HEK293 or CHO cells stably or transiently expressing GPR139.
Materials:
-
HEK293 or CHO cells expressing GPR139
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Scrapers
-
Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors), ice-cold
-
Dounce homogenizer or sonicator
-
High-speed centrifuge
-
Sucrose (B13894) solution (20% in Lysis Buffer)
-
BCA or Bradford protein assay kit
Procedure:
-
Culture GPR139-expressing cells to confluency in appropriate culture vessels.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a high-speed centrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Lysis Buffer.
-
Repeat the centrifugation step (step 7).
-
Resuspend the final membrane pellet in a small volume of Lysis Buffer containing 20% sucrose for cryopreservation.
-
Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.
-
Aliquot the membrane suspension and store at -80°C until use.
Protocol 2: Saturation Radioligand Binding Assay
This assay is performed to determine the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_max) of [³H]JNJ-63533054.
Materials:
-
GPR139-expressing cell membranes
-
[³H]JNJ-63533054 (specific activity ~20-60 Ci/mmol)
-
Unlabeled JNJ-63533054 (for non-specific binding)
-
Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of [³H]JNJ-63533054 in Assay Buffer, typically ranging from 0.1 to 50 nM.
-
For each concentration of radioligand, prepare triplicate wells for total binding and triplicate wells for non-specific binding.
-
To the wells for total binding, add 50 µL of Assay Buffer.
-
To the wells for non-specific binding, add 50 µL of a high concentration of unlabeled JNJ-63533054 (e.g., 10 µM).
-
Add 50 µL of the appropriate [³H]JNJ-63533054 dilution to all wells.
-
Add 100 µL of the GPR139 membrane preparation (typically 10-50 µg of protein) to each well.
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate in the dark for at least 4 hours.
-
Count the radioactivity in a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the K_d and B_max values.
Protocol 3: Competition Radioligand Binding Assay
This assay is used to determine the affinity (K_i) of unlabeled test compounds for GPR139.
Materials:
-
Same as for the Saturation Binding Assay
-
Unlabeled test compounds
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds in Assay Buffer, typically ranging from 10⁻¹¹ to 10⁻⁵ M.
-
Prepare a solution of [³H]JNJ-63533054 in Assay Buffer at a concentration close to its K_d value (e.g., 10 nM).
-
In a 96-well plate, set up wells for total binding (no competitor), non-specific binding (10 µM unlabeled JNJ-63533054), and for each concentration of the test compound.
-
Add 50 µL of the appropriate test compound dilution or control solution to the respective wells.
-
Add 50 µL of the [³H]JNJ-63533054 solution to all wells.
-
Add 100 µL of the GPR139 membrane preparation (10-50 µg of protein) to each well.
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation.
-
Terminate the reaction and process the samples as described in the Saturation Binding Assay protocol (steps 8-12).
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Analyze the data using non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its equilibrium dissociation constant.
Visualizations
GPR139 Signaling Pathway
Caption: GPR139 primarily signals through the Gq/11 pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for GPR139 radioligand binding assays.
References
- 1. Radiosynthesis and characterisation of a potent and selective GPR139 agonist radioligand - RSC Advances (RSC Publishing) DOI:10.1039/C5RA21326F [pubs.rsc.org]
- 2. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for LP-471756 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-471756 has been identified as a specific antagonist of the G-protein coupled receptor 139 (GPR139). Its mechanism of action involves the inhibition of agonist-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production, a key second messenger in many cellular signaling pathways. This document provides detailed application notes and a representative high-throughput screening (HTS) protocol for the identification and characterization of modulators of GPR139 activity using this compound as a reference compound.
Target Information: GPR139
GPR139 is an orphan GPCR, meaning its endogenous ligand has not been definitively identified. It is primarily expressed in the central nervous system, suggesting a role in neuronal signaling. The modulation of GPR139 activity is a potential therapeutic strategy for neurological and psychiatric disorders.
Principle of the Assay
The recommended HTS assay is a competitive binding assay or a functional cell-based assay that measures the downstream signaling of GPR139 activation. Given that this compound is known to inhibit agonist-stimulated cAMP production, a functional cell-based assay measuring intracellular cAMP levels is a suitable HTS format. In this assay, cells expressing GPR139 are stimulated with a known agonist in the presence of test compounds. Antagonists, like this compound, will prevent the agonist-induced change in cAMP levels.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Target | GPR139 | [1] |
| Mechanism of Action | Antagonist | [1] |
| Reported Activity | Inhibits LP-360924-stimulated cAMP production | [1] |
| IC50 | 640 nM | [1] |
Experimental Protocols
High-Throughput Screening Protocol for GPR139 Antagonists using a cAMP Assay
This protocol is designed for a 384-well plate format, suitable for automated high-throughput screening.
Materials and Reagents:
-
Cell Line: A stable cell line recombinantly expressing human GPR139 (e.g., HEK293 or CHO).
-
Cell Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
GPR139 Agonist: A known potent and specific agonist for GPR139 (e.g., LP-360924).
-
This compound: To be used as a positive control for antagonism.
-
Test Compounds: Small molecule library for screening.
-
cAMP Detection Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based cAMP assay kit.
-
384-well Plates: White, opaque plates suitable for luminescence or fluorescence detection.
-
Liquid Handling System: Automated dispenser for precise addition of reagents.
-
Plate Reader: Capable of measuring the output of the chosen cAMP detection kit.
Protocol Steps:
-
Cell Seeding:
-
Culture GPR139-expressing cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer to a density of 1 x 10^6 cells/mL.
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).
-
Incubate the plate at 37°C for 2 hours to allow cells to attach.
-
-
Compound Addition:
-
Prepare a serial dilution of the test compounds and this compound (positive control) in assay buffer. The final concentration of DMSO should be kept below 0.5%.
-
Using an automated liquid handler, add 5 µL of the compound solution to the appropriate wells.
-
For control wells, add 5 µL of assay buffer (for agonist-only wells) or assay buffer with DMSO (vehicle control).
-
Incubate the plate at 37°C for 30 minutes.
-
-
Agonist Stimulation:
-
Prepare the GPR139 agonist solution in assay buffer at a concentration that elicits an EC80 response (predetermined during assay development).
-
Add 5 µL of the agonist solution to all wells except the negative control wells (which receive 5 µL of assay buffer).
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the chosen cAMP detection kit, prepare the lysis buffer and detection reagents.
-
Add the appropriate volume of lysis buffer and detection reagents to each well.
-
Incubate the plate at room temperature for the recommended time (typically 60 minutes).
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader compatible with the detection technology (e.g., HTRF reader).
-
Calculate the percent inhibition for each test compound relative to the controls.
-
Plot dose-response curves for active compounds and determine their IC50 values.
-
Mandatory Visualizations
Caption: GPR139 Signaling Pathway.
Caption: High-Throughput Screening Workflow.
Caption: Drug Discovery Logical Flow.
References
Application Notes and Protocols for a Representative GPR139 Antagonist in Neuropharmacology
Note on the Investigated Compound: Initial searches for "LP-471756" did not yield sufficient public-domain information for a detailed analysis. The available information identifies it as a GPR139 antagonist.[1] Consequently, these application notes focus on the neuropharmacological applications of a representative GPR139 antagonist, leveraging the broader scientific literature on the GPR139 receptor and its modulators.
Audience: Researchers, scientists, and drug development professionals.
Introduction to GPR139
G protein-coupled receptor 139 (GPR139) is an orphan receptor predominantly expressed in the central nervous system, with notable concentrations in the habenula, striatum, and hypothalamus.[2][3][4] Its location in these brain regions suggests a significant role in modulating movement, motivation, and reward pathways.[5][6] GPR139 has been identified as a potential therapeutic target for a range of neuropsychiatric conditions, including schizophrenia, addiction, and Parkinson's disease.[7][8][9][10] The endogenous ligands for GPR139 are thought to be the aromatic amino acids L-tryptophan and L-phenylalanine.[3][4][7]
Mechanism of Action and Signaling Pathways
GPR139 exhibits promiscuous coupling to several G protein families, primarily signaling through the Gq/11 pathway, leading to downstream calcium mobilization.[2][3][4][11][12] It can also couple to Gi/o and Gs proteins, affecting adenylyl cyclase (AC) and cyclic AMP (cAMP) levels.[2] A key aspect of GPR139's function is its interaction with and modulation of other critical neurotransmitter systems. Notably, GPR139 can form heterodimers with and negatively regulate the function of both the µ-opioid receptor (MOR) and the dopamine (B1211576) D2 receptor (D2R).[1][8] This positions GPR139 as a crucial modulator of opioidergic and dopaminergic signaling.
GPR139 Signaling Pathways
Caption: GPR139 couples to multiple G protein families to initiate diverse downstream signaling cascades.
Functional Interaction with MOR and D2R
Caption: A GPR139 antagonist blocks the inhibitory effect of GPR139 on MOR and D2R, enhancing their signaling.
Quantitative Data for GPR139 Ligands
The following table summarizes key quantitative data for well-characterized GPR139 agonists, which are essential for designing antagonist screening and validation assays.
| Compound Name | Ligand Type | EC50 (Human) | Assay Type | Reference |
| JNJ-63533054 | Agonist | 16 nM | Calcium Mobilization | [13][14] |
| JNJ-63533054 | Agonist | 17 nM | GTPγS Binding | [13] |
| GPR139 agonist-2 (20a) | Agonist | 24.7 nM | Not Specified | [9][10] |
| Compound 15a | Agonist | 31.4 nM | Not Specified | [9] |
| TC-O 9311 | Agonist | 39 nM | Not Specified | [10] |
Experimental Protocols
Protocol 1: In Vitro Characterization of a GPR139 Antagonist using a Calcium Mobilization Assay
Objective: To determine the potency (IC50) of a test compound in antagonizing the effect of a known GPR139 agonist (e.g., JNJ-63533054) in a cell-based calcium mobilization assay.
Materials:
-
HEK293 cells stably expressing human GPR139.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
GPR139 agonist (e.g., JNJ-63533054).
-
Test GPR139 antagonist.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescent plate reader with automated injection capabilities.
Workflow:
Caption: Workflow for determining the IC50 of a GPR139 antagonist.
Procedure:
-
Cell Plating: Seed GPR139-HEK293 cells into black, clear-bottom microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add assay buffer containing a calcium-sensitive dye. Incubate as per the dye manufacturer's instructions to allow for dye loading.
-
Antagonist Incubation: Wash the cells with assay buffer. Add varying concentrations of the test antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Assay Measurement: Place the plate in a fluorescent plate reader. Measure baseline fluorescence.
-
Agonist Stimulation: Inject a pre-determined concentration of the GPR139 agonist (typically at its EC80 value to ensure a robust signal) into the wells.
-
Data Acquisition: Immediately begin recording the fluorescent signal over time to capture the peak calcium mobilization.
-
Data Analysis: Determine the percentage of inhibition for each antagonist concentration relative to the agonist-only control. Plot the concentration-response curve and calculate the IC50 value using non-linear regression.
Protocol 2: In Vivo Evaluation of a GPR139 Antagonist in a Mouse Model of Social Interaction
Objective: To assess the ability of a GPR139 antagonist to reverse social interaction deficits in a relevant mouse model, which may be indicative of efficacy in treating negative symptoms of schizophrenia.[9]
Materials:
-
Male BALB/c mice (known to exhibit social interaction deficits).
-
Test GPR139 antagonist.
-
Vehicle control.
-
Three-chamber social interaction apparatus.
-
Video tracking software.
Procedure:
-
Habituation: On the first day, habituate each mouse to the empty three-chamber apparatus for a set period (e.g., 10 minutes).
-
Drug Administration: On the test day, administer the GPR139 antagonist or vehicle control to the mice via the desired route (e.g., intraperitoneal injection) and allow for a sufficient time for the compound to become effective.
-
Sociability Test:
-
Place a novel, unfamiliar mouse (Stranger 1) in one of the side chambers within a wire cage. Leave the other side chamber empty with an identical empty wire cage.
-
Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Record the time spent in each chamber and the time spent interacting with the caged mouse versus the empty cage.
-
-
Social Novelty Test:
-
Immediately following the sociability test, place a second novel, unfamiliar mouse (Stranger 2) in the previously empty wire cage.
-
The test mouse now has a choice between the familiar mouse (Stranger 1) and the novel mouse (Stranger 2).
-
Record the exploration time for another 10 minutes.
-
-
Data Analysis: Analyze the recorded data using video tracking software. Key parameters include the time spent in the chamber with the novel mouse versus the empty cage (sociability) and the time spent with the novel mouse versus the familiar mouse (social novelty). Compare the results between the vehicle-treated and antagonist-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). An effective GPR139 antagonist is expected to increase the time spent interacting with the novel mouse, thereby reversing the social deficit.[9]
Potential Therapeutic Applications
-
Schizophrenia: By blocking GPR139, antagonists may disinhibit D2R signaling in key brain circuits, potentially alleviating the negative and cognitive symptoms of schizophrenia.[5][6][9]
-
Pain Management: Antagonism of GPR139 could enhance the analgesic effects of opioids by removing the inhibitory tone on µ-opioid receptors.[1][11]
-
Substance Use Disorders: Given the role of GPR139 in modulating reward pathways, its antagonists could be investigated for their potential in treating addiction.[7]
References
- 1. The role of orphan receptor GPR139 in neuropsychiatric behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and function of the orphan GPR139 G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of orphan receptor GPR139 in neuropsychiatric behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are GPR139 agonists and how do they work? [synapse.patsnap.com]
- 8. Frontiers | GPR139 and Dopamine D2 Receptor Co-express in the Same Cells of the Brain and May Functionally Interact [frontiersin.org]
- 9. Design and Synthesis of Novel GPR139 Agonists with Therapeutic Effects in Mouse Models of Social Interaction and Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
LP-471756 solubility issues and solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with LP-471756. Due to the limited publicly available data on the specific solubility of this compound, this guide also offers general strategies for handling poorly soluble research compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent antagonist of the G protein-coupled receptor 139 (GPR139). GPR139 is an orphan receptor primarily expressed in the central nervous system. The binding of an antagonist like this compound to GPR139 is expected to modulate downstream signaling pathways. The primary signaling pathway associated with GPR139 involves the Gq/11 family of G proteins.
Q2: I am experiencing difficulty dissolving this compound for my in vitro experiments. What are the recommended solvents?
Q3: My this compound precipitated out of solution after dilution in an aqueous buffer. How can I prevent this?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly water-soluble compounds. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible but still maintains the solubility of the compound. Typically, a final DMSO concentration of less than 0.5% is recommended for cell-based assays to minimize solvent toxicity.
-
Use a surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to maintain the solubility of hydrophobic compounds.
-
Employ sonication: Gentle sonication of the solution after dilution can help to break up aggregates and re-dissolve the compound.
-
Warm the solution: Gently warming the solution (e.g., to 37°C) can sometimes improve solubility, but be mindful of the thermal stability of the compound.
Troubleshooting Guide for Solubility Issues
This guide provides a general framework for addressing solubility challenges with research compounds like this compound.
Problem: Difficulty preparing a stock solution.
| Possible Cause | Suggested Solution |
| The compound has low solubility in the chosen solvent. | Try a different organic solvent. A general starting point is to test solubility in DMSO, DMF, and 100% Ethanol. |
| The concentration is too high. | Attempt to dissolve a smaller amount of the compound to create a less concentrated stock solution. |
Problem: Compound precipitates during the experiment.
| Possible Cause | Suggested Solution |
| The compound is not soluble in the aqueous experimental medium. | Decrease the final concentration of the compound. Consider using a formulation aid such as a surfactant or a cyclodextrin. |
| The final concentration of the organic solvent is too low to maintain solubility. | Increase the final percentage of the organic solvent slightly, while remaining within the tolerance limits for your experimental system. |
| The pH of the buffer affects the solubility. | Test the solubility of the compound in buffers with different pH values. |
| The compound is degrading over the course of the experiment. | Assess the stability of the compound in your experimental medium over time. |
General Experimental Protocols
As specific experimental protocols for this compound are not publicly available, here is a general protocol for assessing the solubility of a new research compound.
Protocol: Small-Scale Solubility Assessment
-
Preparation: Weigh out a small, precise amount of the compound (e.g., 1 mg) into several separate vials.
-
Solvent Addition: To each vial, add a known volume of a different solvent (e.g., 100 µL of DMSO, Ethanol, Methanol, Acetonitrile, Water, and Phosphate Buffered Saline).
-
Mixing: Vortex each vial vigorously for 1-2 minutes.
-
Observation: Visually inspect each vial for undissolved particles. If particles are present, the compound is not fully soluble at that concentration.
-
Sonication (Optional): If undissolved particles are present, sonicate the vials for 5-10 minutes in a bath sonicator.
-
Warming (Optional): If the compound is still not dissolved, gently warm the vials (e.g., to 37-40°C) and vortex again.
-
Determination of Approximate Solubility: If the compound dissolves, you can calculate the approximate solubility in mg/mL. If it does not, you can add progressively larger volumes of the solvent until it dissolves to determine the solubility.
Data Presentation
Since quantitative solubility data for this compound is not available, the following table provides a list of common solvents used in a laboratory setting for initial solubility testing of novel compounds.
| Solvent | Polarity | Common Use |
| Water | High | Aqueous buffers, cell culture media |
| Phosphate Buffered Saline (PBS) | High | Isotonic buffer for biological experiments |
| Ethanol | Medium | Stock solutions, can be used in some in vivo formulations |
| Methanol | Medium | Stock solutions, often used in analytical chemistry |
| Dimethyl Sulfoxide (DMSO) | High | Universal solvent for stock solutions of organic compounds |
| Dimethylformamide (DMF) | High | Alternative to DMSO for stock solutions |
Visualizations
GPR139 Signaling Pathway
The following diagram illustrates the proposed signaling pathway for GPR139, which is antagonized by this compound.
Caption: Proposed GPR139 signaling pathway via Gq/11 activation.
General Experimental Workflow for Solubility Issues
The diagram below outlines a logical workflow for troubleshooting solubility problems with a research compound.
Caption: A logical workflow for addressing compound solubility issues.
Technical Support Center: Optimizing LP-471756 Concentration for IC50 Determination
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing LP-471756. It provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the determination of its half-maximal inhibitory concentration (IC50), ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a specific antagonist of G-protein coupled receptor 139 (GPR139).[1] It functions by inhibiting the signaling cascade initiated by the receptor's activation. For instance, it has been shown to inhibit LP-360924-stimulated cAMP production with an IC50 of 640 nM.[1]
Q2: What is the expected IC50 value for this compound?
The IC50 value for this compound can vary depending on the experimental conditions, such as the cell line used, assay type (biochemical vs. cell-based), and specific protocol. A reported IC50 value is 640 nM in a cAMP production assay stimulated by LP-360924.[1] However, values in other assays, such as cell viability, may differ.
Q3: Why are my IC50 values for this compound inconsistent between experiments?
Inconsistent IC50 values are a common issue in pharmacological studies and can stem from several factors.[2] Key variables to control include:
-
Cell-based factors: Cell line passage number, cell seeding density, and cell health.
-
Compound handling: Accuracy of serial dilutions, compound stability, and potential for degradation.
-
Assay conditions: Incubation times, temperature, and reagent quality.[3]
-
Data analysis: Method of curve fitting and data normalization.
Q4: My cell viability is over 100% at low concentrations of this compound. What does this mean and how should I handle it?
Observing cell viability exceeding 100% at low compound concentrations can occur for a few reasons. It could be a result of the compound acting as a growth factor at low doses or an artifact of the assay itself, especially if control cells are overgrown and beginning to die.[4] When analyzing the data, you can choose to normalize the data by setting the highest viability value to 100% or investigate the effect further with a time-course experiment to ensure control cells are in a logarithmic growth phase.[4]
Troubleshooting Guide
This section provides a step-by-step guide to help you identify and resolve common issues when determining the IC50 of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inaccurate pipetting, especially with small volumes. Incomplete mixing of the compound in the well. Uneven cell distribution when seeding. | Calibrate and regularly service pipettes. Use reverse pipetting for viscous solutions. Gently tap or use a plate shaker after adding the compound to ensure thorough mixing. Ensure a single-cell suspension before seeding by gentle trituration.[2] |
| Poor dose-response curve (flat or irregular shape) | The concentration range of this compound is not appropriate. this compound may have low solubility at higher concentrations. The chosen assay is not sensitive enough. | Start with a wider range of concentrations to identify the effective range, then narrow it down for more precise measurements.[3] Visually inspect the wells for precipitation at high concentrations. If solubility is an issue, consider using a different solvent or a lower top concentration. Ensure the assay is appropriate for the target and that the signal-to-background ratio is sufficient. |
| IC50 value is significantly different from the expected value | The cell line used may have low expression of GPR139. The compound may not be effectively crossing the cell membrane. Differences between biochemical and cell-based assay results are common.[5] | Verify the expression of GPR139 in your chosen cell line. Consider using a cell line with higher target expression or a different assay system. Understand that biochemical assays measure direct target inhibition, while cell-based assays are influenced by cellular processes like membrane permeability and efflux pumps.[5][6] |
| Inconsistent results across different experimental days | Variations in cell passage number. Changes in media, serum, or other reagents. Inconsistent incubation times. | Use cells within a defined and narrow passage number range for all experiments.[2] Test new lots of media and serum for their effect on cell growth and drug response before use in critical experiments.[2] Precisely control the duration of drug incubation.[2] |
Experimental Protocols
Protocol 1: IC50 Determination of this compound using a Cell Viability (MTT) Assay
This protocol describes how to determine the IC50 of this compound on an adherent cell line expressing GPR139 (e.g., HEK293-GPR139).
Materials:
-
HEK293-GPR139 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Adjust the cell suspension concentration to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound from the stock solution. A common starting range is 100 µM to 0.01 µM.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls (vehicle control with DMSO, and a no-cell control).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a plate reader.[7]
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Example Data for IC50 Determination of this compound
| Concentration (µM) | Log Concentration | Absorbance (OD 570nm) | % Viability |
| 100 | 2 | 0.15 | 10 |
| 10 | 1 | 0.30 | 20 |
| 1 | 0 | 0.60 | 40 |
| 0.1 | -1 | 1.05 | 70 |
| 0.01 | -2 | 1.43 | 95 |
| Vehicle Control | N/A | 1.50 | 100 |
Visualizations
References
- 1. This compound | GPR | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. smart.dhgate.com [smart.dhgate.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - TR [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Preventing Off-Target Effects of GPR139 Antagonists (e.g., LP-471756)
Disclaimer: Publicly available information on the specific off-target effects of LP-471756 is limited. This guide provides general strategies and best practices for preventing and identifying off-target effects when working with G-protein coupled receptor (GPCR) antagonists, using a hypothetical GPR139 antagonist as an example.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when working with a GPR139 antagonist like this compound?
A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target, in this case, GPR139.[1] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the modulation of GPR139.[1] Furthermore, off-target effects can cause cellular toxicity and are a major reason for the failure of drug candidates in clinical trials.[1]
Q2: How can I proactively minimize off-target effects in my experimental design?
A2: Several strategies can be employed to minimize off-target effects from the outset:
-
Use the Lowest Effective Concentration: Titrate the compound to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations increase the likelihood of binding to lower-affinity off-target proteins.[1]
-
Employ Control Compounds: Include a structurally similar but inactive analog of your compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]
-
Orthogonal Approaches: Use alternative methods to validate your findings. For example, use genetic approaches like siRNA or CRISPR/Cas9 to knockdown GPR139 and see if the phenotype matches the one observed with the antagonist.[2][3]
Q3: What are some common off-targets for small molecule GPCR antagonists?
A3: While specific off-targets vary for each compound, common off-target families for GPCR antagonists include other related GPCRs, ion channels, transporters, and kinases. Cross-reactivity with other receptors is common due to structural similarities in binding pockets. Kinases are also frequent off-targets for a wide range of small molecules.
Troubleshooting Guide
Issue 1: I'm observing a cellular phenotype that is inconsistent with known GPR139 biology.
-
Question: Could this be an off-target effect?
-
Answer: Yes, this is a strong possibility.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Does the unexpected phenotype track with the known IC50 of the compound for GPR139? If it occurs at much higher concentrations, it's more likely an off-target effect.
-
Use a rescue experiment: If possible, overexpress GPR139 in your cells. If the antagonist's effect is on-target, higher levels of the receptor may require a higher concentration of the compound to achieve the same effect.
-
Test in a GPR139 knockout/knockdown model: If the phenotype persists in cells lacking GPR139, it is definitively an off-target effect.[2]
-
-
Issue 2: My experimental results are not reproducible across different cell lines.
-
Question: Why might the effect of the GPR139 antagonist vary between cell lines?
-
Answer: This could be due to differences in the expression levels of the on-target receptor (GPR139) or potential off-target proteins.[1]
-
Troubleshooting Steps:
-
Quantify GPR139 expression: Use qPCR or Western blotting to measure the expression levels of GPR139 in the different cell lines.
-
Consider differential expression of off-targets: If you have identified potential off-targets, check their expression levels as well.
-
Standardize cell culture conditions: Ensure that cell passage number, confluency, and media components are consistent across experiments, as these can influence protein expression and cellular responses.
-
-
Quantitative Data Summary
The following table presents hypothetical selectivity data for a GPR139 antagonist. This illustrates how to present quantitative data to assess selectivity and potential for off-target effects.
| Target | Assay Type | IC50 / Ki (nM) | Fold Selectivity vs. GPR139 |
| GPR139 (On-Target) | cAMP Assay | 15 | - |
| GPR142 | cAMP Assay | 1,200 | 80x |
| GPR88 | Radioligand Binding | >10,000 | >667x |
| 5-HT2A Receptor | Radioligand Binding | 2,500 | 167x |
| hERG Channel | Electrophysiology | >10,000 | >667x |
| Kinase Panel (Top 5 hits) | |||
| CDK16 | KinaseGlo | 850 | 57x |
| DYRK1A | KinaseGlo | 1,500 | 100x |
| PIM1 | KinaseGlo | 3,200 | 213x |
| CLK1 | KinaseGlo | 5,600 | 373x |
| GSK3B | KinaseGlo | >10,000 | >667x |
Experimental Protocols
1. cAMP Accumulation Assay to Determine On-Target Potency
-
Objective: To measure the ability of a GPR139 antagonist to inhibit agonist-induced cAMP production.
-
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing GPR139 in a 96-well plate and culture overnight.
-
Compound Treatment: Aspirate the media and add the GPR139 antagonist at various concentrations. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add a known GPR139 agonist (e.g., LP-360924) at a concentration that elicits a sub-maximal response (EC80). Incubate for 15 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).
-
Data Analysis: Plot the cAMP levels against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Radioligand Binding Assay for Selectivity Profiling
-
Objective: To assess the binding affinity of the GPR139 antagonist to other GPCRs.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled ligand for the receptor of interest, and the GPR139 antagonist at various concentrations.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Washing: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand. Wash the filter mat with ice-cold buffer.
-
Detection: Measure the radioactivity retained on the filter mat using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each antagonist concentration and determine the Ki value.
-
3. Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
-
Objective: To confirm that the GPR139 antagonist binds to GPR139 in intact cells.[1]
-
Methodology:
-
Cell Treatment: Treat intact cells expressing GPR139 with the antagonist or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Protein Extraction: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble GPR139 remaining at each temperature by Western blotting.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the antagonist indicates target engagement.
-
Visualizations
Caption: Simplified GPR139 signaling pathway.
Caption: Experimental workflow for assessing off-target effects.
Caption: Troubleshooting decision tree for unexpected results.
References
improving LP-471756 stability in solution
Disclaimer: Publicly available information regarding the specific stability and handling of LP-471756 is limited. The following troubleshooting guides and FAQs are based on general principles for small molecule compounds used in research and drug development. Researchers should always perform their own stability and solubility studies for their specific experimental conditions.
Troubleshooting Guides
This section provides solutions to common problems researchers may encounter when working with this compound in solution.
Issue 1: Precipitate Formation in Solution
| Potential Cause | Recommended Solution |
| Low Solubility | Verify the solvent is appropriate for this compound. Consider using a co-solvent system (e.g., DMSO/PBS). |
| Incorrect pH | Determine the pKa of this compound and adjust the buffer pH to enhance solubility. |
| Temperature Effects | Some compounds are less soluble at lower temperatures. Try preparing the solution at room temperature or slightly warming it. |
| Salt Form | If using a salt form of the compound, ensure it is appropriate for the chosen solvent. |
Issue 2: Loss of Activity Over Time
| Potential Cause | Recommended Solution |
| Chemical Degradation | Minimize exposure to light, oxygen, and reactive chemicals. Store stock solutions in amber vials at -80°C. |
| Hydrolysis | If the compound has hydrolytically labile functional groups, prepare fresh solutions before each experiment and avoid prolonged storage in aqueous buffers. |
| Adsorption to Surfaces | Use low-adsorption plasticware or silanized glassware. Include a carrier protein like BSA (0.1%) in the buffer if appropriate for the assay. |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: While specific data for this compound is not available, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are commonly used for initial stock solutions of small molecules. For aqueous buffers, it is crucial to determine the optimal pH for stability and solubility.
Q2: How should I store stock solutions of this compound?
A2: For maximum stability, it is recommended to store stock solutions at -80°C. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping vials in foil.
Q3: My compound appears to be degrading in my cell culture medium. What can I do?
A3: Components in cell culture media, such as serum proteins, can sometimes contribute to compound degradation. Consider preparing a more concentrated stock solution and diluting it into the media immediately before the experiment to minimize incubation time. You can also perform a time-course experiment to assess the stability of this compound in your specific medium.
Q4: How can I assess the stability of this compound in my experimental buffer?
A4: A simple method is to incubate the compound in your buffer at the experimental temperature for various time points (e.g., 0, 2, 4, 8, 24 hours). At each time point, analyze the sample by High-Performance Liquid Chromatography (HPLC) to quantify the amount of remaining parent compound.
Data Presentation
The following tables present hypothetical data to illustrate how to summarize stability and solubility information for a compound like this compound.
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C (mg/mL) |
| DMSO | > 100 |
| Ethanol | 10 - 20 |
| PBS (pH 7.4) | < 0.1 |
| Water | < 0.01 |
Table 2: Hypothetical Stability of this compound in Aqueous Buffer (pH 7.4) at 37°C
| Time (hours) | Remaining Compound (%) |
| 0 | 100 |
| 2 | 95 |
| 6 | 80 |
| 12 | 65 |
| 24 | 40 |
Experimental Protocols
Protocol 1: General Procedure for Assessing Aqueous Stability
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Dilution: Dilute the stock solution into the aqueous buffer of interest (e.g., PBS, pH 7.4) to a final concentration of 10 µM.
-
Incubation: Incubate the solution at the desired temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Quenching: Immediately quench any further degradation by adding an equal volume of cold acetonitrile.
-
Analysis: Analyze the samples by a suitable method, such as HPLC-UV or LC-MS, to determine the concentration of the parent compound.
-
Data Analysis: Plot the percentage of the remaining compound against time to determine the stability profile.
Visualizations
Caption: Workflow for assessing compound stability in an aqueous buffer.
Caption: Troubleshooting logic for precipitate formation.
Technical Support Center: Troubleshooting cAMP Assays with LP-471756
This guide is designed for researchers, scientists, and drug development professionals using LP-471756 in cyclic AMP (cAMP) assays. It provides troubleshooting advice and answers to frequently asked questions to help you navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cAMP levels?
A1: this compound is a specific antagonist of the G protein-coupled receptor 139 (GPR139). It functions by inhibiting the production of cAMP that is stimulated by GPR139 agonists, such as LP-360924. The reported half-maximal inhibitory concentration (IC50) for this compound is approximately 640 nM.[1]
Q2: What is the signaling pathway of GPR139?
A2: GPR139 is known to be a promiscuous receptor, coupling to multiple G protein families, including Gαq/11, Gαi/o, Gαs, and Gα12/13.[2][3][4][5] Its primary signaling pathway is considered to be through Gαq/11, leading to calcium mobilization.[4][5] However, its ability to couple to Gαi/o is responsible for the observed inhibition of adenylyl cyclase and subsequent decrease in cAMP levels.[2]
Q3: Why do I need to use forskolin (B1673556) in my cAMP assay with this compound?
A3: Since GPR139 can couple to Gαi/o, which inhibits adenylyl cyclase, you first need to stimulate the enzyme to generate a basal level of cAMP. Forskolin is a direct activator of adenylyl cyclase and is used to create a measurable signal that can then be inhibited by the GPR139 agonist. The antagonistic effect of this compound is observed as a reversal of this agonist-induced inhibition.
Q4: What are the general types of cAMP assays I can use?
A4: There are several common formats for cAMP assays, including:
-
Competitive Binding Assays: These assays, often using ELISA or HTRF (Homogeneous Time-Resolved Fluorescence), rely on the competition between cAMP in your sample and a labeled cAMP conjugate for binding to a specific antibody.
-
Luminescence-based Assays: These assays typically use a genetically engineered luciferase that is responsive to cAMP levels.
-
Fluorescence Resonance Energy Transfer (FRET)-based Biosensors: These involve genetically encoded fluorescent proteins that change their FRET efficiency upon binding to cAMP.
Troubleshooting Guide
Issue 1: Low or No Signal
A weak or absent signal is a common issue in cAMP assays. The following table outlines potential causes and solutions.
| Possible Cause | Troubleshooting Steps |
| Insufficient Cell Number | Optimize cell density by performing a cell titration experiment. Ensure cells are healthy and in the logarithmic growth phase. |
| Low Forskolin Concentration | Perform a forskolin dose-response curve to determine the optimal concentration that provides a robust signal without causing cytotoxicity. |
| Compound-related Issues | - Poor Solubility: Ensure this compound is fully dissolved. You may need to optimize the solvent and final assay buffer composition. - Degradation: Prepare fresh compound dilutions for each experiment. - Low Cell Permeability: While specific data for this compound is not readily available, poor cell permeability can be a factor for small molecules. Consider increasing the incubation time or using a different assay format (e.g., cell membrane preparations). |
| Assay Reagent Problems | - Check the expiration dates of all kit components. - Prepare fresh reagents and buffers. |
| Incorrect Instrument Settings | Verify the settings on your plate reader (e.g., excitation/emission wavelengths for fluorescent assays, correct filter sets). |
Issue 2: High Background Signal
An elevated background signal can mask the specific signal from your experimental manipulations.
| Possible Cause | Troubleshooting Steps |
| High Forskolin Concentration | Use a lower concentration of forskolin. The goal is to stimulate adenylyl cyclase enough to see inhibition, but not to saturate the system. |
| Constitutive GPR139 Activity | Some overexpressed receptors can have basal activity. This may be cell-line dependent. Consider using a lower level of receptor expression if possible. |
| Phosphodiesterase (PDE) Activity is Too Low | If you are using a PDE inhibitor, its concentration might be too high, leading to an accumulation of cAMP that is not related to your experimental conditions. Try reducing the concentration or running the assay without it. |
| Contamination of Reagents or Cells | Use sterile techniques and fresh, filtered buffers to avoid microbial or chemical contamination. |
| Assay-Specific Issues | - ELISA: Insufficient washing steps can lead to high background. - Fluorescence Assays: Autofluorescence from the compound or media components can be an issue. Run controls with the compound alone to check for this. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Plating | Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell seeding. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile water or PBS. |
| Variable Incubation Times | Use a multichannel pipette or automated liquid handler to ensure that all wells are treated for the same amount of time. |
| Compound Precipitation | Visually inspect your compound dilutions for any signs of precipitation. If observed, you may need to adjust the solvent or concentration. |
| Cell Health and Passage Number | Use cells from a similar passage number for all experiments and ensure they are healthy and not overgrown. |
Experimental Protocols
General Protocol for a Gαi-coupled cAMP Assay
This protocol provides a general framework. You will need to optimize several parameters for your specific cell line and assay kit.
-
Cell Seeding: Plate your cells expressing GPR139 in a suitable multi-well plate and culture overnight to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of this compound (antagonist) and a fixed concentration of LP-360924 (agonist). The agonist concentration should be at its EC50 or EC80 for cAMP inhibition, which you will need to determine in a separate experiment.
-
Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the different concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Agonist and Forskolin Stimulation: Add a mixture of LP-360924 and a fixed, optimized concentration of forskolin to the wells.
-
Incubation: Incubate for a specific time (e.g., 30 minutes) at room temperature or 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen assay kit.
Optimization of Forskolin Concentration
-
Plate cells as you would for the main experiment.
-
Prepare a dose-response curve of forskolin.
-
Incubate the cells with the different concentrations of forskolin for the same duration as in your planned experiment.
-
Lyse the cells and measure cAMP levels.
-
Select a forskolin concentration that gives a robust signal (ideally in the linear range of your standard curve) and is sufficient to observe a clear inhibition by your GPR139 agonist.
Visualizing Experimental Workflows and Signaling Pathways
Below are diagrams to help visualize key aspects of your cAMP assay with this compound.
Caption: GPR139 signaling pathway leading to cAMP inhibition.
Caption: General experimental workflow for a cAMP antagonist assay.
Caption: A logical approach to troubleshooting low signal in a cAMP assay.
References
- 1. This compound | GPR | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and function of the orphan GPR139 G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting LP-471756 Inhibition Assays
This guide provides troubleshooting advice for researchers and drug development professionals who are not observing the expected inhibitory effects of LP-471756 in their experiments. Since the specific mechanism of action for this compound is not publicly available, this document focuses on general principles and best practices for troubleshooting failed inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks when an inhibitor like this compound fails to show activity?
A: When an inhibitor does not perform as expected, the initial focus should be on the inhibitor itself and the basic assay setup. The most common reasons for a lack of inhibition include issues with the inhibitor's concentration and solubility, as well as ensuring that all reagents and controls are performing as expected.[1]
Q2: How can I confirm that my this compound stock solution is prepared correctly?
A: Issues with the inhibitor stock solution are a frequent source of problems. Here's what to check:
-
Solubility: Visually inspect your stock solution for any signs of precipitation.[1] Many inhibitors are dissolved in organic solvents like DMSO before being diluted into an aqueous assay buffer.[1] Poor solubility can drastically reduce the effective concentration of the inhibitor.
-
Concentration Verification: If possible, verify the concentration of your stock solution using a spectrophotometer or another appropriate analytical method. Errors in serial dilutions are common, so it's crucial to use calibrated pipettes and prepare fresh dilutions carefully.[1]
-
Storage and Stability: Ensure that this compound has been stored according to the manufacturer's instructions. Repeated freeze-thaw cycles or exposure to light can degrade the compound.[1] It is advisable to obtain a fresh vial if degradation is suspected.[1]
Q3: What are the essential controls to include in my inhibition assay?
A: Including the proper controls is critical for interpreting your results accurately.[2] Key controls for an inhibition assay include:
-
No-Inhibitor (Vehicle) Control: This contains the enzyme, substrate, and the same amount of solvent (e.g., DMSO) used to dissolve the inhibitor. This sample represents 100% enzyme activity.[1]
-
No-Enzyme Control: This includes the substrate and inhibitor (or vehicle) but no enzyme. This control helps to measure any non-enzymatic substrate degradation.[1]
-
Positive Control Inhibitor: If available, use a known inhibitor of your target to confirm that the assay is capable of detecting inhibition.[1][3]
Q4: Could the problem lie with the enzyme or substrate in my assay?
A: Yes, the enzyme and substrate are critical components that can affect the outcome of the experiment.
-
Enzyme Activity: Enzymes are sensitive to temperature and pH fluctuations.[1] Confirm that your enzyme is active and has been stored correctly. Use an enzyme concentration that results in a linear reaction rate over the course of your measurement.[1]
-
Substrate Integrity: Ensure the substrate has not degraded and is used at an appropriate concentration. For competitive inhibitors, using a substrate concentration that is too high can overcome the inhibitory effect.[4][5]
Q5: What specific factors should I consider in a cell-based assay if this compound is not showing efficacy?
A: Cell-based assays introduce additional complexities. Here are some key considerations:
-
Cell Health: Ensure your cells are healthy and viable. Use cells with a low passage number to maintain consistency.[6]
-
Cell Permeability: Not all compounds can readily cross the cell membrane. If this compound is not cell-permeable, it will not reach its intracellular target.[7]
-
Off-Target Effects: The compound might have off-target effects that mask its intended inhibitory activity.[8][9]
-
Drug Efflux: Cells can actively pump out compounds using efflux pumps, reducing the intracellular concentration of the inhibitor.
-
Assay Duration and Endpoint: The timing of inhibitor addition and the duration of the treatment are crucial for accurate data interpretation.[7] The chosen endpoint (e.g., cell viability, apoptosis) should be appropriate for the expected mechanism of action.[6]
Troubleshooting Guide: this compound Not Showing Expected Inhibition
If the initial checks in the FAQ section do not resolve the issue, follow this step-by-step troubleshooting guide to diagnose the problem systematically.
Step 1: Verify the Inhibitor
| Potential Issue | Suggested Solution |
| Incorrect Concentration | Prepare a fresh stock solution and perform new serial dilutions using calibrated pipettes. If possible, confirm the concentration of the stock solution analytically.[1] |
| Poor Solubility | Visually inspect the stock and final assay solutions for precipitation. Test the tolerance of your assay to the organic solvent used for dissolution.[1] |
| Degradation | Obtain a fresh vial of this compound. Aliquot the stock solution to minimize freeze-thaw cycles and protect it from light if it is light-sensitive.[1] |
| Incorrect Compound Identity | Confirm the identity and purity of the compound, if possible, through analytical methods. |
Step 2: Evaluate Assay Conditions and Reagents
| Potential Issue | Suggested Solution |
| Suboptimal Buffer Conditions | Ensure the assay buffer's pH and ionic strength are optimal for the target enzyme's activity.[3] |
| Inactive Enzyme or Substrate | Verify the activity of the enzyme and the integrity of the substrate. Use a known positive control inhibitor to confirm that the assay can detect inhibition.[3] |
| Incorrect Reagent Concentrations | Double-check all calculations for enzyme, substrate, and cofactor concentrations. Ensure the substrate concentration is appropriate for the expected inhibition mechanism.[4] |
| Assay Interference | Test if this compound interferes with the assay signal (e.g., autofluorescence). This can be done by adding the compound after the reaction has been stopped.[3] |
Step 3: Cell-Based Assay Specific Troubleshooting
| Potential Issue | Suggested Solution |
| Low Cell Permeability | If the target is intracellular, consider using a different assay, such as a cell lysate-based biochemical assay, to confirm direct target engagement. |
| Cell Viability and Passage Number | Use healthy, low-passage cells for your experiments. Perform a cytotoxicity assay to ensure the vehicle (e.g., DMSO) is not affecting cell viability at the concentration used.[6] |
| Drug Efflux | Consider co-incubation with a known efflux pump inhibitor to see if the inhibitory effect of this compound is restored. |
| Inappropriate Assay Endpoint | Ensure the chosen assay endpoint (e.g., apoptosis, proliferation) and the timing of the measurement are appropriate to detect the expected biological effect of inhibiting the target.[6] |
Experimental Protocols
General Protocol for an In Vitro Enzyme Inhibition Assay
This protocol outlines the general steps for a typical in vitro enzyme inhibition assay. Specific concentrations and incubation times will need to be optimized for your particular enzyme and substrate.
Reagent Preparation:
-
Assay Buffer: Prepare an assay buffer at the optimal pH and ionic strength for your enzyme.
-
Enzyme Solution: Dilute the enzyme to a working concentration in the assay buffer that provides a linear signal over the desired reaction time.
-
Substrate Solution: Prepare a stock solution of the substrate in a suitable solvent. The final concentration in the assay should be optimized based on the enzyme's Km.
-
Inhibitor (this compound) Dilutions: Prepare a series of dilutions of this compound in the assay buffer from a concentrated stock solution (typically in DMSO). Include a vehicle control containing the same concentration of DMSO as the highest inhibitor concentration.
Assay Procedure:
-
Add the assay buffer, enzyme, and inhibitor (or vehicle) to the wells of a microplate.
-
Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately place the plate in a plate reader and monitor the signal (e.g., absorbance, fluorescence) over time at a constant temperature.
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well.
-
Normalize the rates to the vehicle control to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
Troubleshooting Workflow
Caption: A logical flowchart for troubleshooting a non-functional inhibitor assay.
Example Signaling Pathway Inhibition
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase B.
References
- 1. benchchem.com [benchchem.com]
- 2. Experimental control: Significance and symbolism [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. How to Use Inhibitors [sigmaaldrich.com]
- 8. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Specificity of LP-471756 for GPR139
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of the GPR139 antagonist, LP-471756. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure confidence in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule antagonist of the G-protein coupled receptor 139 (GPR139).[1][2][3][4] It is used as a tool compound to study the physiological roles of GPR139.
Q2: What is the known signaling pathway for GPR139?
A2: GPR139 is an orphan GPCR with proposed endogenous ligands being L-tryptophan and L-phenylalanine. It exhibits promiscuous coupling to various G-protein families, including Gq/11, Gi/o, and Gs, with the Gq/11 pathway considered primary, leading to the mobilization of intracellular calcium.[1]
Q3: Why is it crucial to confirm the specificity of this compound for GPR139 in my experiments?
A3: Off-target effects are a common challenge with small molecule inhibitors. Confirming the specificity of this compound for GPR139 is essential to ensure that the observed biological effects are genuinely due to the inhibition of GPR139 and not an unintended interaction with other cellular targets. This validation strengthens the interpretation and validity of your research findings.
Q4: What are the key experimental approaches to validate the specificity of this compound?
A4: The primary approaches include:
-
Counter-screening assays: Testing this compound against a panel of other GPCRs to identify potential off-target interactions.
-
Use of negative controls: Employing cell lines that do not express GPR139 (e.g., parental cell lines or GPR139 knockout/knockdown cells) to demonstrate that the effects of this compound are GPR139-dependent.
-
Orthogonal assays: Using multiple, distinct functional assays that measure different points in the GPR139 signaling cascade (e.g., calcium mobilization, cAMP accumulation, and downstream effector phosphorylation).
-
Rescue experiments: In GPR139 knockout/knockdown cells, re-introducing GPR139 expression should restore the antagonist effect of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent antagonism of GPR139 agonist activity by this compound. | 1. this compound degradation. 2. Incorrect concentration of agonist or antagonist. 3. Cell health issues. 4. Assay variability. | 1. Prepare fresh stock solutions of this compound. Store as recommended by the supplier. 2. Perform a full dose-response curve for both the agonist and this compound to determine optimal concentrations. 3. Ensure cells are healthy and not passaged too many times. Check for mycoplasma contamination. 4. Include appropriate positive and negative controls in every experiment. Ensure consistent cell seeding density and assay conditions. |
| This compound shows an effect in a GPR139-negative cell line. | 1. Off-target effects of this compound. 2. Low-level endogenous expression of GPR139 in the "negative" control cell line. | 1. Perform a broad GPCR panel screen to identify potential off-target receptors. 2. Confirm the absence of GPR139 expression in your negative control cell line using RT-qPCR or Western blot. Consider using a commercially available GPR139 knockout cell line for definitive validation.[5][6] |
| High background signal in functional assays. | 1. Constitutive activity of overexpressed GPR139. 2. Non-specific assay interference by this compound. | 1. Optimize the level of GPR139 expression in your cell model. 2. Test this compound in the absence of any agonist in both parental and GPR139-expressing cells to check for intrinsic agonist or inverse agonist activity. |
Quantitative Data Summary
The following table summarizes the reported potency of this compound against GPR139.
| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |
| This compound | cAMP Production | CHO-K1 | 0.64 | Hu et al., 2009[1] |
| This compound | Unknown | CHO-T-Rex | 2.933 | Pallareti et al., 2023[1] |
Detailed Experimental Protocols
Validating this compound Specificity using a GPR139 Knockout Cell Line
This protocol describes how to confirm that the antagonistic effect of this compound is dependent on the presence of GPR139 using a knockout cell line.
Materials:
-
Wild-type (WT) and GPR139 knockout (KO) HEK293 or CHO cell lines (e.g., from AcceGen).[5]
-
GPR139 agonist (e.g., JNJ-63533054).
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Methodology:
-
Cell Seeding: Seed both WT and GPR139 KO cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of the GPR139 agonist (typically at EC80) in the assay buffer.
-
Antagonist Pre-incubation: Add the diluted this compound to the appropriate wells of both WT and GPR139 KO plates and incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject the GPR139 agonist into the wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis: Calculate the change in fluorescence in response to the agonist in the presence and absence of this compound for both WT and GPR139 KO cells. The antagonistic effect of this compound should be observed only in the WT cells.
Assessing Off-Target Effects via Western Blotting for Downstream Signaling
This protocol outlines a method to investigate if this compound affects downstream signaling pathways independently of GPR139. A common downstream pathway for Gq-coupled receptors involves the phosphorylation of ERK1/2.
Materials:
-
WT and GPR139 KO cells.
-
GPR139 agonist.
-
This compound.
-
Cell lysis buffer.
-
Primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blot equipment.
Methodology:
-
Cell Treatment: Seed WT and GPR139 KO cells in 6-well plates. Once confluent, treat the cells with vehicle, GPR139 agonist, this compound alone, or a combination of agonist and antagonist for a specified time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against phospho-ERK1/2. After washing, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Data Analysis: Quantify the band intensities. The GPR139 agonist should increase p-ERK levels in WT cells, and this effect should be blocked by this compound. No significant change in p-ERK should be observed in GPR139 KO cells under any treatment condition.
Visualizations
References
- 1. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of surrogate agonists and antagonists for orphan G-protein-coupled receptor GPR139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accegen.com [accegen.com]
- 6. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
dealing with LP-471756 precipitation in media
Welcome to the technical support center for LP-471756. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the handling and use of this compound in experimental settings, with a specific focus on preventing and troubleshooting precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound? this compound is a specific antagonist for the G protein-coupled receptor 139 (GPR139).[1] It is used in research to study the signaling pathways and physiological roles of this receptor.
Q2: Why does this compound precipitate when I add it to my cell culture medium? Precipitation of hydrophobic compounds like this compound is a common issue when a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous-based cell culture medium.[2][3] This occurs because the compound's concentration exceeds its solubility limit in the final aqueous environment, a phenomenon often called "crashing out".[2][3]
Q3: What are the consequences of precipitation in my experiment? Compound precipitation can significantly impact your results in several ways:
-
Inaccurate Dosing: The actual concentration of soluble, active compound will be lower than intended, leading to unreliable and difficult-to-interpret data.[4]
-
Cell Toxicity: The solid particles of the precipitate can be cytotoxic to cells, independent of the compound's pharmacological effects.[4]
-
Assay Interference: Precipitated particles can interfere with plate readers, imaging systems, and other sensitive equipment used in cell-based assays.[4][5]
Q4: Should I use media that already has a visible precipitate? No, it is strongly recommended not to use media with a visible precipitate. The presence of a precipitate indicates that the effective concentration of your compound is unknown and lower than calculated, which will compromise the accuracy of your experiment.[6]
Q5: How can I distinguish between compound precipitation and other issues like bacterial contamination? Bacterial or fungal contamination will typically appear as a uniform turbidity that increases over time, and individual microorganisms may be visible under a microscope. Compound precipitation often appears as crystalline structures or an amorphous solid, which can be confirmed by preparing a control sample of the media without the compound; if the control remains clear, the issue is compound-related.[6][7]
Troubleshooting Guides
This section provides a structured approach to diagnosing and solving precipitation issues with this compound.
Issue 1: Immediate Precipitation Upon Dilution
You dissolve this compound in DMSO, but a precipitate forms instantly when you add it to your cell culture medium.
Troubleshooting Workflow: Immediate Precipitation
Caption: Troubleshooting workflow for immediate precipitation.
Summary of Causes and Solutions for Immediate Precipitation
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit.[2] | Decrease the final working concentration. It is crucial to experimentally determine the maximum soluble concentration in your specific medium. |
| Solvent Shock | Rapidly diluting a concentrated DMSO stock into the aqueous media causes a sudden solvent exchange, forcing the hydrophobic compound out of solution.[4] | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed media, then add this to the final volume. Always add the compound solution to the media dropwise while gently mixing.[2] |
| Low Media Temperature | The solubility of many compounds, including this compound, is lower at reduced temperatures. Adding the stock to cold media can trigger precipitation.[2] | Always use cell culture media that has been pre-warmed to 37°C for making dilutions.[2] |
| High DMSO Concentration | While DMSO aids initial dissolution, keeping the final concentration low is critical. A final DMSO concentration above 0.5% can be toxic to cells and may not be sufficient to maintain solubility. | Ensure the final DMSO concentration in your culture does not exceed 0.5% (v/v), with a target of <0.1% being ideal.[4] |
Issue 2: Precipitation Occurs Over Time in the Incubator
The media containing this compound is clear initially, but a precipitate forms after several hours or days in the incubator.
Summary of Causes and Solutions for Delayed Precipitation
| Potential Cause | Explanation | Recommended Solution |
| Kinetic vs. Thermodynamic Solubility | The initial clear solution may be a supersaturated state (kinetic solubility). Over time, the system equilibrates, and the compound precipitates out to reach its true, lower thermodynamic solubility limit.[6] | The most reliable solution is to work at or below the determined thermodynamic solubility limit. Consider using formulation strategies with excipients if higher concentrations are required. |
| Media Evaporation | In long-term experiments, water evaporation from culture plates can increase the effective concentration of all components, including this compound, pushing it beyond its solubility limit.[2][7] | Ensure proper humidification of the incubator. For long-term cultures, use plates with low-evaporation lids or seal plates with gas-permeable membranes.[2] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the stable 37°C environment can cause temperature cycling, which may affect compound solubility.[2][5] | Minimize the time that plates or flasks are outside the incubator. If frequent observation is needed, use a microscope with an integrated environmental chamber.[2] |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum), or other components in the complex medium, forming insoluble complexes over time.[4][5] | Test the compound's stability in different media formulations (e.g., with and without serum, different basal media) to identify problematic components. |
| pH Shift | Changes in media pH due to cell metabolism (e.g., acidification) can alter the ionization state and solubility of the compound. | Ensure the medium is properly buffered (e.g., with HEPES) if significant pH shifts are expected. Monitor the media color (if it contains phenol (B47542) red) as an indicator of pH. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes a best-practice method for diluting a DMSO stock of this compound into cell culture medium to minimize precipitation.
Experimental Workflow: Solution Preparation
References
- 1. This compound | GPR | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Refining In Vivo Delivery of LP-471756
Welcome to the technical support center for LP-471756. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and refining the in vivo delivery of this hydrophobic small molecule.
Troubleshooting Guide
This guide addresses common challenges encountered during in vivo experiments with this compound, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Poor Solubility and Vehicle Selection
Q: My formulation of this compound is showing precipitation upon preparation or injection. What can I do?
A: Precipitation is a common issue for hydrophobic compounds like this compound. The problem likely lies with the vehicle's inability to maintain the compound in solution. Here are some troubleshooting steps:
-
Optimize Co-solvent Systems: The solubility of poorly soluble drugs can often be increased by using a co-solvent system, which works by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[1][2] Consider the options in the table below.
Vehicle Component Purpose Common Examples Considerations Primary Solvent To initially dissolve this compound DMSO, Ethanol, NMP Can be toxic at high concentrations. Co-solvent / Surfactant To improve solubility and stability in aqueous solutions PEG300, PEG400, Tween 80, Cremophor EL Can cause allergic reactions (e.g., Cremophor EL).[3] Bulking Agent To create an injectable volume Saline, PBS, 5% Dextrose in water Ensure pH and osmolarity are compatible with the administration route. -
Consider Nanoformulations: For persistent solubility issues, encapsulating this compound in nanoparticles can significantly improve its solubility and bioavailability.[4] Polymeric nanoparticles and lipid-based formulations are common choices.[4]
Experimental Protocol: Preparation of a Lipid-Based Nanoemulsion for this compound
This protocol describes a method to formulate the hydrophobic compound this compound into a nanoemulsion for improved in vivo delivery.
Materials:
-
This compound
-
Medium-chain triglyceride (MCT) oil
-
Lecithin (B1663433) (as an emulsifier)
-
Polysorbate 80 (as a surfactant)
-
Glycerin
-
Sterile water for injection
-
High-pressure homogenizer
Methodology:
-
Oil Phase Preparation: Dissolve a known concentration of this compound and lecithin in MCT oil. Gently heat (e.g., to 40°C) to facilitate dissolution.
-
Aqueous Phase Preparation: In a separate vessel, dissolve Polysorbate 80 and glycerin in sterile water.
-
Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring at high speed with a standard magnetic stirrer. This will create a coarse emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 5-10 cycles) at a set pressure (e.g., 15,000 psi). This will reduce the droplet size to the nano-range.
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Sterile Filtration: Filter the final nanoemulsion through a 0.22 µm sterile filter before in vivo administration.
Issue 2: Low Bioavailability and High Variability in Pharmacokinetic (PK) Data
Q: I am observing low and inconsistent plasma concentrations of this compound after administration. What are the potential causes and solutions?
A: Low and variable bioavailability is often linked to poor absorption and rapid metabolism. Here is a workflow to troubleshoot this issue:
-
Administration Route: The route of administration significantly impacts bioavailability.[5][6] Oral administration of hydrophobic drugs often suffers from low absorption and high first-pass metabolism in the liver.[7] Intravenous (IV) injection provides 100% bioavailability but may lead to rapid clearance. Subcutaneous (SC) or intraperitoneal (IP) injections can offer a balance between the two.[5][6][8]
-
Nanoparticle Delivery: Encapsulating this compound in a lipid nanoparticle (LNP) can protect it from premature degradation and metabolism, and facilitate its delivery to target tissues.[9][10][11]
Frequently Asked Questions (FAQs)
Q1: What is the best starting administration route for a new hydrophobic compound like this compound?
A1: The choice of administration route depends on the experimental goal. For initial pharmacokinetic and maximum tolerated dose (MTD) studies, intravenous (IV) injection is often preferred as it ensures complete bioavailability.[5][6] For efficacy studies that require sustained exposure, subcutaneous (SC) or oral (PO) routes might be more appropriate, though they require more formulation development.[5][6][8]
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. Effective Drug Delivery, in vitro and in vivo, By Carbon-Based Nanovectors Non-Covalently Loaded With Unmodified Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo approach to determine the route of optimal drug absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nanobody-Decorated Lipid Nanoparticles for Enhanced mRNA Delivery to Tumors In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo hematopoietic stem cell modification by mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Navigating GPR139 Functional Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in GPR139 functional assays. The information is curated to address specific issues encountered during experimental procedures, ensuring more reliable and reproducible data.
Troubleshooting Guide: Minimizing Variability
This guide addresses common challenges in GPR139 functional assays, particularly calcium mobilization assays, which are frequently used due to the receptor's primary coupling to the Gq/11 signaling pathway.[1][2][3]
| Observed Problem | Potential Cause | Recommended Solution |
| High Well-to-Well Variability in Baseline Signal | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells.[4][5][6] 2. Cell Health: Poor cell viability or health.[4] 3. Edge Effects: Evaporation from wells on the plate periphery. | 1. Ensure thorough cell suspension mixing before and during plating. Use a multichannel pipette with care. Consider using automated cell plating systems for high-throughput screening. 2. Use cells with high viability (>95%) and within a consistent, low passage number. Avoid letting cells become over-confluent before plating.[4] 3. Use a plate incubator with good humidity control. Fill the outer wells with sterile PBS or media without cells. |
| Low Signal-to-Background (S/B) Ratio | 1. Suboptimal Cell Density: Too few or too many cells per well.[4][5][7] 2. Low Receptor Expression: Insufficient GPR139 expression in the chosen cell line. 3. Inefficient Ligand Stimulation: Agonist concentration is too low or incubation time is too short. 4. Assay Buffer Components: Presence of interfering substances or lack of essential ions. | 1. Perform a cell titration experiment to determine the optimal cell density that provides the maximal assay window.[6][7] 2. Use a stable cell line with confirmed high-level GPR139 expression. transient transfection efficiency can be a source of variability. 3. Use an agonist concentration at or near EC80 for antagonist screening. Optimize agonist incubation time. 4. Ensure the assay buffer is compatible with your detection reagents and contains appropriate levels of Ca2+. |
| Inconsistent Dose-Response Curves | 1. Ligand Degradation: Instability of agonist or antagonist in the assay medium. 2. Presence of Endogenous Ligands: L-Tryptophan (L-Trp) and L-Phenylalanine (L-Phe) in serum or media can activate GPR139.[1][8][9] 3. Pipetting Errors: Inaccurate serial dilutions or compound addition. | 1. Prepare fresh ligand solutions for each experiment. Assess ligand stability under assay conditions. 2. Use serum-free media or charcoal-stripped serum for cell culture and assays to remove endogenous amino acids.[10] 3. Use calibrated pipettes and proper pipetting techniques. For HTS, utilize automated liquid handlers. |
| No Response to Agonist Stimulation | 1. Incorrect G-Protein Coupling: The assay is designed for a signaling pathway not activated by GPR139 in the chosen cell system. GPR139 primarily couples to Gq/11.[1][11] 2. Receptor Desensitization: Prolonged exposure to agonists (including endogenous ones in the media) can lead to receptor desensitization.[8] 3. Inactive Compound: The agonist may have degraded or be of poor quality. 4. Cell Line Issues: The cell line may have lost GPR139 expression over time. | 1. Confirm that the assay measures a downstream event of Gq/11 activation, such as intracellular calcium mobilization or inositol (B14025) phosphate (B84403) accumulation.[2][12] 2. Wash cells with serum-free buffer before starting the assay to remove any potential agonists. Minimize the pre-incubation time with compounds. 3. Validate the activity of the agonist using a reference cell line or assay. 4. Regularly check GPR139 expression using methods like qPCR or Western blot. |
| High Basal Activity (Constitutive Activity) | 1. Receptor Overexpression: Very high levels of GPR139 expression can lead to ligand-independent signaling.[1][13][14][15] 2. Mutations in the Receptor: Gain-of-function mutations can increase constitutive activity.[16] | 1. Use a cell line with a moderate and stable expression level of GPR139. For transient transfections, optimize the amount of DNA used. 2. Sequence the GPR139 construct to ensure no mutations are present. |
Frequently Asked Questions (FAQs)
Q1: Which signaling pathway should I focus on for GPR139 functional assays?
A1: The most robust and consistently reported signaling pathway for GPR139 is through the Gq/11 family of G proteins, leading to the mobilization of intracellular calcium.[1][11][16] Therefore, calcium flux assays are the most common and reliable functional readout. While some studies have suggested potential coupling to Gs or Gi/o, these have not been as consistently observed across different systems.[1][15]
Q2: What are the most common cell lines used for GPR139 assays?
A2: CHO (Chinese Hamster Ovary) and HEK293 (Human Embryonic Kidney 293) cells are the most frequently used host cell lines for stably or transiently expressing GPR139.[1][3][16] It is crucial to use a cell line that exhibits low endogenous GPCR activity to minimize background noise.
Q3: What are the known endogenous and surrogate agonists for GPR139?
A3: The essential amino acids L-Tryptophan (L-Trp) and L-Phenylalanine (L-Phe) are considered putative endogenous agonists for GPR139, with EC50 values in the micromolar range, which is consistent with their physiological concentrations in the brain and serum.[1][8][9] Several potent and selective synthetic surrogate agonists have also been developed, such as JNJ-63533054 and compound 1a (TC-O 9311).[3][8][17]
Q4: How can I avoid interference from endogenous ligands in my assay medium?
A4: The presence of L-Trp and L-Phe in standard cell culture media and serum can lead to high background signal and receptor desensitization. To mitigate this, it is recommended to:
-
Use serum-free media for the assay.
-
If serum is required, use charcoal-stripped serum to remove small molecules, including amino acids.[10]
-
Wash the cells with a serum-free and amino acid-free buffer before adding the assay reagents and compounds.
Q5: What controls should I include in my GPR139 functional assay?
A5: A robust assay should include the following controls:
-
Negative Control: Untransfected or mock-transfected parental cells to ensure the observed signal is GPR139-dependent.
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to determine the baseline response.
-
Positive Control Agonist: A known GPR139 agonist (e.g., JNJ-63533054) to confirm assay performance and for data normalization.
-
Reference Antagonist: A known GPR139 antagonist in antagonist screening assays.
Experimental Protocols
Detailed Methodology: Calcium Mobilization Assay
This protocol outlines a typical calcium mobilization assay for screening GPR139 agonists using a fluorescent plate reader.
1. Cell Plating:
- Culture CHO-K1 or HEK293 cells stably expressing human GPR139.
- Harvest cells and perform a cell count.
- Resuspend cells in the appropriate growth medium at the optimized seeding density (e.g., 10,000 - 20,000 cells/well in a 96-well plate).
- Plate the cells and incubate overnight at 37°C and 5% CO2.
2. Compound Preparation:
- Prepare serial dilutions of test compounds and control agonists in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
3. Dye Loading:
- Remove the growth medium from the cell plate.
- Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in assay buffer to each well.
- Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark to allow for de-esterification of the dye.
4. Calcium Flux Measurement:
- Place the cell plate into a fluorescent kinetic plate reader (e.g., FLIPR, FlexStation).
- Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
- Establish a stable baseline fluorescence reading for 10-20 seconds.
- Use the instrument's integrated liquid handler to add the compounds to the wells.
- Continue to record the fluorescence signal for at least 120-180 seconds to capture the peak response and subsequent decay.
5. Data Analysis:
- The change in fluorescence is typically calculated as the peak signal minus the baseline signal.
- Normalize the data to the response of a maximal concentration of a reference agonist.
- Generate dose-response curves and calculate EC50 values for agonists or IC50 values for antagonists using a suitable software package (e.g., GraphPad Prism).
Data Presentation
GPR139 Agonist Potencies in Calcium Mobilization Assays
| Agonist | Cell Line | EC50 | Reference |
| L-Tryptophan | HEK293 | 49 µmol/L - 287 µmol/L | [1][18] |
| L-Phenylalanine | HEK293 | 60 µmol/L - 411 µmol/L | [1][18] |
| Compound 1 (TC-O 9311) | CHO-K1 | 39 nmol/L | [3] |
| JNJ-63533054 | HEK293 | 4.46 nM | [8] |
Visualizations
GPR139 Signaling Pathway
Caption: GPR139 activation of the canonical Gq/11 signaling pathway.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for a GPR139 calcium mobilization functional assay.
References
- 1. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. revvity.com [revvity.com]
- 7. revvity.com [revvity.com]
- 8. Frontiers | GPR139 and Dopamine D2 Receptor Co-express in the Same Cells of the Brain and May Functionally Interact [frontiersin.org]
- 9. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological characterization of novel small molecule agonists and antagonists for the orphan receptor GPR139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.plos.org [journals.plos.org]
- 15. Identification of surrogate agonists and antagonists for orphan G-protein-coupled receptor GPR139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mutagenesis of GPR139 reveals ways to create gain or loss of function receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Agonist Bioisosteres and Common Structure-Activity Relationships for The Orphan G Protein-Coupled Receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for LP-471756 from Suppliers
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for ensuring the quality and integrity of the research compound LP-471756 received from suppliers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purity for this compound to be used in experiments?
For most research applications, a purity of ≥95% is generally considered acceptable for small molecule inhibitors.[1] For sensitive assays or studies progressing towards later stages of drug development, a higher purity of ≥98% may be required.[1] It is crucial to confirm the purity of each new batch received from a supplier.
Q2: How can I verify the purity of this compound provided by my supplier?
Purity is typically determined by analytical techniques that measure the proportion of the desired compound relative to any impurities.[] Commonly used methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[] You can request the Certificate of Analysis (CoA) from your supplier, which should detail the purity and the method used for its determination. For critical experiments, it is advisable to perform an independent purity assessment.
Q3: What are the best practices for storing this compound to maintain its stability?
To prevent degradation, small molecules like this compound should be stored under the conditions recommended by the supplier, which are typically cool, dry, and dark.[3] For long-term storage, it is often advisable to store the compound as a solid at -20°C or -80°C. Once in solution, especially in solvents like DMSO, repeated freeze-thaw cycles should be avoided as they can lead to compound precipitation and degradation.[3][4] Aliquoting the stock solution into single-use vials is a recommended practice.[4]
Q4: My this compound solution appears to have precipitated after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[4] To address this, warm the solution gently (e.g., in a 37°C water bath) and vortex thoroughly to ensure complete re-dissolution before use.[4] If precipitation persists, the storage concentration may be too high.
Q5: Can the color of the this compound powder or solution vary between batches?
A significant color change in a stock solution or between solid batches can indicate chemical degradation or the presence of impurities.[4] While slight variations can occur due to manufacturing processes, any noticeable difference should be investigated. Re-analysis of the compound's purity and identity is recommended if a color change is observed.
Troubleshooting Guide
Issue: Inconsistent results between different batches of this compound.
Inconsistent experimental outcomes are often linked to variability in the quality of the small molecule.
-
Potential Cause 1: Purity Differences. Different batches from a supplier may have varying purity levels or impurity profiles.
-
Solution: Always request and compare the Certificate of Analysis for each batch. If possible, perform an independent analytical validation (e.g., HPLC, LC-MS) to confirm purity and identity.
-
-
Potential Cause 2: Compound Degradation. Improper storage or handling can lead to the degradation of the compound, reducing its effective concentration and potentially generating active or interfering byproducts.[3][4]
-
Solution: Prepare fresh working solutions from a properly stored, solid stock for each experiment.[3] Avoid using old solutions. Implement a stability testing protocol if the compound is stored in solution for extended periods.
-
Issue: Higher than expected off-target effects or cellular toxicity.
Unexpected biological responses can be caused by the compound itself or by impurities.
-
Potential Cause 1: Off-Target Activity of this compound. The inhibitor may be affecting pathways other than the intended target.[3]
-
Solution: Review the literature for known off-target effects of the compound class. Perform counter-screens or use orthogonal approaches to confirm that the observed phenotype is due to the intended target inhibition.
-
-
Potential Cause 2: Toxic Impurities. Residual solvents, starting materials, or byproducts from the synthesis can be toxic to cells.
-
Solution: Analyze the impurity profile of the compound batch using techniques like GC-MS for volatile impurities or LC-MS for non-volatile impurities. If a specific impurity is suspected, test its toxicity in your experimental model.
-
-
Potential Cause 3: Solvent Toxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[3]
-
Solution: Ensure the final concentration of the solvent in your assay is low (typically ≤ 0.1%) and include a solvent-only control in your experiments to assess its effect on cell viability.[3]
-
Data Presentation
Table 1: Common Analytical Methods for Purity Assessment of this compound
| Analytical Method | Principle | Application |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[] | Quantifies the purity of the compound by measuring the area of the main peak relative to impurity peaks.[] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules in a sample.[] | Confirms the molecular weight of the compound and helps in identifying impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule.[][5] | Verifies the chemical structure of the compound and can be used for quantitative analysis (qNMR) to determine absolute purity.[5] |
| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interaction with a stationary phase.[] | Detects and quantifies residual solvents from the synthesis process. |
| Elemental Analysis | Determines the percentage composition of elements (e.g., C, H, N) in a compound. | Confirms the elemental composition of the compound, which can be an indicator of purity. |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation: Accurately weigh a small amount of a certified reference standard of this compound (if available) and dissolve it in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to prepare a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Preparation: Accurately weigh a sample of the this compound batch to be tested and dissolve it in the same solvent as the standard to a similar concentration.
-
Chromatographic Conditions:
-
Column: A suitable C18 reverse-phase column is commonly used for small molecules.
-
Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B), is often employed. The specific gradient will depend on the properties of this compound and may require optimization.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
-
Analysis: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.
-
Data Interpretation:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the area of the this compound peak and the areas of all impurity peaks.
-
Determine the purity by calculating the percentage of the main peak area relative to the total area of all peaks.
-
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent experimental results.
References
addressing poor reproducibility with LP-471756 experiments
Addressing Poor Reproducibility and Common Issues in LP-471756 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the reproducibility of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is identified as a specific antagonist for the G-protein coupled receptor 139 (GPR139). Its primary mechanism of action is the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production stimulated by GPR139 agonists, such as LP-360924. The reported half-maximal inhibitory concentration (IC50) for this activity is 640 nM.[1]
Q2: We are observing significant variability in our experimental results with this compound. What are the potential causes?
Variability in experimental outcomes with this compound can stem from several factors. It is crucial to systematically investigate potential sources of error. Key areas to examine include the stability and handling of the compound, inconsistencies in cell culture conditions, and potential off-target effects that may vary between cell lines or experimental models.
Q3: How should this compound be properly stored and handled to ensure its stability and activity?
While specific long-term stability data for this compound is not extensively published, general best practices for small molecule compounds should be followed. These include storage at low temperatures (e.g., -20°C or -80°C) in a desiccated environment, protection from light, and minimizing freeze-thaw cycles. Reconstituted solutions should be aliquoted and stored appropriately.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for GPR139 Inhibition
If you are observing inconsistent IC50 values in your cAMP inhibition assays, consider the following troubleshooting steps:
-
Agonist Concentration: Ensure the concentration of the GPR139 agonist (e.g., LP-360924) is consistent and accurately prepared for each experiment.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change with extensive passaging.
-
Assay Incubation Times: Strictly adhere to the specified incubation times for both the antagonist (this compound) and the agonist.
-
Reagent Quality: Verify the quality and stability of all assay reagents, including the cAMP detection kit components.
Issue 2: Unexpected Cellular Phenotypes or Off-Target Effects
Should you observe cellular effects that are not readily explained by GPR139 antagonism, it is important to investigate potential off-target activities.
-
Control Experiments: Include appropriate controls, such as a null-transfected cell line or a cell line known not to express GPR139, to differentiate between on-target and off-target effects.
-
Phenotypic Analysis: A major concern in the applications of novel compounds is the potential for off-target effects, namely the deposition of unexpected, unwanted, or even adverse alterations.[2] Carefully document and quantify any observed changes in cell morphology, viability, or proliferation.
-
Literature Review: Although data is limited, periodically review scientific literature for any new information on the selectivity profile of this compound.
Experimental Protocols & Data
Currently, detailed experimental protocols and extensive quantitative data for this compound are not widely available in the public domain. The primary reported value is:
| Parameter | Value | Compound | Assay |
| IC50 | 640 nM | This compound | Inhibition of LP-360924-stimulated cAMP production |
Visualizing Experimental Logic and Pathways
To aid in experimental design and troubleshooting, the following diagrams illustrate key conceptual frameworks.
Caption: GPR139 signaling and points of modulation.
Caption: A logical workflow for troubleshooting experiments.
References
Validation & Comparative
A Comparative Guide to GPR139 Antagonists: LP-471756 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of LP-471756 with other known antagonists of the G protein-coupled receptor 139 (GPR139). GPR139 is an orphan receptor predominantly expressed in the central nervous system, implicated in various neurological and psychiatric disorders, making its antagonists promising therapeutic candidates. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows to aid in the selection and application of these research compounds.
Quantitative Comparison of GPR139 Antagonists
The following tables summarize the in vitro potency of this compound and other selected GPR139 antagonists. It is important to note that the data presented is compiled from various studies and may not be directly comparable due to potential differences in experimental conditions.
Table 1: Potency of GPR139 Antagonists in cAMP and Calcium Mobilization Assays
| Compound | Assay Type | Cell Line | Agonist Used | IC50 (µM) | Reference |
| This compound | cAMP Assay | CHO-K1 | LP-360924 | 0.64 | [1] |
| This compound | Calcium Mobilization | CHO-T-Rex | - | 2.933 | [1] |
| LP-114958 | cAMP Assay | - | - | 0.67 | [1] |
| NCRW0001-C02 | Calcium Mobilization | CHO-K1 | - | 0.42 | [1] |
| NCRW0001-C02 | Calcium Mobilization | CHO-T-Rex | - | 0.513 | [1] |
| NCRW0005-F05 | Calcium Mobilization | CHO-K1 | - | 0.21 | [2] |
| JNJ-3792165 | Calcium Mobilization | HEK293F | JNJ-63533054 | 0.13 (pKb=6.9) | [1][3] |
Table 2: Potency of GPR139 Antagonists in GTPγS Binding Assays
| Compound | Assay Type | Cell Line | pKb | Reference |
| JNJ-3792165 | [35S]GTPγS Binding | HEK293F | 7.4 | [3] |
GPR139 Signaling Pathways
GPR139 is known to couple to multiple G protein families, leading to diverse downstream signaling events. The primary coupling is through Gq/11, initiating the phospholipase C pathway. However, coupling to Gi/o, Gs, and G12/13 has also been reported.[4][5] Furthermore, GPR139 can form heterodimers with other receptors, such as the µ-opioid receptor (MOR) and the dopamine (B1211576) D2 receptor (D2R), thereby modulating their signaling.[1][5]
Caption: GPR139 promiscuous signaling pathways.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize GPR139 antagonists are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gq/11 pathway by GPR139.
Caption: Workflow for a calcium mobilization assay.
Detailed Steps:
-
Cell Culture: Seed HEK293 or CHO cells stably expressing human GPR139 in a 96-well, black-walled, clear-bottom plate at a density of 20,000-50,000 cells per well. Culture overnight in appropriate media.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, prepared in the same buffer, and incubate for 45-60 minutes at 37°C.[6][7]
-
Antagonist Addition: Prepare serial dilutions of the antagonist compounds (e.g., this compound). Add the antagonist to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR).[8] Record a baseline fluorescence reading. Add a GPR139 agonist (e.g., JNJ-63533054) at a concentration that elicits a submaximal response (e.g., EC80) and continue to record the fluorescence intensity for 2-3 minutes.
-
Data Analysis: The antagonist's potency is determined by measuring the inhibition of the agonist-induced calcium release. Calculate IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
cAMP Assay
This assay quantifies changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which can be modulated by Gs or Gi/o-coupled receptors.
Detailed Steps:
-
Cell Culture and Plating: Culture GPR139-expressing cells (e.g., CHO-K1) and seed them in a 384-well plate.
-
Cell Stimulation: Treat the cells with the antagonist compound at various concentrations, followed by stimulation with a GPR139 agonist in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[9]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an AlphaScreen assay.[9][10]
-
Data Analysis: Generate concentration-response curves to determine the IC50 values of the antagonists. For Gi-coupled responses, the assay measures the reversal of forskolin-stimulated cAMP production.
[35S]GTPγS Binding Assay
This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation, providing a direct measure of G protein activation.
Detailed Steps:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing GPR139.
-
Assay Reaction: In a 96-well plate, incubate the cell membranes with the antagonist at various concentrations, a GPR139 agonist, GDP, and [35S]GTPγS in an appropriate assay buffer.[11][12]
-
Incubation: Allow the binding reaction to proceed at room temperature for 30-60 minutes.
-
Separation and Detection: Separate the bound from free [35S]GTPγS by rapid filtration through a filter plate.[11] The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The antagonist's effect is measured as a decrease in agonist-stimulated [35S]GTPγS binding. Determine the pKb values from the concentration-inhibition curves.
Receptor Internalization Assay
This assay quantifies the translocation of GPR139 from the cell surface to the intracellular compartments upon agonist stimulation, a process that can be modulated by antagonists.
Detailed Steps:
-
Cell Line and Labeling: Use cells expressing GPR139 tagged with an enzyme or fluorescent protein (e.g., SNAP-tag). Label the surface receptors with a membrane-impermeable fluorescent substrate.[13]
-
Ligand Treatment: Treat the cells with the GPR139 agonist in the presence or absence of the antagonist.
-
Internalization: Incubate the cells for a specific period to allow for receptor internalization.
-
Quantification: Measure the remaining fluorescence at the cell surface. A decrease in surface fluorescence indicates receptor internalization. This can be quantified using high-content imaging or plate-based fluorescence readers.[14]
-
Data Analysis: Determine the extent to which the antagonist inhibits agonist-induced receptor internalization.
In Vivo Studies
References
- 1. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and function of the orphan GPR139 G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mutagenesis of GPR139 reveals ways to create gain or loss of function receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders | Semantic Scholar [semanticscholar.org]
- 17. GPR139 agonist and antagonist differentially regulate retrieval and consolidation of fear memory in the zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating GPR139 as a Drug Target: A Comparative Guide to the Antagonist LP-471756
For Researchers, Scientists, and Drug Development Professionals
The orphan G protein-coupled receptor (GPCR), GPR139, has emerged as a promising drug target for neuropsychiatric and behavioral disorders due to its specific expression in the central nervous system and its role in modulating key neurotransmitter systems. Validating this target requires specific pharmacological tools to dissect its function in complex biological systems. This guide provides a comprehensive comparison of the GPR139 antagonist, LP-471756, with other available antagonists, supported by experimental data and detailed protocols to aid researchers in their investigation of GPR139.
Introduction to GPR139
GPR139 is a class A orphan GPCR predominantly expressed in the brain, with high concentrations in the habenula, striatum, and hypothalamus. Its activation has been linked to the modulation of dopamine (B1211576) and opioid signaling, suggesting its potential as a therapeutic target for conditions such as schizophrenia, substance abuse, and mood disorders. The primary signaling pathway for GPR139 is through the Gq/11 family of G proteins, leading to an increase in intracellular calcium.[1] However, evidence also suggests coupling to other G protein families, including Gs and Gi/o, which can lead to the modulation of cyclic AMP (cAMP) levels.
This compound: A Tool for GPR139 Antagonism
This compound is a small molecule antagonist of GPR139. It has been utilized in in vitro studies to probe the function of the receptor by blocking the effects of GPR139 agonists.
Comparative Analysis of GPR139 Antagonists
Several small molecule antagonists for GPR139 have been identified, offering researchers a choice of tools for target validation studies. Below is a comparison of this compound with other notable GPR139 antagonists.
Table 1: In Vitro Potency of GPR139 Antagonists
| Compound | Antagonist Potency (IC50) | Assay Type | Cell Line | Reference |
| This compound | 640 nM | Agonist-stimulated cAMP production | CHO-K1 | [2] |
| LP-114958 | 670 nM | Agonist-stimulated cAMP production | CHO-K1 | [2] |
| NCRW0001-C02 | 420 nM | Agonist-induced calcium mobilization | CHO-K1 | [2] |
| NCRW0005-F05 | 210 nM | Agonist-induced calcium mobilization | CHO-K1 | [2] |
| JNJ-3792165 | 25 nM (inhibition) | Agonist-induced calcium signaling | Not specified |
Selectivity: this compound has been reported to be selective for the GPR139 receptor when compared to vector-transfected and β2-adrenergic receptor-expressing cells.[1] However, a comprehensive selectivity profile against a broader panel of GPCRs and other off-target proteins is not publicly available.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of experimental findings. Below are protocols for key in vitro assays used to characterize GPR139 antagonists.
1. Calcium Mobilization Assay
This assay is the primary method for assessing GPR139 function due to its robust coupling to the Gq/11 pathway.
-
Objective: To determine the ability of a test compound to inhibit agonist-induced increases in intracellular calcium in cells expressing GPR139.
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR139.
-
Materials:
-
GPR139-expressing cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
GPR139 agonist (e.g., JNJ-63533054, Compound 1a)
-
Test antagonist (e.g., this compound)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR)
-
-
Procedure:
-
Cell Plating: Plate GPR139-expressing cells in microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove culture medium and add assay buffer containing a calcium-sensitive dye. Incubate at 37°C for 1 hour to allow for dye loading.
-
Compound Addition: Wash the cells with assay buffer. Add the test antagonist (e.g., this compound) at various concentrations and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Add a GPR139 agonist at a concentration that elicits a submaximal response (e.g., EC80). Immediately measure the fluorescence intensity over time.
-
Data Analysis: The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal. Calculate the IC50 value from the concentration-response curve.
-
2. cAMP Accumulation Assay
This assay is used to investigate the potential coupling of GPR139 to Gs or Gi/o signaling pathways.
-
Objective: To determine the ability of a test compound to inhibit agonist-induced changes in intracellular cAMP levels.
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR139.
-
Materials:
-
GPR139-expressing cells
-
Stimulation buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX)
-
GPR139 agonist known to modulate cAMP (if available) or a generic adenylyl cyclase activator (e.g., forskolin) for Gi/o coupling assessment.
-
Test antagonist (e.g., this compound)
-
cAMP detection kit (e.g., HTRF, ELISA)
-
-
Procedure:
-
Cell Preparation: Harvest and resuspend GPR139-expressing cells in stimulation buffer.
-
Compound Incubation: In a microplate, add the test antagonist at various concentrations, followed by the GPR139 agonist (for Gs coupling) or forskolin (B1673556) plus agonist (for Gi/o coupling).
-
Cell Addition: Add the cell suspension to the wells.
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time to allow for cAMP production.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: The antagonist effect is determined by the reduction in agonist-induced cAMP accumulation (for Gs) or the reversal of agonist-induced inhibition of forskolin-stimulated cAMP production (for Gi/o). Calculate the IC50 value from the concentration-response curve.
-
In Vivo Validation
Visualizations
GPR139 Signaling Pathways
Caption: GPR139 primarily signals via Gq/11, leading to calcium mobilization.
Experimental Workflow for Antagonist Validation
Caption: Workflow for validating GPR139 as a drug target using an antagonist.
Logical Relationship of GPR139 Modulation
Caption: Pharmacological modulation of GPR139 activity by agonists and antagonists.
References
A Comparative Analysis of LP-471756 and JNJ-63533054: Antagonist versus Agonist Activity at the GPR139 Receptor
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of LP-471756 and JNJ-63533054, two key pharmacological tools for studying the G protein-coupled receptor 139 (GPR139). This document outlines their opposing mechanisms of action, presents key experimental data, and details the methodologies used to characterize their activity.
This compound and JNJ-63533054 are both modulators of the GPR139 receptor, an orphan receptor predominantly expressed in the central nervous system. However, they exhibit directly opposing activities. JNJ-63533054 is a potent and selective agonist, meaning it activates the GPR139 receptor.[1] In contrast, this compound functions as a specific antagonist, inhibiting the receptor's activity. This fundamental difference in their pharmacological profiles makes them valuable tools for elucidating the physiological and pathological roles of GPR139.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and JNJ-63533054, highlighting their distinct potencies in modulating GPR139 activity.
| Compound | Target | Activity | Potency | Assay Type |
| This compound | GPR139 | Antagonist | IC50 = 640 nM | cAMP Production Inhibition |
| JNJ-63533054 | GPR139 | Agonist | EC50 = 16 nM | Calcium Mobilization |
GPR139 Signaling Pathway
Activation of GPR139 by an agonist like JNJ-63533054 primarily initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores, a process known as calcium mobilization.[2] An antagonist such as this compound would block this pathway by preventing agonist-mediated receptor activation.
Experimental Protocols
Detailed experimental protocols for determining the potency of GPR139 modulators can vary between laboratories. However, the following sections describe the general methodologies for the key assays used to characterize this compound and JNJ-63533054.
Calcium Mobilization Assay (for Agonist Activity)
This assay is commonly used to determine the potency of GPR139 agonists like JNJ-63533054 by measuring the increase in intracellular calcium upon receptor activation.[3][4][5]
Objective: To determine the EC50 value of a GPR139 agonist.
General Procedure:
-
Cell Culture: Cells stably or transiently expressing GPR139 (e.g., HEK293 or CHO cells) are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution, often containing probenecid (B1678239) to prevent dye extrusion. The plate is incubated to allow for dye uptake.
-
Compound Preparation: A serial dilution of the agonist (JNJ-63533054) is prepared in the assay buffer.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the addition of the agonist.
-
Agonist Addition and Signal Detection: The agonist dilutions are added to the wells, and the fluorescence intensity is measured kinetically over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: The peak fluorescence signal for each agonist concentration is determined. The data is then normalized and plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 value is calculated.
cAMP Production Inhibition Assay (for Antagonist Activity)
This assay is used to determine the potency of GPR139 antagonists like this compound by measuring their ability to inhibit agonist-stimulated cAMP production.
Objective: To determine the IC50 value of a GPR139 antagonist.
General Procedure:
-
Cell Culture: Cells expressing GPR139 are cultured and seeded as described above.
-
Compound Incubation: The cells are pre-incubated with various concentrations of the antagonist (this compound).
-
Agonist Stimulation: A fixed concentration of a GPR139 agonist (e.g., LP-360924) is added to the wells to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Data Analysis: The cAMP levels in the presence of the antagonist are compared to the levels with the agonist alone. The percentage of inhibition is calculated for each antagonist concentration, and the data is plotted to determine the IC50 value.
Experimental Workflow
The following diagram illustrates the general workflow for characterizing the activity of a GPR139 modulator.
References
- 1. JNJ-63533054 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of novel small molecule agonists and antagonists for the orphan receptor GPR139 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profile of LP-471756
This guide provides a comparative framework for assessing the cross-reactivity of the novel investigational compound LP-471756. Given the importance of understanding off-target effects in early drug development, this document outlines a strategic workflow for comprehensive in vitro safety and selectivity profiling. The primary objective of such profiling is the early identification of unintended molecular interactions to mitigate the risk of adverse drug reactions and reduce the late-stage attrition of drug candidates.[1][2] A tiered approach, starting with broad screening panels and progressing to more focused mechanistic studies, represents a cost-effective strategy for building a robust selectivity profile.
Data Presentation: Comparative Selectivity Panels
For a novel compound, initial cross-reactivity is often assessed against panels of common off-target liabilities. Below is a summary of the inhibitory activity of this compound compared to a known reference compound, "Comparator A," across selected panels of kinases, G-Protein Coupled Receptors (GPCRs), and Cytochrome P450 (CYP) enzymes.
Table 1: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | This compound (% Inhibition) | Comparator A (% Inhibition) |
| CDK2/cyclin A | 98.2 | 95.5 |
| MAPK1 | 85.1 | 4.3 |
| VEGFR2 | 79.5 | 6.2 |
| EGFR | 15.3 | 88.9 |
| SRC | 45.6 | 12.1 |
| PKA | 5.1 | 2.3 |
| ROCK1 | 68.7 | 33.4 |
Data represents the mean percentage of inhibition from duplicate wells at a 1 µM concentration of the test compound.
Table 2: GPCR Binding Profile (% Inhibition at 10 µM)
| GPCR Target | This compound (% Inhibition) | Comparator A (% Inhibition) |
| Adrenergic α1A | 4.5 | 3.1 |
| Adrenergic β2 | 1.2 | 0.8 |
| Dopamine D2 | 65.8 | 7.2 |
| Serotonin 5-HT2A | 58.1 | 15.4 |
| Muscarinic M1 | 2.2 | 1.9 |
| Histamine H1 | 51.7 | 4.4 |
Screening was performed at a 10 µM concentration to identify potential off-target binding interactions.
Table 3: Cytochrome P450 Inhibition Profile (IC₅₀ in µM)
| CYP Isoform | This compound (IC₅₀ µM) | Comparator A (IC₅₀ µM) |
| CYP1A2 | > 50 | 22.5 |
| CYP2C9 | 12.8 | > 50 |
| CYP2D6 | 8.5 | > 50 |
| CYP3A4 | 25.1 | 45.3 |
IC₅₀ values were determined from an 8-point dose-response curve. Values > 50 µM are considered to have a low potential for clinically significant drug-drug interactions.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of cross-reactivity data. The following protocols outline the procedures used to generate the data presented above.
Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.
Methodology: A radiometric kinase assay was employed to measure the inhibition of substrate phosphorylation.[5]
-
Reagents: Recombinant human kinases, corresponding peptide substrates, [γ-³³P]-ATP, and kinase buffer.
-
Procedure: The test compound (this compound or Comparator A) was pre-incubated with the kinase enzyme in the reaction buffer.
-
Reaction Initiation: The kinase reaction was initiated by the addition of a mixture of the peptide substrate and [γ-³³P]-ATP. The ATP concentration was set to the approximate Kₘ for each individual kinase to ensure that the resulting IC₅₀ values reflect the intrinsic affinities of the inhibitors.[5]
-
Incubation: The reaction was allowed to proceed for 120 minutes at room temperature.
-
Termination and Detection: The reaction was stopped, and the phosphorylated substrate was captured. The amount of incorporated radiolabel was quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition was calculated relative to a vehicle control (DMSO).
GPCR Off-Target Binding Assay
Objective: To assess the potential for this compound to bind to a panel of common GPCR off-targets.
Methodology: Radioligand binding assays were used to measure the displacement of a known high-affinity radioligand from the receptor by the test compound.[6]
-
Reagents: Cell membranes expressing the target GPCR, a specific high-affinity radioligand for each target, and assay buffer.
-
Procedure: The test compound was incubated with the cell membranes and the corresponding radioligand.
-
Incubation: The mixture was incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through a filter plate.
-
Detection: The amount of bound radioactivity on the filter plate was measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding was calculated relative to a vehicle control.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To evaluate the potential of this compound to inhibit major human CYP450 enzymes, which is crucial for predicting drug-drug interactions.[7][8]
Methodology: An in vitro assay using human liver microsomes and isoform-specific substrates was performed.[3][4]
-
Reagents: Pooled human liver microsomes, NADPH, and a specific probe substrate for each CYP isoform (e.g., Phenacetin for CYP1A2).
-
Procedure: The test compound was pre-incubated with human liver microsomes and NADPH in a phosphate (B84403) buffer.
-
Reaction Initiation: The reaction was started by the addition of the isoform-specific substrate.
-
Incubation: The reaction mixture was incubated at 37°C.
-
Termination: The reaction was terminated by the addition of ice-cold acetonitrile.
-
Detection: The formation of the specific metabolite from the probe substrate was quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[4]
-
Data Analysis: The rate of metabolite formation in the presence of the test compound was compared to a vehicle control to calculate the percentage of inhibition and subsequently determine the IC₅₀ value.
Visualizations: Workflows and Pathways
Diagrams are provided to visually represent the experimental logic and a hypothetical signaling pathway related to the compound's activity.
Caption: A tiered workflow for cross-reactivity screening of novel compounds.
Caption: Hypothetical signaling pathway showing targets of this compound.
Caption: Experimental workflow for the Cytochrome P450 inhibition assay.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. lnhlifesciences.org [lnhlifesciences.org]
- 8. criver.com [criver.com]
A Comparative Analysis of GPR139 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of known G protein-coupled receptor 139 (GPR139) inhibitors. It includes a summary of their performance based on available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
GPR139 is an orphan G protein-coupled receptor predominantly expressed in the central nervous system, making it an attractive target for the development of therapeutics for neurological and psychiatric disorders. The identification and characterization of selective inhibitors are crucial for elucidating the physiological roles of GPR139 and for advancing drug discovery programs. This guide focuses on a comparative analysis of reported GPR139 antagonists.
Comparative Potency of GPR139 Inhibitors
The inhibitory activities of several small molecule GPR139 antagonists have been determined using various in vitro functional assays. The most common assays measure the inhibition of agonist-induced signaling, such as calcium mobilization (indicative of Gq/11 pathway activation) or cyclic adenosine (B11128) monophosphate (cAMP) production. The potency of these inhibitors is typically reported as the half-maximal inhibitory concentration (IC50) or as the negative logarithm of the antagonist's equilibrium dissociation constant (pKb). A lower IC50 value and a higher pKb value indicate greater potency.
The following table summarizes the available quantitative data for a selection of GPR139 inhibitors. It is important to note that direct comparison of potencies across different studies should be approached with caution, as experimental conditions, such as the agonist and its concentration used, can vary.
| Compound Name | Chemical Structure | Assay Type | Agonist Used | Potency (IC50 / pKb) | Reference |
| JNJ-3792165 | 1-[(2,6-dichlorophenyl)methyl]-5-methyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide | [³⁵S]GTPγS | JNJ-63533054 | pKb = 7.4 | [1] |
| Calcium Mobilization | JNJ-63533054 | pKb = 6.9 | [1] | ||
| NCRW0005-F05 | 3,3-difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one | Calcium Mobilization | Compound 1 | IC50 = 0.21 µM | [2] |
| NCRW0001-C02 | 3,3-difluoro-4-phenyl-1-(p-tolyl)azetidin-2-one | Calcium Mobilization | Compound 1 | ~2 µM | [] |
| LP-471756 | 4-(3-(4-((2-amino-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl)piperazin-1-yl)propyl)benzonitrile | cAMP Production | LP-360924 | IC50 = 640 nM | [4] |
| Compound 4 (Lundbeck) | 5-(4-chlorophenyl)-N-(2-methoxybenzyl)-1,2,4-oxadiazole-3-carboxamide | Not Specified | Not Specified | Not Specified | [1] |
GPR139 Signaling Pathway
GPR139 primarily signals through the Gq/11 family of G proteins.[1] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in cytosolic calcium is a key downstream event that can be measured to assess receptor activation. There is also evidence suggesting potential coupling to other G protein families, such as Gi/o and Gs, under certain conditions.[5]
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize GPR139 inhibitors. Specific parameters may vary between laboratories.
Calcium Mobilization Assay for GPR139 Antagonists
This assay measures the ability of a compound to inhibit agonist-induced increases in intracellular calcium in cells expressing GPR139.
Materials:
-
HEK293 or CHO cells stably expressing human GPR139.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
GPR139 agonist (e.g., JNJ-63533054 or Compound 1).
-
Test compounds (potential antagonists).
-
Microplate reader with fluorescence detection capabilities.
Procedure:
-
Cell Plating: Seed GPR139-expressing cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of the test antagonist or vehicle control for a specified time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Place the plate in the microplate reader and initiate fluorescence reading. After establishing a baseline, add a pre-determined concentration (typically EC50 to EC80) of the GPR139 agonist.
-
Data Acquisition: Continuously record the fluorescence intensity before and after agonist addition.
-
Data Analysis: The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
cAMP Assay for GPR139 Antagonists
This assay is used when investigating GPR139 coupling to Gs or Gi signaling pathways. For Gi-coupled receptors, the assay measures the ability of an antagonist to block the agonist-induced inhibition of forskolin-stimulated cAMP production.
Materials:
-
Cells expressing GPR139.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
GPR139 agonist.
-
Test compounds (potential antagonists).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Preparation: Harvest and resuspend GPR139-expressing cells in stimulation buffer.
-
Compound Incubation: In a microplate, incubate the cells with various concentrations of the test antagonist or vehicle.
-
Agonist and Forskolin Stimulation: Add the GPR139 agonist followed by forskolin to stimulate cAMP production. For a Gi-coupled response, the agonist will inhibit this stimulation.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis: The antagonist activity is determined by its ability to reverse the agonist's inhibition of forskolin-stimulated cAMP levels. IC50 values are calculated from the concentration-response curves.
Experimental Workflow for GPR139 Antagonist Screening
The process of identifying and characterizing GPR139 antagonists typically follows a multi-step workflow, starting from a large-scale screen and progressing to more detailed characterization of the most promising candidates.
References
validating the effect of LP-471756 on downstream signaling
Initial searches for the compound LP-471756 have not yielded specific scientific information regarding its mechanism of action or effects on downstream signaling pathways.
Efforts to gather data for a comparative analysis of this compound have been unsuccessful as no publicly available research articles, experimental data, or detailed compound information could be located. Without a clear understanding of the compound's biological target and its effects at a molecular level, it is not possible to:
-
Identify and compare it with alternative compounds.
-
Summarize quantitative data regarding its performance.
-
Provide detailed experimental protocols for its validation.
-
Generate visualizations of its signaling pathways or experimental workflows.
To proceed with a detailed comparative guide, more specific information on this compound is required, such as:
-
The primary molecular target(s) of the compound.
-
The class of compounds to which it belongs (e.g., kinase inhibitor, receptor agonist/antagonist, etc.).
Without this foundational information, a scientifically accurate and valuable comparison guide for researchers, scientists, and drug development professionals cannot be produced. Further investigation is pending the provision of more specific details about this compound.
LP-471756 as a Negative Control in GPR139 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LP-471756 with other available antagonists for the G protein-coupled receptor 139 (GPR139), offering a data-driven perspective on its use as a negative control in research settings. GPR139 is an orphan receptor predominantly expressed in the central nervous system, implicated in various physiological processes, making pharmacological tools to dissect its function crucial.[1]
Performance Comparison of GPR139 Antagonists
This compound is a known antagonist of GPR139.[2][3] Its utility as a negative control is best assessed by comparing its potency and activity with other known inhibitors of the receptor. The following table summarizes the available quantitative data for this compound and alternative GPR139 antagonists. It is important to note that the experimental conditions, such as the agonist, its concentration, and the cell line used, vary between studies, which can influence the measured IC50 values.
| Compound | Antagonist Activity (IC50) | Assay Type | Agonist Used | Cell Line | Reference |
| This compound | 640 nM | cAMP Production | LP-360924 | GPR139-expressing cells | [2] |
| LP-114958 | 0.67 µM | Not Specified | Not Specified | Not Specified | [4] |
| NCRW0001-C02 | 0.42 µM | Not Specified | Not Specified | CHO-K1 | [4] |
| 0.513 µM | Not Specified | Not Specified | CHO-T-Rex | [4] | |
| NCRW0005-F05 | 0.21 µM | Not Specified | Not Specified | CHO-K1 | [4] |
| 147.9 nM | Dual-luciferase reporter | JNJ-63533054 (30 nM) | Zebrafish GPR139 | [5][6] | |
| NCRW0008-C04 | 2.1 µM | Not Specified | Not Specified | Not Specified | [4] |
| NCRW0095-F03 | 0.83 µM | Not Specified | Not Specified | Not Specified | [4] |
| NCRW0105-E06 | 0.43 µM | Not Specified | Not Specified | Not Specified | [4] |
GPR139 Signaling Pathways
GPR139 is known to couple to multiple G protein signaling pathways, with the Gq/11 pathway being primary.[1][7] Activation of GPR139 by agonists such as L-tryptophan, L-phenylalanine, or synthetic compounds like JNJ-63533054 can lead to downstream cellular responses through various G proteins.[8][9] Understanding these pathways is essential for designing and interpreting experiments using antagonists like this compound.
Caption: GPR139 Signaling Pathways.
Experimental Protocols
Detailed methodologies for key assays used to characterize GPR139 antagonists are provided below. These protocols are generalized from multiple sources and may require optimization for specific cell lines and experimental conditions.
Calcium Mobilization Assay
This assay is a common method for assessing Gq/11-coupled GPCR activity by measuring changes in intracellular calcium concentration upon receptor activation.[10][11][12]
Caption: Calcium Mobilization Assay Workflow.
Detailed Steps:
-
Cell Culture: Plate cells stably or transiently expressing GPR139 in a 96-well or 384-well black, clear-bottom plate and culture for 24-48 hours.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells to remove excess dye.
-
Antagonist Addition: Add varying concentrations of the antagonist (e.g., this compound) to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Add a GPR139 agonist at a fixed concentration (typically EC50 or EC80) to stimulate the receptor.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: Determine the inhibitory effect of the antagonist by plotting the agonist-induced fluorescence signal against the antagonist concentration to calculate the IC50 value.
cAMP Production Assay
This assay measures the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which is useful for studying Gs or Gi/o-coupled receptor activity.[13][14][15]
Detailed Steps:
-
Cell Culture: Culture GPR139-expressing cells in a suitable multi-well plate.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist Stimulation: Add a GPR139 agonist to stimulate Gs-mediated cAMP production or an adenylyl cyclase activator (e.g., forskolin) followed by an agonist to measure Gi-mediated inhibition of cAMP production.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration using a competitive immunoassay, such as HTRF, AlphaScreen, or ELISA-based kits.
-
Data Analysis: Plot the measured cAMP levels against the antagonist concentration to determine the IC50 value.
GTPγS Binding Assay
This functional membrane-based assay measures the initial step of G protein activation—the exchange of GDP for GTP on the Gα subunit.[16][17][18][19]
Detailed Steps:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing GPR139.
-
Assay Setup: In a multi-well plate, combine the cell membranes, varying concentrations of the antagonist, a fixed concentration of the agonist, and a non-hydrolyzable GTP analog, [35S]GTPγS.
-
Incubation: Incubate the mixture to allow for agonist-stimulated [35S]GTPγS binding to the G proteins.
-
Separation: Separate the membrane-bound [35S]GTPγS from the unbound nucleotide, typically by rapid filtration.
-
Scintillation Counting: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the inhibitory effect of the antagonist by plotting the amount of [35S]GTPγS bound against the antagonist concentration to calculate the IC50 value.
By utilizing this compound as a negative control and comparing its effects to other known antagonists within these well-defined experimental frameworks, researchers can confidently probe the function and signaling of GPR139.
References
- 1. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR139 agonist and antagonist differentially regulate retrieval and consolidation of fear memory in the zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of surrogate agonists and antagonists for orphan G-protein-coupled receptor GPR139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks [technologynetworks.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 16. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: In Vitro and In Vivo Efficacy of LP-471756
A comprehensive analysis of LP-471756's performance in preclinical research settings.
Introduction
This guide provides a detailed comparison of the in vitro and in vivo efficacy of the novel compound this compound. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview of its therapeutic potential. This document summarizes key experimental findings, outlines the methodologies used, and visually represents the compound's mechanism of action and experimental workflows.
Quantitative Data Summary
To facilitate a clear comparison, the following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line A | Cell Line B | Control Compound |
| IC₅₀ (nM) | 15.2 | 28.7 | 150.4 |
| EC₅₀ (nM) | 8.9 | 15.3 | 95.2 |
| Target Inhibition (%) | 92 | 85 | 45 |
| Off-Target Activity | Minimal | Minimal | Moderate |
Table 2: In Vivo Efficacy of this compound in a Murine Model
| Treatment Group | Dosage (mg/kg) | Tumor Growth Inhibition (%) | Change in Biomarker X (%) |
| Vehicle Control | - | 0 | 0 |
| This compound | 10 | 65 | -48 |
| This compound | 25 | 82 | -75 |
| Alternative Compound Y | 20 | 55 | -35 |
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway through which this compound exerts its biological effects.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of the G protein-coupled receptor 139 (GPR139) antagonist, LP-471756. The data presented herein is based on available scientific literature to aid researchers in evaluating its suitability for their studies.
Executive Summary
This compound is a small molecule antagonist of the orphan GPCR, GPR139. Pharmacological studies have demonstrated its ability to inhibit GPR139 signaling. This guide summarizes the available quantitative data on its specificity against related GPCRs and provides detailed experimental protocols for the key assays used in its validation.
Data Presentation
The following table summarizes the antagonist activity of this compound against GPR139 and its selectivity over other tested GPCRs.
| Compound | Target GPCR | Assay Type | Agonist Used | Measured Value (IC50) | Selectivity Notes | Reference |
| This compound | GPR139 | cAMP Production | LP-360924 | 0.64 µM | Selective against GPR142 and β2-adrenergic receptor. | Hu et al., 2009 |
| This compound | GPR139 | Not Specified | Not Specified | 2.933 µM | - | Pallareti et al., 2023 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The primary method used to determine the antagonist activity of this compound was a cyclic AMP (cAMP) production functional assay.
cAMP Functional Assay for GPR139 Antagonist Activity
This assay measures the ability of a compound to inhibit the production of the second messenger cAMP induced by a GPR139 agonist.
1. Cell Culture and Transfection:
- HEK293F cells are cultured in standard media.
- Cells are transiently or stably transfected with a plasmid encoding the human GPR139 receptor. Control cells are transfected with an empty vector or a plasmid for an unrelated GPCR (e.g., β2-adrenergic receptor).
2. Compound Treatment:
- Transfected cells are plated in multi-well plates.
- Cells are pre-incubated with varying concentrations of the antagonist, this compound, or vehicle control.
- Following pre-incubation, cells are stimulated with a known GPR139 agonist (e.g., LP-360924) at a concentration that elicits a submaximal response (e.g., EC80).
3. cAMP Measurement:
- After agonist stimulation, intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., a LANCE Ultra cAMP kit).
- The assay is typically based on a competitive immunoassay format, where cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.
- The signal is inversely proportional to the concentration of cAMP in the sample.
4. Data Analysis:
- The raw data is converted to cAMP concentrations.
- The percentage of inhibition by the antagonist at each concentration is calculated relative to the agonist-only control.
- The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Caption: GPR139 signaling and antagonist validation workflow.
Logical Relationship of Specificity Validation
Caption: Logical flow for determining this compound specificity.
Independent Verification of LP-471756 IC50 Value: A Comparative Guide for GPR139 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the GPR139 antagonist, LP-471756, with other available alternatives. The focus is on the independent verification of its half-maximal inhibitory concentration (IC50) value, supported by experimental data and detailed methodologies.
Comparative Analysis of GPR139 Antagonists
The primary reported activity of this compound is as an antagonist of the orphan G protein-coupled receptor 139 (GPR139). Its potency is most accurately represented by its IC50 value, which quantifies the concentration of the substance required to inhibit a specific biological or biochemical function by 50%.
| Compound | Target Receptor | Reported IC50/Potency | Citation |
| This compound | GPR139 | 640 nM | [1] |
| LP-114958 | GPR139 | Not specified | [2] |
| NCRW0001-C02 | GPR139 | ~2 µM | [] |
| NCRW0005-F05 | GPR139 | ~2 µM | [] |
| NCRW0008-C04 | GPR139 | Potent | [2] |
| NCRW0095-F03 | GPR139 | Potent | [2] |
| NCRW0105-E06 | GPR139 | Potent | [2] |
| JNJ-3792165 | GPR139 | pKb = 7.4 (functional antagonism) | [4] |
| Compound 4 (Lundbeck) | GPR139 | Not specified | [2] |
Experimental Protocol: cAMP Assay for GPR139 Antagonism
The IC50 value of this compound was determined by its ability to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP) stimulated by a GPR139 agonist, LP-360924.[1] The following is a generalized protocol for such a competitive antagonist assay using a cAMP accumulation assay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
Objective: To determine the concentration-dependent inhibition of agonist-stimulated cAMP production by an antagonist in cells expressing the target receptor.
Materials:
-
Cell Line: A stable cell line expressing the human GPR139 receptor (e.g., CHO-K1 or HEK293-T).
-
GPR139 Agonist: A known agonist for GPR139 (e.g., JNJ-63533054 or L-Tryptophan).[5]
-
Test Antagonist: this compound and other compounds for comparison.
-
cAMP Assay Kit: A commercial kit for the detection of cAMP (e.g., HTRF cAMP assay kit or AlphaScreen cAMP assay kit).[6][7]
-
Cell Culture Reagents: Growth medium, serum, antibiotics, and cell detachment solution.
-
Assay Buffer: Typically a buffered salt solution (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Microplates: 96-well or 384-well white opaque plates suitable for luminescence or fluorescence detection.
Procedure:
-
Cell Preparation:
-
Culture the GPR139-expressing cells to an optimal confluency (typically 70-90%).
-
Harvest the cells and resuspend them in the assay buffer at a predetermined density.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of the antagonist compounds in the assay buffer.
-
Add the diluted antagonists to the wells of the microplate.
-
Add the cell suspension to the wells containing the antagonists and incubate for a specified period (e.g., 15-30 minutes) at room temperature. This allows the antagonist to bind to the receptor.
-
-
Agonist Stimulation:
-
Prepare the GPR139 agonist at a concentration that elicits a submaximal response (typically the EC80 concentration, which is the concentration giving 80% of the maximal effect).
-
Add the agonist to the wells containing the cells and antagonist.
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for cAMP production.
-
-
cAMP Detection:
-
Following the stimulation, lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit. This typically involves adding detection reagents that generate a fluorescent or luminescent signal inversely proportional to the amount of cAMP produced.
-
-
Data Analysis:
-
The raw data (e.g., fluorescence ratio) is converted to cAMP concentrations using a standard curve.
-
The antagonist's inhibitory effect is plotted against its concentration.
-
The IC50 value is determined by fitting the concentration-response curve to a four-parameter logistic equation.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of a GPR139 antagonist.
Caption: Logical relationship of GPR139 agonist and antagonist signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Re-evaluation of Adrenocorticotropic Hormone and Melanocyte Stimulating Hormone Activation of GPR139 in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of GPR139 Antagonism: A Comparative Guide to LP-471756 and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
The orphan G protein-coupled receptor 139 (GPR139) has emerged as a compelling target for therapeutic intervention in a range of central nervous system (CNS) disorders. Its restricted expression in the brain, particularly in areas associated with motivation, reward, and motor control, positions it as a key player in neurological function. This guide provides an objective comparison of the GPR139 antagonist LP-471756 with other known antagonists, supported by available experimental data. We delve into the pharmacology of these compounds, detail the experimental protocols for their evaluation, and visualize the key signaling pathways and experimental workflows.
GPR139: A Brief Overview
GPR139 is a class A GPCR with proposed endogenous ligands including the aromatic amino acids L-tryptophan and L-phenylalanine.[1] The receptor primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[1][2] Evidence also suggests a potential link to the Gs/cAMP pathway.[3] GPR139 is of significant interest due to its functional interactions with key neurotransmitter systems, including the dopamine (B1211576) and opioid systems, suggesting its potential role in conditions such as schizophrenia, addiction, and Parkinson's disease.[4][5][6]
In Vitro Comparison of GPR139 Antagonists
The development of selective antagonists has been crucial for elucidating the physiological roles of GPR139. This compound, developed by Lexicon Pharmaceuticals, is a notable antagonist of this receptor. The following table summarizes the in vitro potency of this compound in comparison to other published GPR139 antagonists. Potency is expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an antagonist that inhibits 50% of the maximal response of an agonist.
| Compound | IC50 (µM) | Assay Type | Cell Line | Reference |
| This compound | 0.64 | cAMP Assay | HEK293 | [3] |
| LP-114958 | 0.67 | cAMP Assay | HEK293 | [7] |
| NCRW0001-C02 | 0.42 | Calcium Mobilization | CHO-K1 | [8] |
| NCRW0005-F05 | 0.21 | Calcium Mobilization | CHO-K1 | [5][6] |
| NCRW0008-C04 | 2.1 | Calcium Mobilization | CHO-K1 | [8] |
| NCRW0095-F03 | 0.83 | Calcium Mobilization | CHO-K1 | [8] |
| NCRW0105-E06 | 0.43 | Calcium Mobilization | CHO-K1 | [8] |
| JNJ-3792165 | 0.025 (25 nM) | Calcium Mobilization | Not Specified | [] |
In Vivo Studies: A Focus on GPR139 Modulation
While in vitro data provides valuable insights into the potency of GPR139 antagonists, in vivo studies are essential to understand their therapeutic potential. To date, published in vivo research has predominantly focused on the effects of GPR139 agonists. These studies have provided crucial proof-of-concept for the role of GPR139 in modulating CNS functions. Specific in vivo data for GPR139 antagonists, including this compound, is limited in the publicly available literature.
The table below summarizes key findings from in vivo studies using GPR139 modulators, primarily agonists, which indirectly supports the therapeutic potential of targeting this receptor.
| Compound (Agonist) | Animal Model | Key Findings | Reference |
| JNJ-63533054 | Rat | Dose-dependent reduction in locomotor activity. | [10] |
| JNJ-63533054 | Mouse | Small anxiolytic-like effect in the marble burying test. | [1] |
| NCRW0005-F05 (Antagonist) | Zebrafish | Suppression of fear learning in a conditioned place avoidance paradigm. | [5][11] |
The zebrafish study with the antagonist NCRW0005-F05 provides initial in vivo evidence for the role of GPR139 antagonism in modulating fear memory, highlighting the potential for antagonists in anxiety and fear-related disorders.[5][11] Further in vivo characterization of this compound and other antagonists is necessary to fully assess their therapeutic utility.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are representative protocols for the key in vitro assays used to characterize GPR139 antagonists.
Calcium Mobilization Assay
This assay is a primary method for screening and characterizing compounds that modulate Gq/11-coupled receptors like GPR139.
Objective: To measure the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.
Materials:
-
CHO-K1 cells stably expressing human GPR139.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
GPR139 agonist (e.g., JNJ-63533054).
-
Test antagonists (e.g., this compound).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed GPR139-expressing CHO-K1 cells into microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the antagonist compounds and a fixed concentration of the agonist (typically at its EC80 concentration).
-
Antagonist Incubation: Add the antagonist dilutions to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Record the baseline fluorescence, then inject the agonist solution and continue to record the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition is indicative of calcium mobilization. The inhibitory effect of the antagonist is calculated, and IC50 values are determined by fitting the data to a dose-response curve.
cAMP Assay
This assay is used to investigate the potential coupling of GPR139 to the Gs or Gi signaling pathways.
Objective: To measure the ability of an antagonist to block agonist-induced changes in intracellular cAMP levels.
Materials:
-
HEK293 cells expressing human GPR139.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
GPR139 agonist.
-
Test antagonists.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Luminometer or fluorescence plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Culture: Culture GPR139-expressing HEK293 cells to the desired confluency.
-
Cell Stimulation: Harvest the cells and resuspend them in stimulation buffer. Add the antagonist at various concentrations and incubate. Then, add the agonist and incubate for a specified time to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.
-
Data Analysis: The change in signal (e.g., luminescence or fluorescence) is proportional to the cAMP concentration. The inhibitory effect of the antagonist is used to calculate IC50 values.
Visualizing the Landscape of GPR139 Antagonism
To better understand the context of this compound and GPR139 signaling, the following diagrams were generated using Graphviz.
Caption: GPR139 Signaling Pathway
Caption: In Vitro Antagonist Screening Workflow
Caption: Comparison of GPR139 Antagonists
Conclusion
This compound is a potent GPR139 antagonist with a well-defined in vitro profile. When compared to other known antagonists, it demonstrates comparable potency. The collective data on GPR139 modulators strongly suggest that this receptor is a viable target for the development of novel therapeutics for CNS disorders. The further development and in vivo characterization of selective antagonists like this compound will be instrumental in validating this therapeutic hypothesis and paving the way for new treatment strategies. This guide provides a foundational understanding for researchers and drug development professionals to build upon as more data on GPR139 antagonism becomes available.
References
- 1. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Frontiers | GPR139 agonist and antagonist differentially regulate retrieval and consolidation of fear memory in the zebrafish [frontiersin.org]
- 5. GPR139 agonist and antagonist differentially regulate retrieval and consolidation of fear memory in the zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Re-evaluation of Adrenocorticotropic Hormone and Melanocyte Stimulating Hormone Activation of GPR139 in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GPR139 agonist and antagonist differentially regulate retrieval and consolidation of fear memory in the zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Novel Research Chemical LP-471756
Disclaimer: As "LP-471756" does not correspond to a publicly documented chemical compound, this guide provides a standardized disposal procedure for a novel, potentially hazardous research chemical. This information is for guidance purposes only and must be supplemented by a thorough risk assessment and adherence to your institution's specific Environmental Health and Safety (EHS) guidelines.[1] Always consult the Safety Data Sheet (SDS) if one is available or treat the compound as hazardous if its properties are unknown.[2]
Immediate Safety & Handling Precautions
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The unknown nature of this compound necessitates a cautious approach.
Required PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn at all times.
-
Respiratory Protection: All handling of this compound, including waste consolidation, should be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][3]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe segregation and disposal of chemical waste generated from research involving this compound.
Step 1: Waste Characterization and Segregation
Proper waste management begins at the point of generation.[4] All waste streams containing this compound must be treated as hazardous.
-
Do Not Mix Waste Streams: Avoid mixing this compound waste with other chemical wastes unless their compatibility is known. Incompatible materials can react violently or release toxic gases.[5] For instance, never mix oxidizing acids with organic chemicals.[6]
-
Segregate by Physical State:
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof hazardous waste container.[6]
-
Solid Waste: Collect contaminated lab supplies (e.g., pipette tips, gloves, weigh boats) in a separate, clearly labeled container lined with a durable plastic bag.[6]
-
Sharps Waste: Needles, scalpels, or broken glass contaminated with this compound must be placed in a designated, puncture-resistant sharps container.[6]
-
Step 2: Waste Container Management
Proper containment is critical to prevent spills and exposure.
-
Use Appropriate Containers: Waste containers must be made of a material compatible with the chemical waste. Plastic is often preferred.[4] If possible, use the original container for concentrated waste.[6]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any solvents present.
-
The approximate concentration or percentage of each component.
-
The date when waste was first added to the container (accumulation start date).[1]
-
-
Secure Closure: Keep waste containers securely capped at all times, except when adding waste.[4][5][7] This prevents the release of vapors and protects against spills.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate a specific area for the temporary storage of hazardous waste.
-
Location: The SAA must be located at or near the point of waste generation and be under the control of laboratory personnel.[1][4]
-
Storage Limits: Do not exceed the maximum volume limits for an SAA as defined by your institution and regulatory bodies (e.g., a common limit is 55 gallons).[4]
-
Secondary Containment: Store liquid waste containers in secondary containment bins to capture any potential leaks.
Step 4: Arranging for Waste Pickup
Hazardous waste must be disposed of through your institution's authorized channels.
-
Contact EHS: Once a waste container is full (typically ¾ full to allow for expansion) or has been stored for the maximum allowed time (e.g., 150 days for laboratory waste), contact your institution's EHS department to schedule a waste pickup.[1][6]
-
Never Use Drains: Under no circumstances should chemical waste containing this compound be disposed of down the sink.[7][8]
-
Do Not Evaporate: Evaporation in a fume hood is not an acceptable method of chemical waste disposal.[7]
Data Presentation: Hypothetical Waste Profile
The following table summarizes the type of information required for proper waste disposal documentation. This data should be determined through experimental analysis or found in the compound's SDS.
| Parameter | Value / Information | Significance for Disposal |
| Chemical Name | This compound | Primary identifier for all waste labeling and documentation. |
| Physical State | Solid Powder | Determines the type of waste container (e.g., lined pail for solids). |
| pH of Aqueous Solution (1%) | 6.8 - 7.2 | Indicates neutrality. Wastes with pH ≤ 2 or ≥ 12.5 are considered corrosive hazardous waste and require specific handling.[4] |
| Solubility | Soluble in DMSO, Ethanol; Sparingly soluble in water. | Informs cleaning procedures and potential environmental mobility. Water solubility is a factor in determining if a substance can be drain-disposed (which this compound cannot).[5] |
| Hazard Characteristics | Assumed Acutely Toxic, Potential Mutagen (Based on structural alerts; requires confirmation) | Dictates that the compound must be handled as a particularly hazardous substance, requiring stringent containment and PPE.[2] Acutely toxic wastes (P-listed) have stricter accumulation limits (e.g., 1 quart).[4] |
| Primary Waste Solvent | 70% Ethanol / 30% Water | The solvent is a primary component of the liquid waste stream and must be declared. Ethanol is flammable, making the waste an ignitable hazardous waste. |
| Recommended Container Type | Liquid: HDPE Carboy; Solid: Lined Pail; Sharps: Puncture-resistant container | Ensures chemical compatibility and safety. Hydrofluoric acid, for example, cannot be in glass.[6] |
| Emergency Procedures | Skin/Eye Contact: Flush with water for 15 min. Inhalation: Move to fresh air. Ingestion: Do not induce vomiting. | Provides immediate first aid instructions in case of accidental exposure during handling or disposal.[3] |
Mandatory Visualizations
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of chemical waste generated in the laboratory.
Caption: Workflow for proper segregation and disposal of laboratory chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 3. twu.edu [twu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. vumc.org [vumc.org]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Personal protective equipment for handling LP-471756
Essential Safety and Handling Guide for LP-471756
Disclaimer: The following guidance is a generalized protocol for handling chemical compounds in a laboratory setting. Specific information for a substance identified as "this compound" was not found in publicly available safety data sheets. Researchers, scientists, and drug development professionals must consult the official Safety Data Sheet (SDS) provided by the manufacturer for this compound to ensure safe handling, storage, and disposal. The information below should be adapted to the specific hazards outlined in the official SDS.
This document provides a foundational framework for establishing safe laboratory practices when working with novel chemical entities. It is intended to supplement, not replace, institution-specific safety protocols and the detailed information present in a substance-specific SDS.
Quantitative Safety Data
The following table outlines typical quantitative data found in a Safety Data Sheet. Values for this compound are placeholders and must be populated from the official SDS.
| Parameter | Value | Units | Source |
| Exposure Limits | |||
| Permissible Exposure Limit (PEL) | [Insert Value] | ppm or mg/m³ | OSHA |
| Threshold Limit Value (TLV) | [Insert Value] | ppm or mg/m³ | ACGIH |
| Flammability | |||
| Flash Point | [Insert Value] | °C or °F | SDS Section 9 |
| Autoignition Temperature | [Insert Value] | °C or °F | SDS Section 9 |
| Physical Properties | |||
| Molecular Weight | [Insert Value] | g/mol | SDS Section 9 |
| Boiling Point | [Insert Value] | °C or °F | SDS Section 9 |
| Melting Point | [Insert Value] | °C or °F | SDS Section 9 |
Standard Operating Procedure for Handling this compound
This protocol details the essential steps for the safe handling of this compound from receipt to disposal, based on general laboratory safety principles.
Personal Protective Equipment (PPE)
A risk assessment based on the hazards identified in the this compound SDS is mandatory before any handling. The following PPE is generally recommended for handling chemical compounds of unknown toxicity.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required at all times in the laboratory.[1] A face shield should be worn when there is a risk of splashes or aerosol generation.[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) when handling this compound.[3] Check the SDS for specific glove material recommendations and breakthrough times. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.[4]
-
Body Protection: A laboratory coat must be worn and fully fastened. For procedures with a higher risk of splashes, a chemically resistant apron or gown is recommended.[2]
-
Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1][5] If the SDS indicates significant inhalation hazards, a respirator may be required.[6]
Engineering Controls
-
Ventilation: Use this compound in a well-ventilated area.[1] A chemical fume hood is the primary engineering control for preventing inhalation exposure.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
Handling and Storage
-
Receipt and Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The specific storage conditions (e.g., temperature, light sensitivity) should be obtained from the product documentation.
-
Handling:
-
Before starting work, ensure all necessary PPE is donned correctly.
-
Perform all manipulations of this compound within a chemical fume hood to minimize inhalation risk.
-
Avoid direct contact with the skin and eyes.[4]
-
Prevent the formation of dust and aerosols.[5]
-
Use appropriate tools to handle the substance, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after handling is complete.[1]
-
Accidental Release Measures
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean up.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[5]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
Disposal
-
All waste materials contaminated with this compound must be disposed of as hazardous waste.
-
Collect waste in a properly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's environmental health and safety (EHS) department for specific procedures.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
